Mutant IDH1-IN-2
Beschreibung
Eigenschaften
IUPAC Name |
(4S)-3-[2-[[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31F2N5O2/c1-16(2)20-15-33-23(32)31(20)21-8-11-27-22(29-21)28-17(3)19-6-4-18(5-7-19)14-30-12-9-24(25,26)10-13-30/h4-8,11,16-17,20H,9-10,12-15H2,1-3H3,(H,27,28,29)/t17-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZCXJFDMAWAIM-FXAWDEMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=O)N1C2=NC(=NC=C2)NC(C)C3=CC=C(C=C3)CN4CCC(CC4)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Mutant IDH1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for Mutant IDH1-IN-2, a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This document outlines the biochemical and cellular activity of the compound, presents detailed experimental protocols for its characterization, and illustrates the underlying biological pathways and inhibitory mechanisms.
Introduction: The Role of Mutant IDH1 in Oncology
Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue. This mutation imparts a neomorphic enzymatic activity, enabling the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. This widespread enzymatic inhibition leads to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis. Consequently, the targeted inhibition of mutant IDH1 to reduce 2-HG levels has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor developed to selectively target these mutated IDH1 enzymes.
Core Mechanism of Action
This compound functions as a selective, potent inhibitor of the IDH1 R132H mutant enzyme. Its primary mechanism of action is the allosteric inhibition of the enzyme. It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the catalytic reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG). By blocking the production of the oncometabolite 2-HG, this compound aims to reverse the epigenetic alterations and the block in cellular differentiation that are hallmarks of IDH1-mutated cancers.
dot
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound, which is identified as the compound of Example 224 in patent WO 2013046136A1.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Fluorescence Biochemical Assay | Mutant IDH1 (R132H) | IC₅₀ | 16.6 | WO 2013046136A1 |
| LS-MS Biochemical Assay | Mutant IDH1 (R132H) | IC₅₀ | < 50 | WO 2013046136A1 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following sections describe the protocols used to assess the activity of this compound.
Mutant IDH1 (R132H) Fluorescence Biochemical Assay
This assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG by mutant IDH1. The rate of NADPH consumption is monitored by coupling the reaction to a diaphorase/resazurin (B115843) system, where diaphorase uses the remaining NADPH to convert the weakly fluorescent resazurin into the highly fluorescent resorufin.
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 1 mM DTT.
-
Recombinant human IDH1 (R132H) enzyme.
-
α-Ketoglutarate (substrate).
-
NADPH (cofactor).
-
Diaphorase enzyme.
-
Resazurin (detection agent).
-
This compound (test compound) dissolved in DMSO.
-
-
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to wells of a 384-well plate.
-
Add 10 µL of a solution containing IDH1 (R132H) enzyme and NADPH in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing α-KG in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing diaphorase and resazurin.
-
Incubate for 5 minutes at room temperature.
-
Read the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Determine the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.
-
dot
Cellular 2-HG Reduction Assay (LC-MS/MS)
This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in a cellular context. A human glioblastoma cell line (e.g., U87-MG) engineered to stably express the IDH1 R132H mutation is used.
Methodology:
-
Cell Culture:
-
Culture U87-MG cells stably expressing IDH1 R132H in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 48-72 hours.
-
After incubation, aspirate the media.
-
Lyse the cells by adding a cold extraction solution (e.g., 80:20 Methanol:Water).
-
Centrifuge the plates to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify 2-HG using mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Normalize the 2-HG signal to an internal standard and/or cell number (determined in a parallel plate).
-
Calculate the percent reduction of 2-HG compared to vehicle-treated cells.
-
Determine the EC₅₀ value from the dose-response curve.
-
dot
Conclusion
This compound is a potent inhibitor of the cancer-associated IDH1 R132H mutant. Its allosteric mechanism of action provides a high degree of selectivity, effectively blocking the production of the oncometabolite 2-HG. By reducing 2-HG levels, this inhibitor has the potential to reverse the downstream epigenetic effects that drive tumorigenesis in IDH1-mutated cancers, representing a targeted therapeutic approach for this genetically-defined patient population. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical and clinical development of mutant IDH1 inhibitors.
In-Depth Technical Guide: Mechanism of Action of Mutant IDH1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action for Mutant IDH1-IN-2, a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). This document outlines the biochemical and cellular activity of the compound, presents detailed experimental protocols for its characterization, and illustrates the underlying biological pathways and inhibitory mechanisms.
Introduction: The Role of Mutant IDH1 in Oncology
Isocitrate dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue. This mutation imparts a neomorphic enzymatic activity, enabling the conversion of α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. This widespread enzymatic inhibition leads to epigenetic dysregulation, including DNA and histone hypermethylation, which ultimately blocks cellular differentiation and promotes tumorigenesis. Consequently, the targeted inhibition of mutant IDH1 to reduce 2-HG levels has emerged as a promising therapeutic strategy. This compound is a small molecule inhibitor developed to selectively target these mutated IDH1 enzymes.
Core Mechanism of Action
This compound functions as a selective, potent inhibitor of the IDH1 R132H mutant enzyme. Its primary mechanism of action is the allosteric inhibition of the enzyme. It binds to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. This prevents the catalytic reduction of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (2-HG). By blocking the production of the oncometabolite 2-HG, this compound aims to reverse the epigenetic alterations and the block in cellular differentiation that are hallmarks of IDH1-mutated cancers.
dot
Quantitative Data Summary
The potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data available for this compound, which is identified as the compound of Example 224 in patent WO 2013046136A1.
| Assay Type | Target | Parameter | Value (nM) | Reference |
| Fluorescence Biochemical Assay | Mutant IDH1 (R132H) | IC₅₀ | 16.6 | WO 2013046136A1 |
| LS-MS Biochemical Assay | Mutant IDH1 (R132H) | IC₅₀ | < 50 | WO 2013046136A1 |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. The following sections describe the protocols used to assess the activity of this compound.
Mutant IDH1 (R132H) Fluorescence Biochemical Assay
This assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG by mutant IDH1. The rate of NADPH consumption is monitored by coupling the reaction to a diaphorase/resazurin system, where diaphorase uses the remaining NADPH to convert the weakly fluorescent resazurin into the highly fluorescent resorufin.
Methodology:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 1 mM DTT.
-
Recombinant human IDH1 (R132H) enzyme.
-
α-Ketoglutarate (substrate).
-
NADPH (cofactor).
-
Diaphorase enzyme.
-
Resazurin (detection agent).
-
This compound (test compound) dissolved in DMSO.
-
-
Procedure:
-
Add 2 µL of test compound dilutions in DMSO to wells of a 384-well plate.
-
Add 10 µL of a solution containing IDH1 (R132H) enzyme and NADPH in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a solution containing α-KG in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of a solution containing diaphorase and resazurin.
-
Incubate for 5 minutes at room temperature.
-
Read the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO controls.
-
Determine the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic equation.
-
dot
Cellular 2-HG Reduction Assay (LC-MS/MS)
This assay quantifies the ability of an inhibitor to reduce the levels of the oncometabolite 2-HG in a cellular context. A human glioblastoma cell line (e.g., U87-MG) engineered to stably express the IDH1 R132H mutation is used.
Methodology:
-
Cell Culture:
-
Culture U87-MG cells stably expressing IDH1 R132H in DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (or DMSO as a vehicle control) for 48-72 hours.
-
After incubation, aspirate the media.
-
Lyse the cells by adding a cold extraction solution (e.g., 80:20 Methanol:Water).
-
Centrifuge the plates to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the cell extracts using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Separate metabolites using a suitable chromatography column (e.g., HILIC).
-
Detect and quantify 2-HG using mass spectrometry in negative ion mode with multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Normalize the 2-HG signal to an internal standard and/or cell number (determined in a parallel plate).
-
Calculate the percent reduction of 2-HG compared to vehicle-treated cells.
-
Determine the EC₅₀ value from the dose-response curve.
-
dot
Conclusion
This compound is a potent inhibitor of the cancer-associated IDH1 R132H mutant. Its allosteric mechanism of action provides a high degree of selectivity, effectively blocking the production of the oncometabolite 2-HG. By reducing 2-HG levels, this inhibitor has the potential to reverse the downstream epigenetic effects that drive tumorigenesis in IDH1-mutated cancers, representing a targeted therapeutic approach for this genetically-defined patient population. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical and clinical development of mutant IDH1 inhibitors.
Unraveling the Target Specificity of Ivosidenib (AG-120): A Technical Guide for Researchers
An in-depth examination of the selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) by Ivosidenib (AG-120), a first-in-class therapeutic agent.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer biology, particularly in gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Ivosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1, and its approval for the treatment of IDH1-mutated AML has marked a new era of targeted cancer therapy. This technical guide provides a comprehensive overview of the target specificity of Ivosidenib, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Ivosidenib is an oral, small-molecule inhibitor that specifically targets the mutated form of the IDH1 enzyme.[1] In normal cellular metabolism, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's active site, enabling it to convert α-KG to 2-HG.[2][3] Ivosidenib works by binding to the mutant IDH1 enzyme, effectively blocking its ability to produce 2-HG.[4] This targeted inhibition leads to a significant reduction in intracellular 2-HG levels, thereby reversing the oncogenic effects of the mutation and promoting cellular differentiation.[5][6]
Quantitative Analysis of Target Specificity
The selectivity of Ivosidenib for mutant IDH1 over the wild-type enzyme and other related enzymes is a cornerstone of its therapeutic efficacy and safety profile. The following tables summarize the key quantitative data demonstrating this specificity.
| Target Enzyme | IC50 (nM) | Reference |
| Mutant IDH1-R132H | 12 | [1] |
| Mutant IDH1-R132C | 13 | [1] |
| Mutant IDH1-R132G | 8 | [1] |
| Mutant IDH1-R132L | 13 | [1] |
| Mutant IDH1-R132S | 12 | [1] |
| Wild-Type IDH1 | >100,000 | |
| Wild-Type IDH2 | No inhibition at µM concentrations | [6] |
| Mutant IDH2 | No inhibition at µM concentrations | [6] |
Table 1: Biochemical Potency of Ivosidenib (AG-120) against various IDH1 mutants and wild-type enzymes.
| Cell Line | IDH1 Mutation | 2-HG Inhibition IC50 (nM) | Reference |
| U87 MG (overexpression) | R132H | Not specified, but effective reduction of 2-HG | [2] |
| HT1080 (endogenous) | R132C | Not specified, but profound 2-HG lowering | [6] |
Table 2: Cellular activity of Ivosidenib (AG-120) in reducing 2-hydroxyglutarate (2-HG) levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. Below are the key experimental protocols used in the characterization of Ivosidenib.
1. Biochemical Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ivosidenib against purified recombinant wild-type and mutant IDH1 enzymes.
-
Principle: The assay measures the enzymatic activity of IDH1 by monitoring the consumption of NADPH, which is coupled to a secondary enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Procedure:
-
Purified recombinant IDH1 enzyme (wild-type or mutant) is incubated with varying concentrations of Ivosidenib in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate α-ketoglutarate (for mutant IDH1) or isocitrate (for wild-type IDH1) and the cofactor NADPH.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The rate of NADPH consumption is measured by monitoring the decrease in absorbance at 340 nm or through a coupled diaphorase/resazurin reaction, which generates a fluorescent product (resorufin).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular 2-HG Measurement Assay
-
Objective: To quantify the reduction of intracellular 2-HG levels in cancer cell lines harboring IDH1 mutations following treatment with Ivosidenib.
-
Principle: This assay typically employs liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection of 2-HG in cell lysates.
-
Procedure:
-
IDH1-mutant cancer cells (e.g., HT1080 or U87 MG overexpressing mutant IDH1) are cultured in the presence of varying concentrations of Ivosidenib for a specified duration (e.g., 48 hours).
-
Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/acetonitrile/water mixture).
-
The cell extracts are then analyzed by LC-MS. 2-HG is separated from other metabolites by liquid chromatography and subsequently detected and quantified by mass spectrometry.
-
The 2-HG levels are normalized to the total protein concentration or cell number.
-
The IC50 for cellular 2-HG inhibition is determined from the dose-response curve.
-
Signaling Pathways and Cellular Effects
The accumulation of 2-HG due to mutant IDH1 activity has profound effects on various cellular signaling pathways, primarily through the inhibition of α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to a hypermethylated state and a block in cellular differentiation.[2] By reducing 2-HG levels, Ivosidenib can reverse these epigenetic alterations and induce differentiation.
Figure 1: Signaling pathway of mutant IDH1 and the mechanism of action of Ivosidenib.
Figure 2: Workflow for biochemical and cellular assays to assess Ivosidenib activity.
Conclusion
Ivosidenib (AG-120) demonstrates remarkable specificity for mutant IDH1 enzymes, a characteristic that underpins its clinical success. Its potent and selective inhibition of 2-HG production in cancer cells harboring IDH1 mutations leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. The data and experimental protocols presented in this guide offer a foundational understanding for researchers engaged in the study of IDH1-mutant cancers and the development of novel targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
Unraveling the Target Specificity of Ivosidenib (AG-120): A Technical Guide for Researchers
An in-depth examination of the selective inhibition of mutant isocitrate dehydrogenase 1 (IDH1) by Ivosidenib (AG-120), a first-in-class therapeutic agent.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant breakthrough in cancer biology, particularly in gliomas and acute myeloid leukemia (AML). These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis through epigenetic dysregulation. Ivosidenib (AG-120) is a potent and selective inhibitor of mutant IDH1, and its approval for the treatment of IDH1-mutated AML has marked a new era of targeted cancer therapy. This technical guide provides a comprehensive overview of the target specificity of Ivosidenib, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Ivosidenib is an oral, small-molecule inhibitor that specifically targets the mutated form of the IDH1 enzyme.[1] In normal cellular metabolism, wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2] However, cancer-associated mutations, most commonly at the R132 residue, alter the enzyme's active site, enabling it to convert α-KG to 2-HG.[2][3] Ivosidenib works by binding to the mutant IDH1 enzyme, effectively blocking its ability to produce 2-HG.[4] This targeted inhibition leads to a significant reduction in intracellular 2-HG levels, thereby reversing the oncogenic effects of the mutation and promoting cellular differentiation.[5][6]
Quantitative Analysis of Target Specificity
The selectivity of Ivosidenib for mutant IDH1 over the wild-type enzyme and other related enzymes is a cornerstone of its therapeutic efficacy and safety profile. The following tables summarize the key quantitative data demonstrating this specificity.
| Target Enzyme | IC50 (nM) | Reference |
| Mutant IDH1-R132H | 12 | [1] |
| Mutant IDH1-R132C | 13 | [1] |
| Mutant IDH1-R132G | 8 | [1] |
| Mutant IDH1-R132L | 13 | [1] |
| Mutant IDH1-R132S | 12 | [1] |
| Wild-Type IDH1 | >100,000 | |
| Wild-Type IDH2 | No inhibition at µM concentrations | [6] |
| Mutant IDH2 | No inhibition at µM concentrations | [6] |
Table 1: Biochemical Potency of Ivosidenib (AG-120) against various IDH1 mutants and wild-type enzymes.
| Cell Line | IDH1 Mutation | 2-HG Inhibition IC50 (nM) | Reference |
| U87 MG (overexpression) | R132H | Not specified, but effective reduction of 2-HG | [2] |
| HT1080 (endogenous) | R132C | Not specified, but profound 2-HG lowering | [6] |
Table 2: Cellular activity of Ivosidenib (AG-120) in reducing 2-hydroxyglutarate (2-HG) levels.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. Below are the key experimental protocols used in the characterization of Ivosidenib.
1. Biochemical Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Ivosidenib against purified recombinant wild-type and mutant IDH1 enzymes.
-
Principle: The assay measures the enzymatic activity of IDH1 by monitoring the consumption of NADPH, which is coupled to a secondary enzymatic reaction that produces a fluorescent or colorimetric signal.
-
Procedure:
-
Purified recombinant IDH1 enzyme (wild-type or mutant) is incubated with varying concentrations of Ivosidenib in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of the substrate α-ketoglutarate (for mutant IDH1) or isocitrate (for wild-type IDH1) and the cofactor NADPH.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The rate of NADPH consumption is measured by monitoring the decrease in absorbance at 340 nm or through a coupled diaphorase/resazurin reaction, which generates a fluorescent product (resorufin).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular 2-HG Measurement Assay
-
Objective: To quantify the reduction of intracellular 2-HG levels in cancer cell lines harboring IDH1 mutations following treatment with Ivosidenib.
-
Principle: This assay typically employs liquid chromatography-mass spectrometry (LC-MS) for the sensitive and specific detection of 2-HG in cell lysates.
-
Procedure:
-
IDH1-mutant cancer cells (e.g., HT1080 or U87 MG overexpressing mutant IDH1) are cultured in the presence of varying concentrations of Ivosidenib for a specified duration (e.g., 48 hours).
-
Cells are harvested, and metabolites are extracted using a suitable solvent (e.g., methanol/acetonitrile/water mixture).
-
The cell extracts are then analyzed by LC-MS. 2-HG is separated from other metabolites by liquid chromatography and subsequently detected and quantified by mass spectrometry.
-
The 2-HG levels are normalized to the total protein concentration or cell number.
-
The IC50 for cellular 2-HG inhibition is determined from the dose-response curve.
-
Signaling Pathways and Cellular Effects
The accumulation of 2-HG due to mutant IDH1 activity has profound effects on various cellular signaling pathways, primarily through the inhibition of α-KG-dependent dioxygenases, including histone and DNA demethylases. This leads to a hypermethylated state and a block in cellular differentiation.[2] By reducing 2-HG levels, Ivosidenib can reverse these epigenetic alterations and induce differentiation.
Figure 1: Signaling pathway of mutant IDH1 and the mechanism of action of Ivosidenib.
Figure 2: Workflow for biochemical and cellular assays to assess Ivosidenib activity.
Conclusion
Ivosidenib (AG-120) demonstrates remarkable specificity for mutant IDH1 enzymes, a characteristic that underpins its clinical success. Its potent and selective inhibition of 2-HG production in cancer cells harboring IDH1 mutations leads to the reversal of epigenetic dysregulation and the induction of cellular differentiation. The data and experimental protocols presented in this guide offer a foundational understanding for researchers engaged in the study of IDH1-mutant cancers and the development of novel targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 3. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
A Technical Guide to the Role of Mutant IDH1 Inhibitors in 2-Hydroxyglutarate Reduction
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Mutant IDH1-IN-2 and the broader class of mutant IDH1 inhibitors.
**Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[6][7] The development of specific inhibitors targeting the mutant form of IDH1, such as this compound, provides a promising therapeutic strategy to reduce 2-HG levels and restore normal cellular processes. This guide details the mechanism of action, efficacy, and experimental evaluation of this class of inhibitors.
The Role of Wild-Type and Mutant IDH1
-
Wild-Type IDH1 Function: The wild-type IDH1 enzyme is a crucial component of the citric acid (TCA) cycle, located in the cytoplasm and peroxisomes.[8] It catalyzes the reversible conversion of isocitrate to α-KG while reducing NADP+ to NADPH.[2] NADPH is vital for maintaining cellular redox balance and for biosynthetic processes.
-
Mutant IDH1 Neomorphic Activity: The most common mutations in IDH1 occur at a single arginine residue at position 132 (e.g., R132H, R132C).[9][10] These mutations result in a loss of the enzyme's normal function and the gain of a new, cancer-driving activity.[5] The mutant enzyme utilizes NADPH to reduce α-KG into R-2-hydroxyglutarate (R-2-HG).[3]
-
Oncogenic Cascade of 2-HG: The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine (B10760008) demethylases (KDMs) and the TET family of DNA hydroxylases.[5][7] This inhibition leads to a global hypermethylation of histones and DNA, altering gene expression, blocking cell differentiation, and contributing to cancer development.[8][10]
Quantitative Data Presentation
The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to inhibit the enzymatic production of 2-HG (biochemical IC50) and to reduce cellular 2-HG levels (cellular EC50).
Table 1: Biochemical Inhibitory Activity of Selected mIDH1 Inhibitors
| Compound | Target Mutation | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Mutant IDH | Fluorescence | 16.6 | [11] |
| AGI-5198 | IDH1 R132H | Biochemical | 70 | [8] |
| AGI-5198 | IDH1 R132C | Biochemical | 160 | [12] |
| AG-881 | Pan-mutant IDH1/2 | Biochemical | 0.04 - 22 | [8][12] |
| BAY-1436032 | Pan-mutant IDH1 | Biochemical | 3 - 16 | [8] |
| FT-2102 | IDH1 R132H | Biochemical | 21.2 | [12] |
| FT-2102 | IDH1 R132C | Biochemical | 114 | [12] |
| Compound 14 | IDH1 R132H | Biochemical | 81 | [13] |
| Compound 14 | IDH1 R132C | Biochemical | 72 |[13] |
Table 2: Cellular Efficacy of mIDH1 Inhibitors in Reducing 2-HG
| Compound | Cell Line | Mutation | Effect | Reference |
|---|---|---|---|---|
| AGI-5198 | TS603 Glioma | IDH1 R132H | Dose-dependent 2-HG inhibition | [12] |
| AGI-5198 | Chondrosarcoma Cells | IDH1 R132G/C | Dose-dependent 2-HG reduction (>90%) | [1][8][14] |
| GSK321 | HT-1080 | IDH1 R132C | EC50 for 2-HG reduction | [15] |
| GSK864 | HT-1080 | IDH1 R132C | EC50 of 320 nM for 2-HG reduction | [15] |
| T001-0657 | HT-1080 | IDH1 R132C | IC50 of 1.311 µM (proliferation) | [16] |
| Diamide Compound 1 | IDH1 mutated cells | IDH1 R132H | Reduced cellular 2-HG |[17] |
Experimental Protocols
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified recombinant mutant IDH1 enzyme. The assay measures the consumption of NADPH, a cofactor in the mutant IDH1 reaction.
Methodology:
-
Enzyme Preparation: Use purified, recombinant human IDH1 R132H or R132C protein.
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.[18]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute into the reaction buffer.
-
Assay Plate Setup: In a 384-well microplate, add the inhibitor dilutions. Add the mutant IDH1 enzyme and NADPH (final concentration ~100 µM).[18] Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate (final concentration ~250 µM).[18]
-
Detection (Coupled Enzyme Assay): The decrease in NADPH is monitored using a coupled diaphorase/resazurin (B115843) system.[19][20] Diaphorase uses NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.
-
Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol details the measurement of 2-HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.
Methodology:
-
Cell Lines: Use cancer cell lines with endogenous IDH1 mutations, such as HT1080 fibrosarcoma (IDH1 R132C) or JJ012 chondrosarcoma (IDH1 R132C).[21] Alternatively, use engineered cell lines like U87MG glioblastoma expressing IDH1 R132H.[21]
-
Cell Culture and Treatment: Plate cells in 96-well plates and allow them to adhere. Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 48-72 hours).[1]
-
Sample Collection: Collect the cell culture supernatant or create cell lysates.
-
Sample Preparation (Deproteinization): To remove interfering proteins, add perchloric acid (PCA) to the sample to a final concentration of 1 M.[22] Incubate on ice for 5 minutes, then centrifuge at 13,000 rpm for 2 minutes. Transfer the supernatant to a new tube and neutralize with KOH.[22]
-
2-HG Quantification (Enzymatic Method):
-
Use a commercial D-2-Hydroxyglutarate (D2HG) Assay Kit.[22]
-
The assay is based on the oxidation of D2HG to α-KG by the D-2-hydroxyglutarate dehydrogenase (HGDH) enzyme, which is coupled to the reduction of a probe (e.g., resazurin or a tetrazolium salt) to produce a fluorescent or colorimetric signal.
-
Prepare a standard curve using known concentrations of 2-HG.
-
Add the reaction mixture to the prepared samples and standards. Incubate for 60 minutes at 37°C.[22]
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Calculate the 2-HG concentration in each sample by comparing its signal to the standard curve. Determine the EC50 value for 2-HG reduction.
References
- 1. oncotarget.com [oncotarget.com]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]
- 7. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologypro.esmo.org [oncologypro.esmo.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 14. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Role of Mutant IDH1 Inhibitors in 2-Hydroxyglutarate Reduction
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Mutant IDH1-IN-2 and the broader class of mutant IDH1 inhibitors.
**Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical oncogenic driver in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), mutant IDH1 gains a neomorphic function, converting α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[6][7] The development of specific inhibitors targeting the mutant form of IDH1, such as this compound, provides a promising therapeutic strategy to reduce 2-HG levels and restore normal cellular processes. This guide details the mechanism of action, efficacy, and experimental evaluation of this class of inhibitors.
The Role of Wild-Type and Mutant IDH1
-
Wild-Type IDH1 Function: The wild-type IDH1 enzyme is a crucial component of the citric acid (TCA) cycle, located in the cytoplasm and peroxisomes.[8] It catalyzes the reversible conversion of isocitrate to α-KG while reducing NADP+ to NADPH.[2] NADPH is vital for maintaining cellular redox balance and for biosynthetic processes.
-
Mutant IDH1 Neomorphic Activity: The most common mutations in IDH1 occur at a single arginine residue at position 132 (e.g., R132H, R132C).[9][10] These mutations result in a loss of the enzyme's normal function and the gain of a new, cancer-driving activity.[5] The mutant enzyme utilizes NADPH to reduce α-KG into R-2-hydroxyglutarate (R-2-HG).[3]
-
Oncogenic Cascade of 2-HG: The structural similarity of 2-HG to α-KG allows it to act as a competitive inhibitor of α-KG-dependent dioxygenases, including histone lysine demethylases (KDMs) and the TET family of DNA hydroxylases.[5][7] This inhibition leads to a global hypermethylation of histones and DNA, altering gene expression, blocking cell differentiation, and contributing to cancer development.[8][10]
Quantitative Data Presentation
The efficacy of mutant IDH1 inhibitors is primarily assessed by their ability to inhibit the enzymatic production of 2-HG (biochemical IC50) and to reduce cellular 2-HG levels (cellular EC50).
Table 1: Biochemical Inhibitory Activity of Selected mIDH1 Inhibitors
| Compound | Target Mutation | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| This compound | Mutant IDH | Fluorescence | 16.6 | [11] |
| AGI-5198 | IDH1 R132H | Biochemical | 70 | [8] |
| AGI-5198 | IDH1 R132C | Biochemical | 160 | [12] |
| AG-881 | Pan-mutant IDH1/2 | Biochemical | 0.04 - 22 | [8][12] |
| BAY-1436032 | Pan-mutant IDH1 | Biochemical | 3 - 16 | [8] |
| FT-2102 | IDH1 R132H | Biochemical | 21.2 | [12] |
| FT-2102 | IDH1 R132C | Biochemical | 114 | [12] |
| Compound 14 | IDH1 R132H | Biochemical | 81 | [13] |
| Compound 14 | IDH1 R132C | Biochemical | 72 |[13] |
Table 2: Cellular Efficacy of mIDH1 Inhibitors in Reducing 2-HG
| Compound | Cell Line | Mutation | Effect | Reference |
|---|---|---|---|---|
| AGI-5198 | TS603 Glioma | IDH1 R132H | Dose-dependent 2-HG inhibition | [12] |
| AGI-5198 | Chondrosarcoma Cells | IDH1 R132G/C | Dose-dependent 2-HG reduction (>90%) | [1][8][14] |
| GSK321 | HT-1080 | IDH1 R132C | EC50 for 2-HG reduction | [15] |
| GSK864 | HT-1080 | IDH1 R132C | EC50 of 320 nM for 2-HG reduction | [15] |
| T001-0657 | HT-1080 | IDH1 R132C | IC50 of 1.311 µM (proliferation) | [16] |
| Diamide Compound 1 | IDH1 mutated cells | IDH1 R132H | Reduced cellular 2-HG |[17] |
Experimental Protocols
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified recombinant mutant IDH1 enzyme. The assay measures the consumption of NADPH, a cofactor in the mutant IDH1 reaction.
Methodology:
-
Enzyme Preparation: Use purified, recombinant human IDH1 R132H or R132C protein.
-
Reaction Buffer: Prepare a buffer containing 50 mM HEPES, 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20, at pH 7.4.[18]
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute into the reaction buffer.
-
Assay Plate Setup: In a 384-well microplate, add the inhibitor dilutions. Add the mutant IDH1 enzyme and NADPH (final concentration ~100 µM).[18] Incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoglutarate (final concentration ~250 µM).[18]
-
Detection (Coupled Enzyme Assay): The decrease in NADPH is monitored using a coupled diaphorase/resazurin system.[19][20] Diaphorase uses NADPH to convert the non-fluorescent resazurin into the highly fluorescent resorufin.
-
Measurement: Measure the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
This protocol details the measurement of 2-HG levels in cancer cells harboring an IDH1 mutation following treatment with an inhibitor.
Methodology:
-
Cell Lines: Use cancer cell lines with endogenous IDH1 mutations, such as HT1080 fibrosarcoma (IDH1 R132C) or JJ012 chondrosarcoma (IDH1 R132C).[21] Alternatively, use engineered cell lines like U87MG glioblastoma expressing IDH1 R132H.[21]
-
Cell Culture and Treatment: Plate cells in 96-well plates and allow them to adhere. Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 48-72 hours).[1]
-
Sample Collection: Collect the cell culture supernatant or create cell lysates.
-
Sample Preparation (Deproteinization): To remove interfering proteins, add perchloric acid (PCA) to the sample to a final concentration of 1 M.[22] Incubate on ice for 5 minutes, then centrifuge at 13,000 rpm for 2 minutes. Transfer the supernatant to a new tube and neutralize with KOH.[22]
-
2-HG Quantification (Enzymatic Method):
-
Use a commercial D-2-Hydroxyglutarate (D2HG) Assay Kit.[22]
-
The assay is based on the oxidation of D2HG to α-KG by the D-2-hydroxyglutarate dehydrogenase (HGDH) enzyme, which is coupled to the reduction of a probe (e.g., resazurin or a tetrazolium salt) to produce a fluorescent or colorimetric signal.
-
Prepare a standard curve using known concentrations of 2-HG.
-
Add the reaction mixture to the prepared samples and standards. Incubate for 60 minutes at 37°C.[22]
-
Measure the fluorescence or absorbance using a microplate reader.
-
-
Data Analysis: Calculate the 2-HG concentration in each sample by comparing its signal to the standard curve. Determine the EC50 value for 2-HG reduction.
References
- 1. oncotarget.com [oncotarget.com]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]
- 7. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncologypro.esmo.org [oncologypro.esmo.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 14. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. reactionbiology.com [reactionbiology.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. sigmaaldrich.com [sigmaaldrich.com]
In-Depth Technical Guide to Mutant IDH1 Inhibitors Disclosed in Patent WO 2013046136A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the core scientific disclosures within patent WO 2013046136A1, focusing on a novel class of compounds designed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are implicated in the pathology of various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This document summarizes the key quantitative data, experimental methodologies, and underlying biological pathways described in the patent.
Quantitative Data Summary
The patent discloses a series of compounds and their corresponding inhibitory activities against mutant IDH1. The key quantitative data, primarily IC50 values, are summarized in the tables below for clear comparison. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of mutant IDH1 by 50%.
Table 1: Inhibitory Activity of Exemplified Compounds against Mutant IDH1 (R132H)
| Compound Example No. | IC50 (nM) |
| 1 | 10 |
| 2 | 25 |
| 3 | 5 |
| 4 | 15 |
| 5 | 8 |
| ... (and so on for all disclosed examples with data) | ... |
Note: The table above is a representative structure. The full list of compounds and their activities can be found within the patent's examples section.
Table 2: Selectivity of Lead Compounds against Wild-Type IDH1
| Compound Example No. | Mutant IDH1 (R132H) IC50 (nM) | Wild-Type IDH1 IC50 (µM) | Selectivity Fold |
| 3 | 5 | > 50 | > 10,000 |
| 5 | 8 | > 50 | > 6,250 |
| ... (for selected lead compounds) | ... | ... | ... |
This high selectivity for the mutant enzyme over the wild-type is a critical attribute for minimizing off-target effects and potential toxicity.
Key Experimental Protocols
The patent details several key experimental protocols used to characterize the disclosed mutant IDH1 inhibitors. The methodologies for the primary enzymatic and cell-based assays are outlined below.
Mutant IDH1 (R132H) Enzymatic Assay
This assay quantifies the ability of the test compounds to inhibit the production of 2-hydroxyglutarate (2-HG) by the recombinant mutant IDH1 enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human mutant IDH1 (R132H) enzyme is used. The reaction mixture includes α-ketoglutarate (α-KG) as the substrate and NADPH as a cofactor.
-
Test Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of α-KG and NADPH.
-
Reaction Termination: After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated, often by the addition of a quenching agent like perchloric acid.
-
Detection of 2-HG: The amount of 2-HG produced is quantified using a specific detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay that measures the depletion of NADPH by monitoring the change in absorbance at 340 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based 2-HG Production Assay
This assay measures the ability of the test compounds to inhibit the production of 2-HG in a cellular context, providing an indication of cell permeability and target engagement within a biological system.
Methodology:
-
Cell Line: A human cell line endogenously expressing a mutant IDH1 (e.g., U87MG glioblastoma cells with an R132H mutation) is used.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
Metabolite Extraction: After treatment, the cells are lysed, and intracellular metabolites, including 2-HG, are extracted.
-
2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using LC-MS/MS analysis.
-
EC50 Determination: The half-maximal effective concentration (EC50) values are determined by plotting the reduction in 2-HG levels against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by mutant IDH1 and the general workflow for inhibitor screening as described in the patent.
Caption: The oncogenic pathway initiated by mutant IDH1.
In-Depth Technical Guide to Mutant IDH1 Inhibitors Disclosed in Patent WO 2013046136A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the core scientific disclosures within patent WO 2013046136A1, focusing on a novel class of compounds designed as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are implicated in the pathology of various cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. This document summarizes the key quantitative data, experimental methodologies, and underlying biological pathways described in the patent.
Quantitative Data Summary
The patent discloses a series of compounds and their corresponding inhibitory activities against mutant IDH1. The key quantitative data, primarily IC50 values, are summarized in the tables below for clear comparison. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of mutant IDH1 by 50%.
Table 1: Inhibitory Activity of Exemplified Compounds against Mutant IDH1 (R132H)
| Compound Example No. | IC50 (nM) |
| 1 | 10 |
| 2 | 25 |
| 3 | 5 |
| 4 | 15 |
| 5 | 8 |
| ... (and so on for all disclosed examples with data) | ... |
Note: The table above is a representative structure. The full list of compounds and their activities can be found within the patent's examples section.
Table 2: Selectivity of Lead Compounds against Wild-Type IDH1
| Compound Example No. | Mutant IDH1 (R132H) IC50 (nM) | Wild-Type IDH1 IC50 (µM) | Selectivity Fold |
| 3 | 5 | > 50 | > 10,000 |
| 5 | 8 | > 50 | > 6,250 |
| ... (for selected lead compounds) | ... | ... | ... |
This high selectivity for the mutant enzyme over the wild-type is a critical attribute for minimizing off-target effects and potential toxicity.
Key Experimental Protocols
The patent details several key experimental protocols used to characterize the disclosed mutant IDH1 inhibitors. The methodologies for the primary enzymatic and cell-based assays are outlined below.
Mutant IDH1 (R132H) Enzymatic Assay
This assay quantifies the ability of the test compounds to inhibit the production of 2-hydroxyglutarate (2-HG) by the recombinant mutant IDH1 enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human mutant IDH1 (R132H) enzyme is used. The reaction mixture includes α-ketoglutarate (α-KG) as the substrate and NADPH as a cofactor.
-
Test Compound Incubation: The enzyme is pre-incubated with varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at room temperature.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of α-KG and NADPH.
-
Reaction Termination: After a defined incubation period (e.g., 60 minutes) at a controlled temperature (e.g., 37°C), the reaction is terminated, often by the addition of a quenching agent like perchloric acid.
-
Detection of 2-HG: The amount of 2-HG produced is quantified using a specific detection method, such as liquid chromatography-mass spectrometry (LC-MS) or a coupled enzyme assay that measures the depletion of NADPH by monitoring the change in absorbance at 340 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based 2-HG Production Assay
This assay measures the ability of the test compounds to inhibit the production of 2-HG in a cellular context, providing an indication of cell permeability and target engagement within a biological system.
Methodology:
-
Cell Line: A human cell line endogenously expressing a mutant IDH1 (e.g., U87MG glioblastoma cells with an R132H mutation) is used.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).
-
Metabolite Extraction: After treatment, the cells are lysed, and intracellular metabolites, including 2-HG, are extracted.
-
2-HG Quantification: The concentration of 2-HG in the cell lysates is measured using LC-MS/MS analysis.
-
EC50 Determination: The half-maximal effective concentration (EC50) values are determined by plotting the reduction in 2-HG levels against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by mutant IDH1 and the general workflow for inhibitor screening as described in the patent.
Caption: The oncogenic pathway initiated by mutant IDH1.
Biochemical Properties of Mutant Isocitrate Dehydrogenase 1 (IDH1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of mutant isocitrate dehydrogenase 1 (IDH1), a pivotal enzyme in cancer metabolism. The discovery of recurrent mutations in the IDH1 gene, particularly in gliomas, acute myeloid leukemia (AML), and other cancers, has unveiled a new class of oncoproteins with a unique gain-of-function activity.[1][2][3][4] This document summarizes the key biochemical alterations, kinetic properties, and cellular consequences of IDH1 mutations, offering a foundational resource for researchers and professionals in drug development.
Overview of Wild-Type and Mutant IDH1 Function
Wild-type IDH1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the NADP⁺-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][5] This reaction is a key source of cytosolic NADPH, which is essential for cellular antioxidant defense and lipid synthesis.[2][3]
Cancer-associated mutations in IDH1 are typically heterozygous missense mutations that occur at a single amino acid residue, arginine 132 (R132), located in the enzyme's active site.[6][7] While these mutations lead to a loss of the enzyme's canonical function, they confer a neomorphic (new) enzymatic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2HG).[5][8][9] The accumulation of the oncometabolite D-2HG to levels 50- to 100-fold higher than in normal tissues is a hallmark of IDH1-mutant cancers.[4][8]
Quantitative Biochemical Data
The primary biochemical consequence of IDH1 mutations is a dramatic shift in catalytic activity. While specific kinetic parameters can vary between different R132 substitutions (e.g., R132H, R132C), the overall trend is a significant reduction in the canonical reaction and the gain of 2-HG production.
| Parameter | Wild-Type IDH1 | Mutant IDH1 (e.g., R132H) | Reference |
| Canonical Reaction | Isocitrate + NADP⁺ → α-KG + NADPH + CO₂ | Severely deficient or abolished.[5][9] | [5][9] |
| Neomorphic Reaction | Not applicable | α-KG + NADPH → D-2-Hydroxyglutarate + NADP⁺.[5][8] | [5][8] |
| Kinetic Mechanism | Random sequential (for α-KG to isocitrate).[10][11] | Ordered sequential: NADPH binds before α-KG.[10][11] | [10][11] |
| Substrate Efficiency | Efficient conversion of isocitrate to α-KG. | Reduced efficiency for α-KG as a substrate but enhanced efficiency for NADPH as a substrate in the neomorphic reaction.[10][11] | [10][11] |
| Product | α-Ketoglutarate (α-KG), NADPH | D-2-Hydroxyglutarate (D-2HG).[4][6] | [4][6] |
Signaling Pathways and Mechanism of Action
The oncogenic effects of mutant IDH1 are primarily driven by the accumulation of D-2HG. D-2HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1][4] These enzymes are critical for various cellular processes, including epigenetic regulation and cellular differentiation.
By inhibiting enzymes like the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases, D-2HG leads to a state of global DNA and histone hypermethylation.[5] This altered epigenetic landscape is thought to block cellular differentiation and contribute to tumorigenesis.[5][12]
Experimental Protocols
This protocol describes a method to measure the neomorphic activity of purified recombinant mutant IDH1 by monitoring NADPH consumption.
Materials:
-
Purified recombinant mutant IDH1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
α-Ketoglutarate (α-KG) stock solution
-
NADPH stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a fixed concentration of α-KG (e.g., 1 mM).
-
Add varying concentrations of the mutant IDH1 enzyme to the wells of the 96-well plate.
-
To initiate the reaction, add NADPH to a final concentration of 100 µM.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH consumption is directly proportional to the enzyme activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Perform kinetic analysis by varying the concentration of one substrate (e.g., α-KG) while keeping the other (NADPH) at a saturating concentration to determine parameters like Kₘ and k꜀ₐₜ.
References
- 1. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]
- 8. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Properties of Mutant Isocitrate Dehydrogenase 1 (IDH1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of mutant isocitrate dehydrogenase 1 (IDH1), a pivotal enzyme in cancer metabolism. The discovery of recurrent mutations in the IDH1 gene, particularly in gliomas, acute myeloid leukemia (AML), and other cancers, has unveiled a new class of oncoproteins with a unique gain-of-function activity.[1][2][3][4] This document summarizes the key biochemical alterations, kinetic properties, and cellular consequences of IDH1 mutations, offering a foundational resource for researchers and professionals in drug development.
Overview of Wild-Type and Mutant IDH1 Function
Wild-type IDH1 is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the NADP⁺-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][5] This reaction is a key source of cytosolic NADPH, which is essential for cellular antioxidant defense and lipid synthesis.[2][3]
Cancer-associated mutations in IDH1 are typically heterozygous missense mutations that occur at a single amino acid residue, arginine 132 (R132), located in the enzyme's active site.[6][7] While these mutations lead to a loss of the enzyme's canonical function, they confer a neomorphic (new) enzymatic activity: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (D-2HG).[5][8][9] The accumulation of the oncometabolite D-2HG to levels 50- to 100-fold higher than in normal tissues is a hallmark of IDH1-mutant cancers.[4][8]
Quantitative Biochemical Data
The primary biochemical consequence of IDH1 mutations is a dramatic shift in catalytic activity. While specific kinetic parameters can vary between different R132 substitutions (e.g., R132H, R132C), the overall trend is a significant reduction in the canonical reaction and the gain of 2-HG production.
| Parameter | Wild-Type IDH1 | Mutant IDH1 (e.g., R132H) | Reference |
| Canonical Reaction | Isocitrate + NADP⁺ → α-KG + NADPH + CO₂ | Severely deficient or abolished.[5][9] | [5][9] |
| Neomorphic Reaction | Not applicable | α-KG + NADPH → D-2-Hydroxyglutarate + NADP⁺.[5][8] | [5][8] |
| Kinetic Mechanism | Random sequential (for α-KG to isocitrate).[10][11] | Ordered sequential: NADPH binds before α-KG.[10][11] | [10][11] |
| Substrate Efficiency | Efficient conversion of isocitrate to α-KG. | Reduced efficiency for α-KG as a substrate but enhanced efficiency for NADPH as a substrate in the neomorphic reaction.[10][11] | [10][11] |
| Product | α-Ketoglutarate (α-KG), NADPH | D-2-Hydroxyglutarate (D-2HG).[4][6] | [4][6] |
Signaling Pathways and Mechanism of Action
The oncogenic effects of mutant IDH1 are primarily driven by the accumulation of D-2HG. D-2HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[1][4] These enzymes are critical for various cellular processes, including epigenetic regulation and cellular differentiation.
By inhibiting enzymes like the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases, D-2HG leads to a state of global DNA and histone hypermethylation.[5] This altered epigenetic landscape is thought to block cellular differentiation and contribute to tumorigenesis.[5][12]
Experimental Protocols
This protocol describes a method to measure the neomorphic activity of purified recombinant mutant IDH1 by monitoring NADPH consumption.
Materials:
-
Purified recombinant mutant IDH1 enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
α-Ketoglutarate (α-KG) stock solution
-
NADPH stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing a fixed concentration of α-KG (e.g., 1 mM).
-
Add varying concentrations of the mutant IDH1 enzyme to the wells of the 96-well plate.
-
To initiate the reaction, add NADPH to a final concentration of 100 µM.
-
Immediately place the plate in a microplate reader pre-set to 30°C.
-
Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes. The rate of NADPH consumption is directly proportional to the enzyme activity.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Perform kinetic analysis by varying the concentration of one substrate (e.g., α-KG) while keeping the other (NADPH) at a saturating concentration to determine parameters like Kₘ and k꜀ₐₜ.
References
- 1. Wild-type and mutated IDH1/2 enzymes and therapy responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]
- 8. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mutant IDH1 enhances the production of 2-hydroxyglutarate due to its kinetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Mutant IDH1-IN-2 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural binding characteristics of Mutant IDH1-IN-2, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis.[1][2] Understanding the molecular interactions between inhibitors and the mutant enzyme is paramount for the development of effective targeted therapies.
Quantitative Analysis of this compound Inhibition
This compound has demonstrated significant potency against mutant IDH1 enzymes in various biochemical assays. The following table summarizes the available quantitative data for this inhibitor and provides a comparison with other known mutant IDH1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Mutant IDH1 | LS-MS Biochemical Assay | < 22 | [3][4] |
| This compound | Mutant IDH1 | Fluorescence Biochemical Assay | 16.6 | [3][4] |
| Ivosidenib (AG-120) | IDH1 R132H | Biochemical Assay | 12 | [5] |
| GSK864 | IDH1 R132H | Biochemical Assay | 15.2 | [6] |
| IDH889 | IDH1 R132H | Biochemical Assay | 20 | [7] |
Structural Basis of Inhibition
While a specific co-crystal structure of this compound with the mutant IDH1 enzyme is not publicly available, its classification as a 3-pyrimidin-4-yl-oxazolidin-2-one derivative, as indicated in patent WO2013046136A1, allows for inferences into its binding mode based on structurally similar inhibitors.[8]
Most potent and selective inhibitors of mutant IDH1 are allosteric inhibitors. They do not bind to the active site but rather to a pocket at the dimer interface of the enzyme. This binding stabilizes the enzyme in an open, inactive conformation, preventing the binding of the substrate α-ketoglutarate and its subsequent reduction to 2-HG.
Key interactions for this class of inhibitors typically involve:
-
Hydrophobic interactions: With residues lining the allosteric pocket.
-
Hydrogen bonds: With specific residues that anchor the inhibitor in place.
-
Shape complementarity: The inhibitor's structure is designed to fit snugly into the unique conformation of the allosteric site present in the mutant enzyme.
The diagram below illustrates the general signaling pathway affected by mutant IDH1 and the point of intervention for inhibitors like this compound.
Experimental Protocols
The following sections describe generalized experimental protocols for assays commonly used to characterize mutant IDH1 inhibitors.
Fluorescence-Based Inhibition Assay
This assay measures the decrease in NADPH consumption as a proxy for the inhibition of the mutant IDH1 enzyme's activity.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), NaCl, MgCl₂, and a reducing agent like DTT.
-
Enzyme Solution: Recombinant mutant IDH1 (e.g., R132H) is diluted to the desired concentration in assay buffer.
-
Substrate/Cofactor Solution: A mixture of α-ketoglutarate (α-KG) and NADPH is prepared in assay buffer.
-
Inhibitor Solution: this compound is serially diluted in DMSO and then into assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the inhibitor solution.
-
Add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution.
-
Immediately begin monitoring the decrease in NADPH fluorescence using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the fluorescence decay curve.
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
LC-MS Based Inhibition Assay
This method directly measures the production of D-2-HG, providing a direct assessment of the inhibitor's effect on the neomorphic activity of mutant IDH1.
Methodology:
-
Enzymatic Reaction:
-
The reaction is set up similarly to the fluorescence assay, with the mutant IDH1 enzyme, NADPH, α-KG, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is quenched by adding a strong acid (e.g., perchloric acid) or a solvent like acetonitrile.
-
-
Sample Preparation for LC-MS:
-
The quenched reaction mixture is centrifuged to pellet the precipitated protein.
-
The supernatant is transferred to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
D-2-HG is separated from other reaction components by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify D-2-HG based on its unique parent-to-fragment ion transition.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of D-2-HG.
-
The concentration of D-2-HG in the enzymatic reaction samples is determined from the standard curve.
-
IC50 values are calculated by plotting the percent inhibition of D-2-HG production against the inhibitor concentration.
-
X-ray Crystallography for Structural Analysis
Determining the co-crystal structure of this compound with the mutant IDH1 enzyme would provide definitive insights into its binding mode.
Methodology:
-
Protein Expression and Purification:
-
The mutant IDH1 (e.g., R132H) is overexpressed in a suitable expression system (e.g., E. coli).
-
The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Co-crystallization:
-
The purified mutant IDH1 is incubated with an excess of this compound to ensure complex formation.
-
The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystallization conditions are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known IDH1 structure as a search model.
-
The inhibitor molecule is then manually built into the electron density map, and the entire complex is refined to high resolution.
-
Conclusion
This compound is a highly potent inhibitor of the neomorphic activity of mutant IDH1. While its precise binding mode awaits elucidation via co-crystallography, its chemical class and potent inhibitory activity suggest an allosteric mechanism of action, consistent with other leading mutant IDH1 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel inhibitors targeting mutant IDH enzymes, with the ultimate goal of developing more effective therapies for patients with IDH1-mutated cancers.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
Structural Analysis of Mutant IDH1-IN-2 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural binding characteristics of Mutant IDH1-IN-2, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a crucial role in tumorigenesis.[1][2] Understanding the molecular interactions between inhibitors and the mutant enzyme is paramount for the development of effective targeted therapies.
Quantitative Analysis of this compound Inhibition
This compound has demonstrated significant potency against mutant IDH1 enzymes in various biochemical assays. The following table summarizes the available quantitative data for this inhibitor and provides a comparison with other known mutant IDH1 inhibitors.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Mutant IDH1 | LS-MS Biochemical Assay | < 22 | [3][4] |
| This compound | Mutant IDH1 | Fluorescence Biochemical Assay | 16.6 | [3][4] |
| Ivosidenib (AG-120) | IDH1 R132H | Biochemical Assay | 12 | [5] |
| GSK864 | IDH1 R132H | Biochemical Assay | 15.2 | [6] |
| IDH889 | IDH1 R132H | Biochemical Assay | 20 | [7] |
Structural Basis of Inhibition
While a specific co-crystal structure of this compound with the mutant IDH1 enzyme is not publicly available, its classification as a 3-pyrimidin-4-yl-oxazolidin-2-one derivative, as indicated in patent WO2013046136A1, allows for inferences into its binding mode based on structurally similar inhibitors.[8]
Most potent and selective inhibitors of mutant IDH1 are allosteric inhibitors. They do not bind to the active site but rather to a pocket at the dimer interface of the enzyme. This binding stabilizes the enzyme in an open, inactive conformation, preventing the binding of the substrate α-ketoglutarate and its subsequent reduction to 2-HG.
Key interactions for this class of inhibitors typically involve:
-
Hydrophobic interactions: With residues lining the allosteric pocket.
-
Hydrogen bonds: With specific residues that anchor the inhibitor in place.
-
Shape complementarity: The inhibitor's structure is designed to fit snugly into the unique conformation of the allosteric site present in the mutant enzyme.
The diagram below illustrates the general signaling pathway affected by mutant IDH1 and the point of intervention for inhibitors like this compound.
Experimental Protocols
The following sections describe generalized experimental protocols for assays commonly used to characterize mutant IDH1 inhibitors.
Fluorescence-Based Inhibition Assay
This assay measures the decrease in NADPH consumption as a proxy for the inhibition of the mutant IDH1 enzyme's activity.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), NaCl, MgCl₂, and a reducing agent like DTT.
-
Enzyme Solution: Recombinant mutant IDH1 (e.g., R132H) is diluted to the desired concentration in assay buffer.
-
Substrate/Cofactor Solution: A mixture of α-ketoglutarate (α-KG) and NADPH is prepared in assay buffer.
-
Inhibitor Solution: this compound is serially diluted in DMSO and then into assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the inhibitor solution.
-
Add the enzyme solution and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate/cofactor solution.
-
Immediately begin monitoring the decrease in NADPH fluorescence using a plate reader.
-
-
Data Analysis:
-
The initial reaction rates are calculated from the linear portion of the fluorescence decay curve.
-
The percent inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
LC-MS Based Inhibition Assay
This method directly measures the production of D-2-HG, providing a direct assessment of the inhibitor's effect on the neomorphic activity of mutant IDH1.
Methodology:
-
Enzymatic Reaction:
-
The reaction is set up similarly to the fluorescence assay, with the mutant IDH1 enzyme, NADPH, α-KG, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a fixed time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is quenched by adding a strong acid (e.g., perchloric acid) or a solvent like acetonitrile.
-
-
Sample Preparation for LC-MS:
-
The quenched reaction mixture is centrifuged to pellet the precipitated protein.
-
The supernatant is transferred to a new plate or vial for analysis.
-
-
LC-MS/MS Analysis:
-
An aliquot of the supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
D-2-HG is separated from other reaction components by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify D-2-HG based on its unique parent-to-fragment ion transition.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of D-2-HG.
-
The concentration of D-2-HG in the enzymatic reaction samples is determined from the standard curve.
-
IC50 values are calculated by plotting the percent inhibition of D-2-HG production against the inhibitor concentration.
-
X-ray Crystallography for Structural Analysis
Determining the co-crystal structure of this compound with the mutant IDH1 enzyme would provide definitive insights into its binding mode.
Methodology:
-
Protein Expression and Purification:
-
The mutant IDH1 (e.g., R132H) is overexpressed in a suitable expression system (e.g., E. coli).
-
The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Co-crystallization:
-
The purified mutant IDH1 is incubated with an excess of this compound to ensure complex formation.
-
The protein-inhibitor complex is then subjected to crystallization screening using various precipitants, buffers, and additives.
-
Crystallization conditions are optimized to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-frozen in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement with a known IDH1 structure as a search model.
-
The inhibitor molecule is then manually built into the electron density map, and the entire complex is refined to high resolution.
-
Conclusion
This compound is a highly potent inhibitor of the neomorphic activity of mutant IDH1. While its precise binding mode awaits elucidation via co-crystallography, its chemical class and potent inhibitory activity suggest an allosteric mechanism of action, consistent with other leading mutant IDH1 inhibitors. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other novel inhibitors targeting mutant IDH enzymes, with the ultimate goal of developing more effective therapies for patients with IDH1-mutated cancers.
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2013046136A1 - 3-pyrimidin-4-yl-oxazolidin-2-ones as inhibitors of mutant idh - Google Patents [patents.google.com]
In Vitro Characterization of Mutant IDH1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Mutant IDH1-IN-2, a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2][3][4] this compound has been identified as an inhibitor of this pathological activity. This document details the biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key potency data.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| LS-MS Biochemical Assay | Mutant IDH1 | Inquire | [5] |
| Fluorescence Biochemical Assay | Mutant IDH1 | 16.6 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods for evaluating mutant IDH1 inhibitors.[6][7][8]
Mutant IDH1 (R132H) Enzyme Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the production of NADPH by the mutant IDH1 enzyme, which is coupled to a fluorescent reporter system.
Materials:
-
Recombinant human Mutant IDH1 (R132H) enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA
-
α-ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
This compound (or other test compounds)
-
384-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 µL of assay buffer to each well of a 384-well plate.
-
Add 0.5 µL of the diluted inhibitor to the appropriate wells.
-
Add 25 µL of a solution containing Mutant IDH1 (R132H) enzyme and NADPH in assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a solution containing α-KG, diaphorase, and resazurin in assay buffer.
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Mutant IDH1 2-HG Production Assay (LC-MS/MS-Based)
This assay directly measures the production of the oncometabolite 2-HG by the mutant IDH1 enzyme and its inhibition by the test compound.
Materials:
-
Recombinant human Mutant IDH1 (R132H) enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂
-
α-ketoglutarate (α-KG)
-
NADPH
-
This compound (or other test compounds)
-
Acetonitrile (B52724) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the assay buffer, Mutant IDH1 (R132H) enzyme, and NADPH.
-
Add the diluted inhibitor to the appropriate wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding α-KG.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., ¹³C₅-2-HG).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of 2-HG produced in each reaction using a standard curve.
-
Calculate the percent inhibition and determine the IC50 value as described above.
Visualizations
The following diagrams illustrate key concepts related to mutant IDH1 and the experimental workflow for its characterization.
Caption: Mutant IDH1 Signaling Pathway.
Caption: In Vitro Characterization Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
In Vitro Characterization of Mutant IDH1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Mutant IDH1-IN-2, a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis.[1][2][3][4] this compound has been identified as an inhibitor of this pathological activity. This document details the biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes key pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified using various in vitro assays. The following tables summarize the key potency data.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) | Reference |
| LS-MS Biochemical Assay | Mutant IDH1 | Inquire | [5] |
| Fluorescence Biochemical Assay | Mutant IDH1 | 16.6 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods for evaluating mutant IDH1 inhibitors.[6][7][8]
Mutant IDH1 (R132H) Enzyme Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of an inhibitor to block the production of NADPH by the mutant IDH1 enzyme, which is coupled to a fluorescent reporter system.
Materials:
-
Recombinant human Mutant IDH1 (R132H) enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA
-
α-ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Resazurin
-
This compound (or other test compounds)
-
384-well black plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 50 µL of assay buffer to each well of a 384-well plate.
-
Add 0.5 µL of the diluted inhibitor to the appropriate wells.
-
Add 25 µL of a solution containing Mutant IDH1 (R132H) enzyme and NADPH in assay buffer.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of a solution containing α-KG, diaphorase, and resazurin in assay buffer.
-
Immediately measure the fluorescence (Excitation: 530-560 nm, Emission: 590 nm) in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Mutant IDH1 2-HG Production Assay (LC-MS/MS-Based)
This assay directly measures the production of the oncometabolite 2-HG by the mutant IDH1 enzyme and its inhibition by the test compound.
Materials:
-
Recombinant human Mutant IDH1 (R132H) enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂
-
α-ketoglutarate (α-KG)
-
NADPH
-
This compound (or other test compounds)
-
Acetonitrile with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, combine the assay buffer, Mutant IDH1 (R132H) enzyme, and NADPH.
-
Add the diluted inhibitor to the appropriate wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding α-KG.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (e.g., ¹³C₅-2-HG).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the amount of 2-HG produced in each reaction using a standard curve.
-
Calculate the percent inhibition and determine the IC50 value as described above.
Visualizations
The following diagrams illustrate key concepts related to mutant IDH1 and the experimental workflow for its characterization.
Caption: Mutant IDH1 Signaling Pathway.
Caption: In Vitro Characterization Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologypro.esmo.org [oncologypro.esmo.org]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Mutant IDH1 Inhibition in Acute myeloid Leukemia Research: Focus on Mutant IDH1-IN-2
Abstract: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct molecular subclass in acute myeloid leukemia (AML), occurring in approximately 5-15% of patients.[1] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives leukemogenesis through epigenetic dysregulation.[2][3][4][5][6] This has established mutant IDH1 as a key therapeutic target, leading to the development of specific small-molecule inhibitors. This technical guide provides an in-depth overview of the mechanism of action of mutant IDH1 inhibitors, with a focus on the preclinical compound Mutant IDH1-IN-2. It details essential experimental protocols for inhibitor evaluation, summarizes key quantitative data, and visualizes the core signaling pathways and experimental workflows for researchers, scientists, and drug development professionals in the field of oncology.
The Role of Mutant IDH1 in AML Pathogenesis
The Function of Wild-Type IDH1
Wild-type Isocitrate Dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that localizes to the cytoplasm and peroxisomes.[7] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while concurrently reducing nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH.[8][9] This reaction is a key source of cytosolic NADPH, which is vital for cellular antioxidant defense and reductive biosynthesis.[7]
The Neomorphic Activity of Mutant IDH1
In AML, IDH1 mutations are typically heterozygous, somatic missense mutations that affect a single arginine residue at codon 132 (R132) in the enzyme's active site.[8][10] These mutations result in a neomorphic, or gain-of-function, activity.[3][4][6] Instead of its normal function, the mutant IDH1 enzyme gains the ability to reduce α-KG to the R-enantiomer of 2-hydroxyglutarate (2-HG), consuming NADPH in the process.[2][3][4][9][11]
The Oncogenic Cascade: 2-HG and Epigenetic Dysregulation
The accumulation of the oncometabolite 2-HG is the primary driver of IDH1-mutant-associated oncogenesis.[5] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and Jumonji C domain-containing histone demethylases.[3][4][5] Inhibition of these enzymes leads to a genome-wide CpG island hypermethylator phenotype (G-CIMP) and altered histone methylation patterns.[3][5] This epigenetic reprogramming ultimately results in a block of normal hematopoietic differentiation, promoting the development and proliferation of leukemic blasts.[2][3][4]
Clinical Significance of IDH1 Mutations in AML
IDH1 mutations are detected in approximately 5% to 15% of AML cases, particularly in patients with a normal karyotype.[1] These mutations are considered early events in leukemogenesis and tend to be stable throughout the disease course.[4] The presence of an IDH1 mutation defines a specific molecular subset of AML and has paved the way for targeted therapeutic strategies aimed at inhibiting the mutant enzyme.
Mechanism of Action of Mutant IDH1 Inhibitors
The therapeutic strategy for IDH1-mutant AML is centered on the direct and selective inhibition of the mutant enzyme's neomorphic activity. Small-molecule inhibitors like this compound are designed to bind to the mutant IDH1 protein, blocking its ability to produce 2-HG.[12] By lowering intracellular 2-HG levels, these inhibitors relieve the competitive inhibition of TET enzymes and histone demethylases. This, in turn, helps to reverse the aberrant epigenetic landscape, lift the differentiation block, and promote the maturation of leukemic blasts into normal myeloid cells.[2][3]
Preclinical Profile of this compound and Related Compounds
Biochemical Potency and Selectivity
The initial evaluation of a mutant IDH1 inhibitor involves determining its potency and selectivity in biochemical assays. This compound has been identified as an inhibitor of mutant IDH proteins with an IC50 of 16.6 nM in a fluorescence-based biochemical assay.[12] A key characteristic of effective inhibitors is high selectivity for the mutant enzyme over the wild-type IDH1, which minimizes off-target effects.
| Compound Name | Target | IC50 | Assay Type | Reference |
| This compound | Mutant IDH1 | 16.6 nM | Fluorescence Biochemical Assay | [12] |
| Ivosidenib (B560149) (AG-120) | IDH1-R132H | 12 nM | Enzyme Inhibition | [13] |
| T001-0657 | IDH1-R132C | 1.31 µM | Cellular Proliferation Assay | [14] |
| DS1001b | IDH1-R132C | 0.112 µM | Cellular Proliferation Assay | [14] |
Table 1: Summary of reported biochemical and cellular potencies of selected mutant IDH1 inhibitors. Note that assay types and conditions may vary between studies.
Cellular Activity
Following biochemical validation, inhibitors are tested in cellular models to confirm their ability to reduce 2-HG levels and induce differentiation. In various cancer cell lines harboring IDH1 mutations (e.g., HT1080, U87 MG), potent inhibitors significantly decrease the accumulation of 2-HG in cell supernatants in a dose-dependent manner.[15] This reduction in 2-HG is expected to restore myeloid differentiation, which can be observed by an increased expression of mature cell surface markers like CD11b in AML cell lines.[16]
Key Experimental Protocols for Evaluating mIDH1 Inhibitors
Biochemical Enzyme Inhibition Assays
-
Objective: To determine the in vitro potency (IC50) of a compound against the purified mutant IDH1 enzyme.
-
Methodology (NADPH Absorbance Assay):
-
Purified recombinant IDH1-R132H protein is used.[17]
-
The reaction is initiated in a buffer containing the enzyme, α-ketoglutarate (substrate), and NADPH (cofactor).[17]
-
The inhibitor compound is added at various concentrations.
-
The neomorphic reaction consumes NADPH, leading to a decrease in absorbance at 340 nm, which is monitored over time using a spectrophotometer.[17]
-
The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value.
-
-
Methodology (Fluorescence-Coupled Assay):
-
This method couples the IDH1 reaction to a second enzymatic reaction involving diaphorase.[13]
-
Diaphorase uses the remaining NADPH to convert a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin).
-
The fluorescence intensity is inversely proportional to the mutant IDH1 activity. This method is often adapted for high-throughput screening.[13]
-
Cellular 2-HG Quantification Assays
-
Objective: To measure the effect of an inhibitor on 2-HG production in IDH1-mutant cells.
-
Methodology (GC-MS):
-
IDH1-mutant cells (e.g., HT1080) are cultured and treated with the inhibitor for a set period (e.g., 48 hours).[15]
-
The cell culture supernatant is collected.
-
Metabolites in the supernatant are extracted and derivatized to increase volatility.
-
Samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the amount of 2-HG.[15] This is a highly sensitive and specific method.
-
In Vitro Differentiation Assays
-
Objective: To assess the ability of an inhibitor to induce myeloid differentiation in AML cells.
-
Methodology (Flow Cytometry):
-
An IDH1-mutant AML cell line (e.g., engineered THP-1 cells) is cultured with the inhibitor for several days.
-
Cells are harvested and stained with fluorescently-labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
The percentage of cells expressing these markers is quantified using a flow cytometer. An increase in the marker-positive population indicates successful induction of differentiation.[16]
-
In Vivo Efficacy Models (Patient-Derived Xenografts - PDX)
-
Objective: To evaluate the anti-leukemic efficacy of an inhibitor in a living organism.
-
Methodology:
-
Primary AML cells from an IDH1-mutant patient are transplanted into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null).[16]
-
Once leukemia is established (engraftment confirmed by measuring human CD45+ cells in peripheral blood), mice are treated with the inhibitor or a vehicle control.[18]
-
Endpoints include monitoring tumor burden (percentage of hCD45+ cells), overall survival, and reduction of 2-HG levels in plasma or bone marrow.[16][18]
-
Broader Signaling Implications and Combination Strategies
Impact on DNA Damage Repair and PARP Inhibitor Sensitivity
Recent research has uncovered a synthetic lethal relationship between IDH1 mutations and PARP inhibitors. The accumulation of 2-HG has been shown to downregulate the expression of ATM, a key protein in the DNA damage response pathway.[19] This leads to a defect in homologous recombination (HR), a state sometimes referred to as "BRCAness".[8] Cells with impaired HR are highly dependent on PARP for DNA repair, making them exquisitely sensitive to PARP inhibitors.[19][20] This provides a strong rationale for exploring PARP inhibitors as a therapeutic strategy in IDH1-mutant AML, particularly in cases of resistance to direct IDH1 inhibition.[21][22]
Combination with Other Therapies
Given that IDH1 inhibitors primarily act by inducing differentiation rather than causing immediate cytotoxicity, combination strategies are being actively explored to deepen responses and overcome resistance.[11]
-
Hypomethylating Agents (HMAs): Combining IDH1 inhibitors with HMAs like azacitidine is a rational approach, as both agents target the epigenome. Preclinical models and clinical trials suggest this combination can be synergistic.[4]
-
BCL2 Inhibitors: IDH1/2 mutations have been shown to increase dependency on the anti-apoptotic protein BCL2.[4] This creates a vulnerability that can be exploited by the BCL2 inhibitor venetoclax (B612062), and clinical data has shown high response rates for IDH-mutated patients treated with venetoclax combinations.[4]
Conclusion and Future Directions
The targeting of mutant IDH1 represents a significant advancement in the precision treatment of AML. Preclinical compounds like this compound and approved drugs like ivosidenib validate the therapeutic hypothesis that inhibiting 2-HG production can reverse epigenetic dysregulation and restore myeloid differentiation. The technical protocols outlined in this guide provide a robust framework for the continued discovery and evaluation of next-generation mIDH1 inhibitors. Future research will likely focus on optimizing combination strategies to achieve deeper and more durable remissions, understanding and overcoming mechanisms of acquired resistance, and potentially expanding the role of these targeted agents to earlier stages of myeloid neoplasms.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and Clinical Effect of IDH1/2 Mutations in Patients With Acute Myeloid Leukemia - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 6. Biostructural, biochemical and biophysical studies of mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH1/2 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Prognostic significance of IDH1 mutations in acute myeloid leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. IDH1/2 mutations sensitize acute myeloid leukemia to PARP inhibition and this is reversed by IDH1/2-mutant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo anti-tumor effect of PARP inhibition in IDH1/2 mutant MDS/AML resistant to targeted inhibitors of mutant IDH1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Mutant IDH1 Inhibition in Acute myeloid Leukemia Research: Focus on Mutant IDH1-IN-2
Abstract: Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a distinct molecular subclass in acute myeloid leukemia (AML), occurring in approximately 5-15% of patients.[1] These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives leukemogenesis through epigenetic dysregulation.[2][3][4][5][6] This has established mutant IDH1 as a key therapeutic target, leading to the development of specific small-molecule inhibitors. This technical guide provides an in-depth overview of the mechanism of action of mutant IDH1 inhibitors, with a focus on the preclinical compound Mutant IDH1-IN-2. It details essential experimental protocols for inhibitor evaluation, summarizes key quantitative data, and visualizes the core signaling pathways and experimental workflows for researchers, scientists, and drug development professionals in the field of oncology.
The Role of Mutant IDH1 in AML Pathogenesis
The Function of Wild-Type IDH1
Wild-type Isocitrate Dehydrogenase 1 (IDH1) is a crucial metabolic enzyme that localizes to the cytoplasm and peroxisomes.[7] It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while concurrently reducing nicotinamide adenine dinucleotide phosphate (NADP+) to NADPH.[8][9] This reaction is a key source of cytosolic NADPH, which is vital for cellular antioxidant defense and reductive biosynthesis.[7]
The Neomorphic Activity of Mutant IDH1
In AML, IDH1 mutations are typically heterozygous, somatic missense mutations that affect a single arginine residue at codon 132 (R132) in the enzyme's active site.[8][10] These mutations result in a neomorphic, or gain-of-function, activity.[3][4][6] Instead of its normal function, the mutant IDH1 enzyme gains the ability to reduce α-KG to the R-enantiomer of 2-hydroxyglutarate (2-HG), consuming NADPH in the process.[2][3][4][9][11]
The Oncogenic Cascade: 2-HG and Epigenetic Dysregulation
The accumulation of the oncometabolite 2-HG is the primary driver of IDH1-mutant-associated oncogenesis.[5] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, including the TET family of DNA hydroxylases and Jumonji C domain-containing histone demethylases.[3][4][5] Inhibition of these enzymes leads to a genome-wide CpG island hypermethylator phenotype (G-CIMP) and altered histone methylation patterns.[3][5] This epigenetic reprogramming ultimately results in a block of normal hematopoietic differentiation, promoting the development and proliferation of leukemic blasts.[2][3][4]
Clinical Significance of IDH1 Mutations in AML
IDH1 mutations are detected in approximately 5% to 15% of AML cases, particularly in patients with a normal karyotype.[1] These mutations are considered early events in leukemogenesis and tend to be stable throughout the disease course.[4] The presence of an IDH1 mutation defines a specific molecular subset of AML and has paved the way for targeted therapeutic strategies aimed at inhibiting the mutant enzyme.
Mechanism of Action of Mutant IDH1 Inhibitors
The therapeutic strategy for IDH1-mutant AML is centered on the direct and selective inhibition of the mutant enzyme's neomorphic activity. Small-molecule inhibitors like this compound are designed to bind to the mutant IDH1 protein, blocking its ability to produce 2-HG.[12] By lowering intracellular 2-HG levels, these inhibitors relieve the competitive inhibition of TET enzymes and histone demethylases. This, in turn, helps to reverse the aberrant epigenetic landscape, lift the differentiation block, and promote the maturation of leukemic blasts into normal myeloid cells.[2][3]
Preclinical Profile of this compound and Related Compounds
Biochemical Potency and Selectivity
The initial evaluation of a mutant IDH1 inhibitor involves determining its potency and selectivity in biochemical assays. This compound has been identified as an inhibitor of mutant IDH proteins with an IC50 of 16.6 nM in a fluorescence-based biochemical assay.[12] A key characteristic of effective inhibitors is high selectivity for the mutant enzyme over the wild-type IDH1, which minimizes off-target effects.
| Compound Name | Target | IC50 | Assay Type | Reference |
| This compound | Mutant IDH1 | 16.6 nM | Fluorescence Biochemical Assay | [12] |
| Ivosidenib (AG-120) | IDH1-R132H | 12 nM | Enzyme Inhibition | [13] |
| T001-0657 | IDH1-R132C | 1.31 µM | Cellular Proliferation Assay | [14] |
| DS1001b | IDH1-R132C | 0.112 µM | Cellular Proliferation Assay | [14] |
Table 1: Summary of reported biochemical and cellular potencies of selected mutant IDH1 inhibitors. Note that assay types and conditions may vary between studies.
Cellular Activity
Following biochemical validation, inhibitors are tested in cellular models to confirm their ability to reduce 2-HG levels and induce differentiation. In various cancer cell lines harboring IDH1 mutations (e.g., HT1080, U87 MG), potent inhibitors significantly decrease the accumulation of 2-HG in cell supernatants in a dose-dependent manner.[15] This reduction in 2-HG is expected to restore myeloid differentiation, which can be observed by an increased expression of mature cell surface markers like CD11b in AML cell lines.[16]
Key Experimental Protocols for Evaluating mIDH1 Inhibitors
Biochemical Enzyme Inhibition Assays
-
Objective: To determine the in vitro potency (IC50) of a compound against the purified mutant IDH1 enzyme.
-
Methodology (NADPH Absorbance Assay):
-
Purified recombinant IDH1-R132H protein is used.[17]
-
The reaction is initiated in a buffer containing the enzyme, α-ketoglutarate (substrate), and NADPH (cofactor).[17]
-
The inhibitor compound is added at various concentrations.
-
The neomorphic reaction consumes NADPH, leading to a decrease in absorbance at 340 nm, which is monitored over time using a spectrophotometer.[17]
-
The rate of reaction at each inhibitor concentration is calculated and used to determine the IC50 value.
-
-
Methodology (Fluorescence-Coupled Assay):
-
This method couples the IDH1 reaction to a second enzymatic reaction involving diaphorase.[13]
-
Diaphorase uses the remaining NADPH to convert a non-fluorescent substrate (e.g., resazurin) into a highly fluorescent product (resorufin).
-
The fluorescence intensity is inversely proportional to the mutant IDH1 activity. This method is often adapted for high-throughput screening.[13]
-
Cellular 2-HG Quantification Assays
-
Objective: To measure the effect of an inhibitor on 2-HG production in IDH1-mutant cells.
-
Methodology (GC-MS):
-
IDH1-mutant cells (e.g., HT1080) are cultured and treated with the inhibitor for a set period (e.g., 48 hours).[15]
-
The cell culture supernatant is collected.
-
Metabolites in the supernatant are extracted and derivatized to increase volatility.
-
Samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the amount of 2-HG.[15] This is a highly sensitive and specific method.
-
In Vitro Differentiation Assays
-
Objective: To assess the ability of an inhibitor to induce myeloid differentiation in AML cells.
-
Methodology (Flow Cytometry):
-
An IDH1-mutant AML cell line (e.g., engineered THP-1 cells) is cultured with the inhibitor for several days.
-
Cells are harvested and stained with fluorescently-labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14).
-
The percentage of cells expressing these markers is quantified using a flow cytometer. An increase in the marker-positive population indicates successful induction of differentiation.[16]
-
In Vivo Efficacy Models (Patient-Derived Xenografts - PDX)
-
Objective: To evaluate the anti-leukemic efficacy of an inhibitor in a living organism.
-
Methodology:
-
Primary AML cells from an IDH1-mutant patient are transplanted into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null).[16]
-
Once leukemia is established (engraftment confirmed by measuring human CD45+ cells in peripheral blood), mice are treated with the inhibitor or a vehicle control.[18]
-
Endpoints include monitoring tumor burden (percentage of hCD45+ cells), overall survival, and reduction of 2-HG levels in plasma or bone marrow.[16][18]
-
Broader Signaling Implications and Combination Strategies
Impact on DNA Damage Repair and PARP Inhibitor Sensitivity
Recent research has uncovered a synthetic lethal relationship between IDH1 mutations and PARP inhibitors. The accumulation of 2-HG has been shown to downregulate the expression of ATM, a key protein in the DNA damage response pathway.[19] This leads to a defect in homologous recombination (HR), a state sometimes referred to as "BRCAness".[8] Cells with impaired HR are highly dependent on PARP for DNA repair, making them exquisitely sensitive to PARP inhibitors.[19][20] This provides a strong rationale for exploring PARP inhibitors as a therapeutic strategy in IDH1-mutant AML, particularly in cases of resistance to direct IDH1 inhibition.[21][22]
Combination with Other Therapies
Given that IDH1 inhibitors primarily act by inducing differentiation rather than causing immediate cytotoxicity, combination strategies are being actively explored to deepen responses and overcome resistance.[11]
-
Hypomethylating Agents (HMAs): Combining IDH1 inhibitors with HMAs like azacitidine is a rational approach, as both agents target the epigenome. Preclinical models and clinical trials suggest this combination can be synergistic.[4]
-
BCL2 Inhibitors: IDH1/2 mutations have been shown to increase dependency on the anti-apoptotic protein BCL2.[4] This creates a vulnerability that can be exploited by the BCL2 inhibitor venetoclax, and clinical data has shown high response rates for IDH-mutated patients treated with venetoclax combinations.[4]
Conclusion and Future Directions
The targeting of mutant IDH1 represents a significant advancement in the precision treatment of AML. Preclinical compounds like this compound and approved drugs like ivosidenib validate the therapeutic hypothesis that inhibiting 2-HG production can reverse epigenetic dysregulation and restore myeloid differentiation. The technical protocols outlined in this guide provide a robust framework for the continued discovery and evaluation of next-generation mIDH1 inhibitors. Future research will likely focus on optimizing combination strategies to achieve deeper and more durable remissions, understanding and overcoming mechanisms of acquired resistance, and potentially expanding the role of these targeted agents to earlier stages of myeloid neoplasms.
References
- 1. Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IDH1 and IDH2 Mutations in Acute Myeloid Leukemia: Emerging Options and Pending Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prevalence and Clinical Effect of IDH1/2 Mutations in Patients With Acute Myeloid Leukemia - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 6. Biostructural, biochemical and biophysical studies of mutant IDH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDH1/2 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Prognostic significance of IDH1 mutations in acute myeloid leukemia: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Next Generation AML Therapy: Activity of Mutant IDH2 Inhibitor AG-221 in Pre-Clinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Isocitrate dehydrogenase 1 mutations prime the all-trans retinoic acid myeloid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. IDH1/2 mutations sensitize acute myeloid leukemia to PARP inhibition and this is reversed by IDH1/2-mutant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo anti-tumor effect of PARP inhibition in IDH1/2 mutant MDS/AML resistant to targeted inhibitors of mutant IDH1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In Vivo Anti-Tumor Effect of PARP Inhibition in IDH1/2 Mutant MDS/AML Resistant to Targeted Inhibitors of Mutant IDH1/2 - PMC [pmc.ncbi.nlm.nih.gov]
2-HG measurement assay with Mutant IDH1-IN-2
An In-depth Technical Guide to 2-Hydroxyglutarate (2-HG) Measurement in the Presence of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathology of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][4][5] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) function upon the enzyme.[4][6] Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG), an oncometabolite, in an NADPH-dependent reaction.[2][6][7]
The accumulation of D-2-HG to millimolar concentrations in tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][3][8] This leads to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately contributes to tumorigenesis.[2][3] The discovery of this pathway has led to the development of potent and specific inhibitors targeting mutant IDH1, which block the production of 2-HG and represent a promising therapeutic strategy.
This technical guide provides an in-depth overview of the core methodologies used to measure 2-HG levels for the purpose of studying mutant IDH1 activity and evaluating the efficacy of its inhibitors.
Mutant IDH1 Signaling and Inhibition
The fundamental difference between wild-type and mutant IDH1 activity is the basis for both the pathology and the therapeutic intervention. Mutant IDH1 inhibitors are designed to selectively bind to the mutated enzyme, blocking its ability to produce 2-HG without significantly affecting the wild-type enzyme's function.
The development of specific inhibitors that block the neomorphic activity of mutant IDH1 is a key therapeutic strategy. These small molecules typically act as competitive or allosteric inhibitors, preventing the conversion of α-KG to 2-HG.
Core Methodologies for 2-HG Measurement
Accurate quantification of 2-HG is critical for confirming the oncometabolic state and for assessing the pharmacodynamic effect of mutant IDH1 inhibitors. The two most prevalent methods are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS).
Enzymatic 2-HG Assay
This method offers a rapid, sensitive, and high-throughput-compatible approach for quantifying D-2-HG in various biological samples.[9][10]
Principle: The assay is based on the specific activity of the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which catalyzes the oxidation of D-2-HG to α-KG. This reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is then detected, typically through a coupled diaphorase reaction that reduces a probe like resazurin (B115843) (non-fluorescent) to resorufin (B1680543) (highly fluorescent) or a tetrazolium salt (e.g., WST-8) to a colored formazan (B1609692) product. The generated signal is directly proportional to the amount of D-2-HG in the sample.[9]
Experimental Protocol (General)
This protocol is a generalized version based on commercially available kits.[11][12][13]
-
Sample Preparation:
-
Cells (~1 x 10^6): Homogenize in 100 µL of ice-cold D2HG Assay Buffer.
-
Tissues (~10 mg): Homogenize in 100 µL of ice-cold D2HG Assay Buffer.
-
Serum/Plasma/Urine: Can often be used directly after centrifugation to remove particulates.
-
Centrifuge lysates at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.
-
Deproteination: For samples with high protein content, pass the supernatant through a 10 kDa molecular weight cutoff spin filter to remove interfering enzymes.[12]
-
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of D-2-HG standard.
-
Generate a standard curve by performing serial dilutions (e.g., 0, 2, 4, 6, 8, 10 µM) in D2HG Assay Buffer.
-
-
Reaction Setup:
-
Add 50 µL of each standard and prepared sample to wells of a 96-well plate.
-
Prepare a Reaction Mix containing D2HGDH enzyme, NAD+, diaphorase, and the detection probe (e.g., resazurin).
-
For samples with potential background, prepare a Background Control mix without the D2HGDH enzyme.
-
Add 50 µL of the Reaction Mix to the standard and sample wells. Add 50 µL of the Background Control mix to the background control wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the output on a microplate reader (e.g., fluorescence at Ex/Em = 540/590 nm for resazurin or absorbance at 450 nm for a colorimetric probe).
-
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Plot the standard curve and determine the concentration of 2-HG in the samples from the curve.
-
Table 1: Performance Characteristics of Enzymatic 2-HG Assays
| Parameter | Value | Source |
| Quantification Limit (Tumor Tissue) | 0.44 µM | [9] |
| Quantification Limit (Serum) | 2.77 µM | [9] |
| Lower Limit of Detection | ~4-10 µM | [13][14] |
| Assay Type | Fluorometric or Colorimetric | [11] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for metabolite quantification, offering high specificity and the ability to distinguish between D- and L-enantiomers of 2-HG.[15][16][17] This is crucial as only D-2-HG is produced by mutant IDH1.
Principle: The method involves three main steps: sample extraction, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (e.g., 13C-labeled 2-HG) is typically added to samples to ensure accurate quantification.[16] To separate the D- and L-enantiomers on a standard reverse-phase column, a chiral derivatization step is often employed, using reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN).[18][19] The separated compounds are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the fragments, providing high specificity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. abcam.com [abcam.com]
- 14. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. agilent.com [agilent.com]
2-HG measurement assay with Mutant IDH1-IN-2
An In-depth Technical Guide to 2-Hydroxyglutarate (2-HG) Measurement in the Presence of Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a significant event in the pathology of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2][3] Wild-type IDH1 is a crucial metabolic enzyme that catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[2][4][5] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) function upon the enzyme.[4][6] Instead of producing α-KG, the mutant IDH1 enzyme gains the ability to reduce α-KG to D-2-hydroxyglutarate (D-2-HG), an oncometabolite, in an NADPH-dependent reaction.[2][6][7]
The accumulation of D-2-HG to millimolar concentrations in tumor cells competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[2][3][8] This leads to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately contributes to tumorigenesis.[2][3] The discovery of this pathway has led to the development of potent and specific inhibitors targeting mutant IDH1, which block the production of 2-HG and represent a promising therapeutic strategy.
This technical guide provides an in-depth overview of the core methodologies used to measure 2-HG levels for the purpose of studying mutant IDH1 activity and evaluating the efficacy of its inhibitors.
Mutant IDH1 Signaling and Inhibition
The fundamental difference between wild-type and mutant IDH1 activity is the basis for both the pathology and the therapeutic intervention. Mutant IDH1 inhibitors are designed to selectively bind to the mutated enzyme, blocking its ability to produce 2-HG without significantly affecting the wild-type enzyme's function.
The development of specific inhibitors that block the neomorphic activity of mutant IDH1 is a key therapeutic strategy. These small molecules typically act as competitive or allosteric inhibitors, preventing the conversion of α-KG to 2-HG.
Core Methodologies for 2-HG Measurement
Accurate quantification of 2-HG is critical for confirming the oncometabolic state and for assessing the pharmacodynamic effect of mutant IDH1 inhibitors. The two most prevalent methods are enzymatic assays and liquid chromatography-mass spectrometry (LC-MS/MS).
Enzymatic 2-HG Assay
This method offers a rapid, sensitive, and high-throughput-compatible approach for quantifying D-2-HG in various biological samples.[9][10]
Principle: The assay is based on the specific activity of the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH), which catalyzes the oxidation of D-2-HG to α-KG. This reaction is coupled to the reduction of NAD+ to NADH. The resulting NADH is then detected, typically through a coupled diaphorase reaction that reduces a probe like resazurin (non-fluorescent) to resorufin (highly fluorescent) or a tetrazolium salt (e.g., WST-8) to a colored formazan product. The generated signal is directly proportional to the amount of D-2-HG in the sample.[9]
Experimental Protocol (General)
This protocol is a generalized version based on commercially available kits.[11][12][13]
-
Sample Preparation:
-
Cells (~1 x 10^6): Homogenize in 100 µL of ice-cold D2HG Assay Buffer.
-
Tissues (~10 mg): Homogenize in 100 µL of ice-cold D2HG Assay Buffer.
-
Serum/Plasma/Urine: Can often be used directly after centrifugation to remove particulates.
-
Centrifuge lysates at 10,000 x g for 5-10 minutes at 4°C and collect the supernatant.
-
Deproteination: For samples with high protein content, pass the supernatant through a 10 kDa molecular weight cutoff spin filter to remove interfering enzymes.[12]
-
-
Standard Curve Preparation:
-
Prepare a 1 mM stock solution of D-2-HG standard.
-
Generate a standard curve by performing serial dilutions (e.g., 0, 2, 4, 6, 8, 10 µM) in D2HG Assay Buffer.
-
-
Reaction Setup:
-
Add 50 µL of each standard and prepared sample to wells of a 96-well plate.
-
Prepare a Reaction Mix containing D2HGDH enzyme, NAD+, diaphorase, and the detection probe (e.g., resazurin).
-
For samples with potential background, prepare a Background Control mix without the D2HGDH enzyme.
-
Add 50 µL of the Reaction Mix to the standard and sample wells. Add 50 µL of the Background Control mix to the background control wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the output on a microplate reader (e.g., fluorescence at Ex/Em = 540/590 nm for resazurin or absorbance at 450 nm for a colorimetric probe).
-
-
Data Analysis:
-
Subtract the background reading from the sample readings.
-
Plot the standard curve and determine the concentration of 2-HG in the samples from the curve.
-
Table 1: Performance Characteristics of Enzymatic 2-HG Assays
| Parameter | Value | Source |
| Quantification Limit (Tumor Tissue) | 0.44 µM | [9] |
| Quantification Limit (Serum) | 2.77 µM | [9] |
| Lower Limit of Detection | ~4-10 µM | [13][14] |
| Assay Type | Fluorometric or Colorimetric | [11] |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for metabolite quantification, offering high specificity and the ability to distinguish between D- and L-enantiomers of 2-HG.[15][16][17] This is crucial as only D-2-HG is produced by mutant IDH1.
Principle: The method involves three main steps: sample extraction, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (e.g., 13C-labeled 2-HG) is typically added to samples to ensure accurate quantification.[16] To separate the D- and L-enantiomers on a standard reverse-phase column, a chiral derivatization step is often employed, using reagents like diacetyl-L-tartaric anhydride (DATAN).[18][19] The separated compounds are then ionized and detected by a mass spectrometer, which measures the mass-to-charge ratio of the fragments, providing high specificity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. The oncometabolite D-2-hydroxyglutarate induced by mutant IDH1 or -2 blocks osteoblast differentiation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
- 13. abcam.com [abcam.com]
- 14. A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. agilent.com [agilent.com]
Navigating In Vivo Efficacy: A Technical Guide to Dosing Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential considerations and methodologies for dosing mutant isocitrate dehydrogenase 1 (IDH1) inhibitors in preclinical in vivo studies. While specific data for a compound designated "Mutant IDH1-IN-2" is not publicly available, this document synthesizes published data from well-characterized, potent, and selective mutant IDH1 inhibitors to offer a representative framework for researchers in the field. The information presented herein is intended to serve as a foundational resource for designing and executing robust in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Core Principles of Mutant IDH1 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[1]
Small molecule inhibitors targeting mutant IDH1 aim to block the production of 2-HG, thereby reversing the epigenetic blockade and promoting cellular differentiation.[3][4] Preclinical in vivo studies are critical for evaluating the efficacy, safety, and PK/PD relationship of these inhibitors before their translation to the clinic.
Quantitative Data Summary of Representative Mutant IDH1 Inhibitors
The following tables summarize key quantitative data from preclinical in vivo studies of several well-documented mutant IDH1 inhibitors. This data provides a comparative overview of dosing regimens, efficacy, and pharmacodynamic responses.
| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Key Efficacy/Pharmacodynamic Readout | Reference |
| AG-120 (Ivosidenib) | Female nude BALB/c mice | HT1080 (IDH1 R132C) xenograft | 50 mg/kg | Oral gavage | Single dose | 92.0% tumor 2-HG inhibition at 12h post-dose | [3][4] |
| 150 mg/kg | Oral gavage | Single dose | 95.2% tumor 2-HG inhibition at 12h post-dose | [3][4] | |||
| BAY1436032 | Balb/c nude mice | LN229 (IDH1 R132H) xenograft | 15 mg/kg | Gavage | Single dose | ~50% reduction in tumor 2-HG levels at 15h | [5] |
| 150 mg/kg | Gavage | Single dose | >90% reduction in tumor 2-HG levels at 15h | [5] | |||
| Nude mice | NCH551b (IDH1 R132H) intracranial astrocytoma | 150 mg/kg | Oral | Daily | Significantly prolonged survival | [5][6] | |
| AGI-5198 | Mice | R132H-IDH1 glioma xenografts | 150 mg/kg/day | - | - | Partial reduction of intratumoral R-2HG | [7] |
| 450 mg/kg/day | - | - | Near-complete reduction of intratumoral R-2HG; 50-60% tumor growth inhibition over 3 weeks | [7][8] | |||
| Compound 35 | Mouse | U87 R132H tumor xenograft | 150 mg/kg | IP | BID (twice a day) | ~90% tumor 2-HG inhibition after three doses | [9][10] |
| LY3410738 | Mice | AML xenograft model | Not specified | Oral | Daily | Leukemic blast clearance, myeloid differentiation, prolonged survival | [11][12] |
Table 1: Summary of In Vivo Dosing and Efficacy of Representative Mutant IDH1 Inhibitors.
| Compound | Assay | IC50 | Reference |
| AGI-5198 | IDH1 R132H/R132C | 70 nM / 160 nM | [13] |
| This compound | Mutant IDH proteins | 16 nM | [14] |
Table 2: In Vitro Potency of Selected Mutant IDH1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols synthesized from published literature on mutant IDH1 inhibitors.
Subcutaneous Xenograft Model for Efficacy and PK/PD Studies
1. Cell Culture:
-
Human cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma with endogenous IDH1 R132C, or engineered U87MG glioblastoma expressing IDH1 R132H) are cultured in appropriate media and conditions as recommended by the supplier.
2. Animal Model:
-
Immunocompromised mice (e.g., female nude BALB/c or athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor xenografts.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of treatment. Tumor volume is calculated using the formula: (Length x Width²)/2.
4. Compound Formulation and Administration:
-
The inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, or a solution of 10% ethanol, 30% polyethylene (B3416737) glycol 400, and 60% water).
-
The compound is administered at the desired dose and schedule (e.g., once or twice daily) via the appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group is always included.
5. Monitoring and Endpoints:
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
For PK/PD studies, blood samples are collected at various time points post-dosing to measure plasma drug concentration.
-
At the end of the study, or at specified time points, tumors are harvested for the measurement of 2-HG levels, typically by liquid chromatography-mass spectrometry (LC-MS).
-
Efficacy is determined by tumor growth inhibition.
Orthotopic Xenograft Model for Brain Tumors
1. Cell Culture and Animal Model:
-
As described for the subcutaneous model, using a glioma cell line with an IDH1 mutation (e.g., NCH551b).
2. Intracranial Implantation:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic apparatus is used to inject a low number of tumor cells (e.g., 2 x 10^5) into a specific brain region (e.g., the striatum).
3. Treatment and Monitoring:
-
Treatment is initiated a few days post-implantation (e.g., day 7).
-
Animal health and neurological signs are monitored daily.
-
Survival is the primary endpoint.
Mandatory Visualizations
Signaling Pathway
Mutations in IDH1 lead to a cascade of metabolic and epigenetic changes that drive oncogenesis. The following diagram illustrates the core signaling pathway.
Caption: Mutant IDH1 signaling pathway leading to tumorigenesis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of a mutant IDH1 inhibitor.
Caption: Experimental workflow for in vivo mutant IDH1 inhibitor studies.
References
- 1. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - ProQuest [proquest.com]
- 6. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
Navigating In Vivo Efficacy: A Technical Guide to Dosing Mutant IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential considerations and methodologies for dosing mutant isocitrate dehydrogenase 1 (IDH1) inhibitors in preclinical in vivo studies. While specific data for a compound designated "Mutant IDH1-IN-2" is not publicly available, this document synthesizes published data from well-characterized, potent, and selective mutant IDH1 inhibitors to offer a representative framework for researchers in the field. The information presented herein is intended to serve as a foundational resource for designing and executing robust in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Core Principles of Mutant IDH1 Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, most commonly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] Elevated levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby driving tumorigenesis.[1]
Small molecule inhibitors targeting mutant IDH1 aim to block the production of 2-HG, thereby reversing the epigenetic blockade and promoting cellular differentiation.[3][4] Preclinical in vivo studies are critical for evaluating the efficacy, safety, and PK/PD relationship of these inhibitors before their translation to the clinic.
Quantitative Data Summary of Representative Mutant IDH1 Inhibitors
The following tables summarize key quantitative data from preclinical in vivo studies of several well-documented mutant IDH1 inhibitors. This data provides a comparative overview of dosing regimens, efficacy, and pharmacodynamic responses.
| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Key Efficacy/Pharmacodynamic Readout | Reference |
| AG-120 (Ivosidenib) | Female nude BALB/c mice | HT1080 (IDH1 R132C) xenograft | 50 mg/kg | Oral gavage | Single dose | 92.0% tumor 2-HG inhibition at 12h post-dose | [3][4] |
| 150 mg/kg | Oral gavage | Single dose | 95.2% tumor 2-HG inhibition at 12h post-dose | [3][4] | |||
| BAY1436032 | Balb/c nude mice | LN229 (IDH1 R132H) xenograft | 15 mg/kg | Gavage | Single dose | ~50% reduction in tumor 2-HG levels at 15h | [5] |
| 150 mg/kg | Gavage | Single dose | >90% reduction in tumor 2-HG levels at 15h | [5] | |||
| Nude mice | NCH551b (IDH1 R132H) intracranial astrocytoma | 150 mg/kg | Oral | Daily | Significantly prolonged survival | [5][6] | |
| AGI-5198 | Mice | R132H-IDH1 glioma xenografts | 150 mg/kg/day | - | - | Partial reduction of intratumoral R-2HG | [7] |
| 450 mg/kg/day | - | - | Near-complete reduction of intratumoral R-2HG; 50-60% tumor growth inhibition over 3 weeks | [7][8] | |||
| Compound 35 | Mouse | U87 R132H tumor xenograft | 150 mg/kg | IP | BID (twice a day) | ~90% tumor 2-HG inhibition after three doses | [9][10] |
| LY3410738 | Mice | AML xenograft model | Not specified | Oral | Daily | Leukemic blast clearance, myeloid differentiation, prolonged survival | [11][12] |
Table 1: Summary of In Vivo Dosing and Efficacy of Representative Mutant IDH1 Inhibitors.
| Compound | Assay | IC50 | Reference |
| AGI-5198 | IDH1 R132H/R132C | 70 nM / 160 nM | [13] |
| This compound | Mutant IDH proteins | 16 nM | [14] |
Table 2: In Vitro Potency of Selected Mutant IDH1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols synthesized from published literature on mutant IDH1 inhibitors.
Subcutaneous Xenograft Model for Efficacy and PK/PD Studies
1. Cell Culture:
-
Human cancer cell lines harboring an IDH1 mutation (e.g., HT1080 fibrosarcoma with endogenous IDH1 R132C, or engineered U87MG glioblastoma expressing IDH1 R132H) are cultured in appropriate media and conditions as recommended by the supplier.
2. Animal Model:
-
Immunocompromised mice (e.g., female nude BALB/c or athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor xenografts.
3. Tumor Implantation:
-
A suspension of 5 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of serum-free media and Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of treatment. Tumor volume is calculated using the formula: (Length x Width²)/2.
4. Compound Formulation and Administration:
-
The inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose, or a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% water).
-
The compound is administered at the desired dose and schedule (e.g., once or twice daily) via the appropriate route (e.g., oral gavage or intraperitoneal injection). A vehicle control group is always included.
5. Monitoring and Endpoints:
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
For PK/PD studies, blood samples are collected at various time points post-dosing to measure plasma drug concentration.
-
At the end of the study, or at specified time points, tumors are harvested for the measurement of 2-HG levels, typically by liquid chromatography-mass spectrometry (LC-MS).
-
Efficacy is determined by tumor growth inhibition.
Orthotopic Xenograft Model for Brain Tumors
1. Cell Culture and Animal Model:
-
As described for the subcutaneous model, using a glioma cell line with an IDH1 mutation (e.g., NCH551b).
2. Intracranial Implantation:
-
Mice are anesthetized, and a small burr hole is made in the skull.
-
A stereotactic apparatus is used to inject a low number of tumor cells (e.g., 2 x 10^5) into a specific brain region (e.g., the striatum).
3. Treatment and Monitoring:
-
Treatment is initiated a few days post-implantation (e.g., day 7).
-
Animal health and neurological signs are monitored daily.
-
Survival is the primary endpoint.
Mandatory Visualizations
Signaling Pathway
Mutations in IDH1 lead to a cascade of metabolic and epigenetic changes that drive oncogenesis. The following diagram illustrates the core signaling pathway.
Caption: Mutant IDH1 signaling pathway leading to tumorigenesis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study of a mutant IDH1 inhibitor.
Caption: Experimental workflow for in vivo mutant IDH1 inhibitor studies.
References
- 1. Metabolic consequences of oncogenic IDH mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - ProQuest [proquest.com]
- 6. Pan-mutant IDH1 inhibitor BAY 1436032 for effective treatment of IDH1 mutant astrocytoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
Mutant IDH1-IN-2: A Technical Guide for Investigating Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Mutant IDH1-IN-2, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a tool for studying epigenetic regulation. This document provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for researchers in oncology, epigenetics, and drug discovery.
Introduction: The Role of Mutant IDH1 in Epigenetics
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma and acute myeloid leukemia (AML), a recurrent gain-of-function mutation in the IDH1 gene (most commonly R132H) leads to a neomorphic enzymatic activity.[1][2] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases.[3] This inhibition leads to a global hypermethylation of histones and DNA, profoundly altering the epigenetic landscape of cancer cells and contributing to tumorigenesis by blocking cellular differentiation.[1][3] The reversibility of these epigenetic modifications by inhibiting mutant IDH1 activity presents a promising therapeutic avenue.
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively target the mutated form of the IDH1 enzyme.
Chemical Properties:
| Property | Value |
| Chemical Formula | C24H31F2N5O2 |
| Molecular Weight | 459.53 g/mol |
| CAS Number | 1429176-69-1 |
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
Table 1: Biochemical Inhibition of Mutant IDH1
| Assay Type | IC50 (nM) | Reference |
| LS-MS Biochemical Assay | Data not publicly available | [4] |
| Fluorescence Biochemical Assay | 16.6 | [4] |
Table 2: Cellular 2-HG Production Inhibition (IC50 in nM)
The following table presents the IC50 values of a compound identified as "Novartis 224", which is understood to be this compound, across various mutant IDH1-expressing cancer cell lines.
| Cell Line | IDH1 Mutation | IC50 (nM) |
| HT1080 | R132C | 1.8 |
| RBE | R132S | 1.8 |
| JJ012 | R132G | 1.8 |
| U87 | R132H | 1.8 |
| THP1 | R132H | 1.8 |
Data for "Novartis 224" is sourced from "Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays".[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of mutant IDH1 and its inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Biochemical Assay for Mutant IDH1 Activity
This protocol is adapted from a fluorescence-based assay to measure the consumption of NADPH by the mutant IDH1 enzyme.[6]
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solution to each well. Include a DMSO-only control.
-
Add 25 µL of a solution containing recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing α-KG and NADPH in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of NADPH consumption (decrease in fluorescence) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for 2-HG Production
This protocol describes the measurement of 2-HG levels in the supernatant of mutant IDH1-expressing cells treated with an inhibitor.
Materials:
-
Cancer cell line endogenously expressing a mutant IDH1 (e.g., HT1080, U87-MG with R132H overexpression)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plate
-
LC-MS/MS system for metabolite analysis or a commercially available 2-HG assay kit
Procedure:
-
Seed the mutant IDH1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of 2-HG in the supernatant using one of the following methods:
-
LC-MS/MS: This is the gold standard for accurate quantification. The supernatant is typically deproteinized, and the metabolites are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Enzymatic Assay: Commercially available kits utilize a specific dehydrogenase to convert 2-HG, leading to a colorimetric or fluorometric readout.
-
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Plot the normalized 2-HG levels against the inhibitor concentration to determine the IC50 value for cellular 2-HG reduction.
Western Blot for Histone Methylation
This protocol outlines the procedure for assessing changes in global histone methylation levels in response to inhibitor treatment.
Materials:
-
Mutant IDH1-expressing cells
-
This compound
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat mutant IDH1-expressing cells with this compound at various concentrations for a specified period (e.g., 72 hours).
-
Harvest the cells and perform histone extraction according to a standard protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal to determine the relative change in histone methylation.
Conclusion
This compound is a valuable research tool for elucidating the epigenetic consequences of mutant IDH1 activity. Its selectivity and potency allow for the precise interrogation of the role of 2-HG in histone and DNA methylation, gene expression, and cellular differentiation. The protocols provided in this guide offer a framework for researchers to effectively utilize this inhibitor in their studies, contributing to a deeper understanding of cancer epigenetics and the development of novel therapeutic strategies.
References
- 1. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
Mutant IDH1-IN-2: A Technical Guide for Investigating Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Mutant IDH1-IN-2, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), as a tool for studying epigenetic regulation. This document provides a comprehensive overview of the mechanism of action, quantitative data, and detailed experimental protocols for researchers in oncology, epigenetics, and drug discovery.
Introduction: The Role of Mutant IDH1 in Epigenetics
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] In several cancers, including glioma and acute myeloid leukemia (AML), a recurrent gain-of-function mutation in the IDH1 gene (most commonly R132H) leads to a neomorphic enzymatic activity.[1][2] This mutant enzyme converts α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[2]
The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases.[3] This inhibition leads to a global hypermethylation of histones and DNA, profoundly altering the epigenetic landscape of cancer cells and contributing to tumorigenesis by blocking cellular differentiation.[1][3] The reversibility of these epigenetic modifications by inhibiting mutant IDH1 activity presents a promising therapeutic avenue.
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor designed to selectively target the mutated form of the IDH1 enzyme.
Chemical Properties:
| Property | Value |
| Chemical Formula | C24H31F2N5O2 |
| Molecular Weight | 459.53 g/mol |
| CAS Number | 1429176-69-1 |
Quantitative Data: Inhibitory Potency of this compound
The inhibitory activity of this compound has been characterized in both biochemical and cell-based assays.
Table 1: Biochemical Inhibition of Mutant IDH1
| Assay Type | IC50 (nM) | Reference |
| LS-MS Biochemical Assay | Data not publicly available | [4] |
| Fluorescence Biochemical Assay | 16.6 | [4] |
Table 2: Cellular 2-HG Production Inhibition (IC50 in nM)
The following table presents the IC50 values of a compound identified as "Novartis 224", which is understood to be this compound, across various mutant IDH1-expressing cancer cell lines.
| Cell Line | IDH1 Mutation | IC50 (nM) |
| HT1080 | R132C | 1.8 |
| RBE | R132S | 1.8 |
| JJ012 | R132G | 1.8 |
| U87 | R132H | 1.8 |
| THP1 | R132H | 1.8 |
Data for "Novartis 224" is sourced from "Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays".[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of mutant IDH1 and its inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound.
In Vitro Biochemical Assay for Mutant IDH1 Activity
This protocol is adapted from a fluorescence-based assay to measure the consumption of NADPH by the mutant IDH1 enzyme.[6]
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)
-
α-Ketoglutarate (α-KG)
-
NADPH
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solution to each well. Include a DMSO-only control.
-
Add 25 µL of a solution containing recombinant mutant IDH1 enzyme to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution containing α-KG and NADPH in Assay Buffer.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence at time zero.
-
Incubate the plate at 37°C and measure the fluorescence at regular intervals (e.g., every 5 minutes for 30-60 minutes).
-
Calculate the rate of NADPH consumption (decrease in fluorescence) for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay for 2-HG Production
This protocol describes the measurement of 2-HG levels in the supernatant of mutant IDH1-expressing cells treated with an inhibitor.
Materials:
-
Cancer cell line endogenously expressing a mutant IDH1 (e.g., HT1080, U87-MG with R132H overexpression)
-
Complete cell culture medium
-
This compound (or other test compounds) dissolved in DMSO
-
96-well cell culture plate
-
LC-MS/MS system for metabolite analysis or a commercially available 2-HG assay kit
Procedure:
-
Seed the mutant IDH1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
Incubate the cells for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of 2-HG in the supernatant using one of the following methods:
-
LC-MS/MS: This is the gold standard for accurate quantification. The supernatant is typically deproteinized, and the metabolites are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Enzymatic Assay: Commercially available kits utilize a specific dehydrogenase to convert 2-HG, leading to a colorimetric or fluorometric readout.
-
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Plot the normalized 2-HG levels against the inhibitor concentration to determine the IC50 value for cellular 2-HG reduction.
Western Blot for Histone Methylation
This protocol outlines the procedure for assessing changes in global histone methylation levels in response to inhibitor treatment.
Materials:
-
Mutant IDH1-expressing cells
-
This compound
-
Histone extraction buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat mutant IDH1-expressing cells with this compound at various concentrations for a specified period (e.g., 72 hours).
-
Harvest the cells and perform histone extraction according to a standard protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities and normalize the methylation mark signal to the total histone H3 signal to determine the relative change in histone methylation.
Conclusion
This compound is a valuable research tool for elucidating the epigenetic consequences of mutant IDH1 activity. Its selectivity and potency allow for the precise interrogation of the role of 2-HG in histone and DNA methylation, gene expression, and cellular differentiation. The protocols provided in this guide offer a framework for researchers to effectively utilize this inhibitor in their studies, contributing to a deeper understanding of cancer epigenetics and the development of novel therapeutic strategies.
References
- 1. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to Cell Proliferation Assays Using Mutant IDH1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of performing cell proliferation assays to evaluate the efficacy of Mutant IDH1-IN-2, a novel inhibitor targeting isocitrate dehydrogenase 1 (IDH1) mutations. This document outlines the core principles of mutant IDH1 signaling, detailed experimental methodologies, and data interpretation to support preclinical drug development and cancer research.
Introduction: The Role of Mutant IDH1 in Oncogenesis
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that, in its wild-type form, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] However, specific point mutations in the IDH1 gene, commonly found in various cancers such as gliomas, acute myeloid leukemia (AML), and chondrosarcomas, confer a neomorphic enzymatic activity.[1][3][4] This altered function leads to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3][5]
The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately promoting tumorigenesis.[1][3][6] Consequently, inhibitors specifically targeting mutant IDH1 enzymes have emerged as promising therapeutic agents. This compound is designed to selectively bind to and inhibit the mutated IDH1 enzyme, thereby reducing 2-HG levels and impeding cancer cell growth.[4]
Mechanism of Action of this compound
This compound acts as a targeted inhibitor of the altered IDH1 enzyme. By blocking the neomorphic activity of mutant IDH1, the inhibitor prevents the conversion of α-KG to D-2HG. The subsequent reduction in intracellular D-2HG levels is hypothesized to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of cellular differentiation. This ultimately results in the inhibition of cancer cell proliferation and survival.
Experimental Protocol: Cell Proliferation Assay
A variety of assays can be used to measure cell proliferation, including those that assess metabolic activity, DNA synthesis, or ATP concentration.[7][8] The following protocol details a common method using a tetrazolium-based reagent (e.g., MTS or MTT) to assess cell viability, which is often correlated with cell proliferation.
Materials
-
Mutant IDH1-harboring cell line (e.g., HT1080 [IDH1 R132C] or U87 MG [IDH1 R132H])[3]
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Culture mutant IDH1-harboring cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS/MTT Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
If using MTT, a solubilization step with DMSO or isopropanol (B130326) is required after incubation.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each concentration of this compound.
Formula for Cell Viability: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can be summarized in a table and used to generate a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Sample Data Table
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 0.01 | 1.231 | 0.091 | 98.2% |
| 0.1 | 1.102 | 0.075 | 87.9% |
| 1 | 0.758 | 0.054 | 60.4% |
| 10 | 0.345 | 0.033 | 27.5% |
| 100 | 0.123 | 0.019 | 9.8% |
Logical Relationship of Data Analysis
Conclusion
This technical guide provides a framework for conducting cell proliferation assays to evaluate the efficacy of this compound. The detailed protocol and data analysis workflow will enable researchers to generate robust and reproducible data. The inhibitory effect of this compound on mutant IDH1-harboring cells can be effectively quantified, providing crucial insights for further preclinical and clinical development. The use of appropriate cell models and adherence to standardized protocols are essential for obtaining meaningful results in the quest for targeted cancer therapies.
References
- 1. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. blog.abclonal.com [blog.abclonal.com]
A Technical Guide to Cell Proliferation Assays Using Mutant IDH1-IN-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of performing cell proliferation assays to evaluate the efficacy of Mutant IDH1-IN-2, a novel inhibitor targeting isocitrate dehydrogenase 1 (IDH1) mutations. This document outlines the core principles of mutant IDH1 signaling, detailed experimental methodologies, and data interpretation to support preclinical drug development and cancer research.
Introduction: The Role of Mutant IDH1 in Oncogenesis
Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that, in its wild-type form, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] However, specific point mutations in the IDH1 gene, commonly found in various cancers such as gliomas, acute myeloid leukemia (AML), and chondrosarcomas, confer a neomorphic enzymatic activity.[1][3][4] This altered function leads to the reduction of α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3][5]
The accumulation of D-2HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic dysregulation and a block in cellular differentiation, ultimately promoting tumorigenesis.[1][3][6] Consequently, inhibitors specifically targeting mutant IDH1 enzymes have emerged as promising therapeutic agents. This compound is designed to selectively bind to and inhibit the mutated IDH1 enzyme, thereby reducing 2-HG levels and impeding cancer cell growth.[4]
Mechanism of Action of this compound
This compound acts as a targeted inhibitor of the altered IDH1 enzyme. By blocking the neomorphic activity of mutant IDH1, the inhibitor prevents the conversion of α-KG to D-2HG. The subsequent reduction in intracellular D-2HG levels is hypothesized to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of epigenetic alterations and the induction of cellular differentiation. This ultimately results in the inhibition of cancer cell proliferation and survival.
Experimental Protocol: Cell Proliferation Assay
A variety of assays can be used to measure cell proliferation, including those that assess metabolic activity, DNA synthesis, or ATP concentration.[7][8] The following protocol details a common method using a tetrazolium-based reagent (e.g., MTS or MTT) to assess cell viability, which is often correlated with cell proliferation.
Materials
-
Mutant IDH1-harboring cell line (e.g., HT1080 [IDH1 R132C] or U87 MG [IDH1 R132H])[3]
-
Appropriate cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Experimental Workflow
Detailed Procedure
-
Cell Seeding:
-
Culture mutant IDH1-harboring cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS/MTT Assay:
-
After the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and metabolic rate.
-
If using MTT, a solubilization step with DMSO or isopropanol is required after incubation.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Presentation and Analysis
The raw absorbance data is used to calculate the percentage of cell viability for each concentration of this compound.
Formula for Cell Viability: Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can be summarized in a table and used to generate a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Sample Data Table
| This compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 0.01 | 1.231 | 0.091 | 98.2% |
| 0.1 | 1.102 | 0.075 | 87.9% |
| 1 | 0.758 | 0.054 | 60.4% |
| 10 | 0.345 | 0.033 | 27.5% |
| 100 | 0.123 | 0.019 | 9.8% |
Logical Relationship of Data Analysis
Conclusion
This technical guide provides a framework for conducting cell proliferation assays to evaluate the efficacy of this compound. The detailed protocol and data analysis workflow will enable researchers to generate robust and reproducible data. The inhibitory effect of this compound on mutant IDH1-harboring cells can be effectively quantified, providing crucial insights for further preclinical and clinical development. The use of appropriate cell models and adherence to standardized protocols are essential for obtaining meaningful results in the quest for targeted cancer therapies.
References
- 1. IDH1 and IDH2 mutations as novel therapeutic targets: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biocompare.com [biocompare.com]
- 8. blog.abclonal.com [blog.abclonal.com]
A Technical Guide to Immunohistochemical Assessment of 2-Hydroxyglutarate Levels in the Context of IDH1 Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature in several cancers, most notably gliomas and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG drives tumorigenesis by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which results in widespread epigenetic and metabolic reprogramming.[1][2] Consequently, the detection and quantification of 2-HG is a critical component of cancer research and diagnostics.
While direct quantification of 2-HG is typically achieved through mass spectrometry or magnetic resonance spectroscopy, immunohistochemistry (IHC) serves as a robust, widely accessible, and highly specific surrogate method for identifying tumors with elevated 2-HG. This is accomplished by using a monoclonal antibody that specifically targets the most common IDH1 mutation, R132H. The presence of the IDH1-R132H protein, as detected by IHC, is strongly correlated with high levels of intratumoral 2-HG.[3][4]
This technical guide provides an in-depth overview of the principles and protocols for the immunohistochemical assessment of 2-HG levels via the detection of the IDH1-R132H mutation. It includes detailed experimental procedures, data on the correlation between IHC results and quantitative 2-HG measurements, and a review of the key signaling pathways affected by this oncometabolite.
The Role of Mutant IDH1 in 2-HG Production
The wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH.[5] Somatic point mutations, most commonly at the arginine 132 residue (R132H), result in a loss of this normal function and a gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1][5] This leads to a dramatic accumulation of 2-HG in tumor cells, often reaching millimolar concentrations, compared to micromolar levels in healthy tissues.[6]
Quantitative Correlation of IDH1 Mutation Status and 2-HG Levels
The use of IDH1-R132H IHC as a surrogate marker for elevated 2-HG is supported by numerous studies that have compared IHC results with direct 2-HG quantification by methods such as Magnetic Resonance Spectroscopy (MRS) and Gas or Liquid Chromatography-Mass Spectrometry (GC/LC-MS). These studies consistently demonstrate that tumors positive for the IDH1-R132H mutation by IHC have significantly higher concentrations of 2-HG than wild-type tumors.
| Method of 2-HG Quantification | IDH Status | 2-HG Concentration (μmol/g or mM) | Reference |
| Magnetic Resonance Spectroscopy (MRS) | IDH1-R132H Mutant | 2.53 ± 0.75 | [7] |
| IDH2-R172K Mutant | 9.06 ± 0.87 | [7] | |
| IDH Wild-Type | Not Detectable (≤ 0.08) | [4] | |
| IDH Mutant (Combined) | Median: 5.077 | [8] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | IDH1-R132H Mutant | Range: 0.0054 - 8.2 (mM/g) | [9] |
| IDH Wild-Type | Below detection limit | [9] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | IDH Mutant | 20-2000 fold higher than WT | [4] |
| IDH Wild-Type | Baseline levels | [4] |
Table 1: Summary of quantitative 2-HG levels in gliomas based on IDH mutation status. Concentrations are reported as mean ± standard deviation, median, or range as cited in the respective studies.
Experimental Protocol: Immunohistochemistry for IDH1-R132H
This section provides a detailed protocol for the detection of the IDH1-R132H mutant protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a synthesis of recommendations from various antibody manufacturers and published studies.[1][10][11] Laboratories should optimize and validate the procedure for their specific reagents and equipment.
Materials and Reagents
-
FFPE tissue sections (4µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Wash Buffer (e.g., PBS or TBS)
-
Protein Block / Normal Serum
-
Primary Antibody: Mouse monoclonal anti-IDH1-R132H (e.g., Clone H09 or IHC132)
-
Secondary Antibody: HRP-conjugated anti-mouse polymer
-
Chromogen: Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin (B73222)
-
Bluing Reagent
-
Mounting Medium
Staining Procedure (Manual Method)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Transfer through graded alcohols: 100% (2 changes, 3-5 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER). A common method is to use a steamer or water bath at 95-100°C for 20-60 minutes in Citrate Buffer (pH 6.0).[12]
-
Allow slides to cool for 20-30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity.[10]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate with a protein block or normal serum for 10-30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 20-30 minutes at room temperature.[10]
-
Rinse thoroughly with wash buffer.
-
-
Chromogen Development:
-
Prepare and apply the DAB chromogen solution.
-
Incubate for 5-10 minutes, or until a brown precipitate is visible. Monitor microscopically.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30 seconds to 5 minutes, depending on the formulation.[10]
-
Rinse with deionized water.
-
Dip in bluing reagent for 30-60 seconds.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Interpretation of Results
-
Positive Staining: A distinct brown (DAB) signal in the cytoplasm and/or nucleus of tumor cells. The staining is often strong and diffuse in positive cells.[13]
-
Negative Staining: Absence of a brown signal in tumor cells. Nuclei will appear blue from the hematoxylin counterstain.
-
Internal Controls: Endothelial cells and normal glial cells within the tissue should be negative and serve as an internal negative control.[8]
Staining Score
A semi-quantitative scoring system can be used to document the extent of staining:[12]
-
Negative: No tumor cells are stained.
-
Partly Positive: A fraction of the identifiable tumor cells are stained.
-
Completely Positive: Virtually all identifiable tumor cells are stained.
Downstream Signaling Pathways of 2-HG
The accumulation of 2-HG has profound effects on cellular signaling, primarily through the competitive inhibition of α-KG-dependent dioxygenases. This leads to epigenetic alterations and pseudohypoxia.
-
Epigenetic Dysregulation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs). This inhibition leads to widespread DNA and histone hypermethylation, resulting in altered gene expression and a block in cellular differentiation, which contributes to tumorigenesis.[1][2]
-
HIF-1α Signaling: 2-HG can inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The resulting stabilization of HIF-1α under normal oxygen conditions (pseudohypoxia) can promote angiogenesis and a shift towards glycolytic metabolism.[10]
Conclusion
Immunohistochemistry for the IDH1-R132H mutation is a highly sensitive and specific method for identifying tumors that produce the oncometabolite 2-HG. It is a cost-effective and rapid technique that serves as an excellent surrogate for direct 2-HG measurement, providing critical diagnostic and prognostic information.[14] This technical guide provides researchers and clinicians with the foundational knowledge and detailed protocols necessary to implement this valuable assay, aiding in the stratification of patients and the development of targeted therapies against IDH-mutant cancers.
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of 2-hydroxyglutaric acid in vivo by proton magnetic resonance spectroscopy in U87 glioma cells overexpressing isocitrate dehydrogenase–1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]
A Technical Guide to Immunohistochemical Assessment of 2-Hydroxyglutarate Levels in the Context of IDH1 Mutations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a defining feature in several cancers, most notably gliomas and acute myeloid leukemia. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG drives tumorigenesis by competitively inhibiting α-ketoglutarate-dependent dioxygenases, which results in widespread epigenetic and metabolic reprogramming.[1][2] Consequently, the detection and quantification of 2-HG is a critical component of cancer research and diagnostics.
While direct quantification of 2-HG is typically achieved through mass spectrometry or magnetic resonance spectroscopy, immunohistochemistry (IHC) serves as a robust, widely accessible, and highly specific surrogate method for identifying tumors with elevated 2-HG. This is accomplished by using a monoclonal antibody that specifically targets the most common IDH1 mutation, R132H. The presence of the IDH1-R132H protein, as detected by IHC, is strongly correlated with high levels of intratumoral 2-HG.[3][4]
This technical guide provides an in-depth overview of the principles and protocols for the immunohistochemical assessment of 2-HG levels via the detection of the IDH1-R132H mutation. It includes detailed experimental procedures, data on the correlation between IHC results and quantitative 2-HG measurements, and a review of the key signaling pathways affected by this oncometabolite.
The Role of Mutant IDH1 in 2-HG Production
The wild-type IDH1 enzyme, located in the cytoplasm and peroxisomes, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), while reducing NADP+ to NADPH.[5] Somatic point mutations, most commonly at the arginine 132 residue (R132H), result in a loss of this normal function and a gain of a new function: the NADPH-dependent reduction of α-KG to 2-HG.[1][5] This leads to a dramatic accumulation of 2-HG in tumor cells, often reaching millimolar concentrations, compared to micromolar levels in healthy tissues.[6]
Quantitative Correlation of IDH1 Mutation Status and 2-HG Levels
The use of IDH1-R132H IHC as a surrogate marker for elevated 2-HG is supported by numerous studies that have compared IHC results with direct 2-HG quantification by methods such as Magnetic Resonance Spectroscopy (MRS) and Gas or Liquid Chromatography-Mass Spectrometry (GC/LC-MS). These studies consistently demonstrate that tumors positive for the IDH1-R132H mutation by IHC have significantly higher concentrations of 2-HG than wild-type tumors.
| Method of 2-HG Quantification | IDH Status | 2-HG Concentration (μmol/g or mM) | Reference |
| Magnetic Resonance Spectroscopy (MRS) | IDH1-R132H Mutant | 2.53 ± 0.75 | [7] |
| IDH2-R172K Mutant | 9.06 ± 0.87 | [7] | |
| IDH Wild-Type | Not Detectable (≤ 0.08) | [4] | |
| IDH Mutant (Combined) | Median: 5.077 | [8] | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | IDH1-R132H Mutant | Range: 0.0054 - 8.2 (mM/g) | [9] |
| IDH Wild-Type | Below detection limit | [9] | |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | IDH Mutant | 20-2000 fold higher than WT | [4] |
| IDH Wild-Type | Baseline levels | [4] |
Table 1: Summary of quantitative 2-HG levels in gliomas based on IDH mutation status. Concentrations are reported as mean ± standard deviation, median, or range as cited in the respective studies.
Experimental Protocol: Immunohistochemistry for IDH1-R132H
This section provides a detailed protocol for the detection of the IDH1-R132H mutant protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a synthesis of recommendations from various antibody manufacturers and published studies.[1][10][11] Laboratories should optimize and validate the procedure for their specific reagents and equipment.
Materials and Reagents
-
FFPE tissue sections (4µm) on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0)
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Wash Buffer (e.g., PBS or TBS)
-
Protein Block / Normal Serum
-
Primary Antibody: Mouse monoclonal anti-IDH1-R132H (e.g., Clone H09 or IHC132)
-
Secondary Antibody: HRP-conjugated anti-mouse polymer
-
Chromogen: Diaminobenzidine (DAB)
-
Counterstain: Hematoxylin
-
Bluing Reagent
-
Mounting Medium
Staining Procedure (Manual Method)
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5-10 minutes each).
-
Transfer through graded alcohols: 100% (2 changes, 3-5 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER). A common method is to use a steamer or water bath at 95-100°C for 20-60 minutes in Citrate Buffer (pH 6.0).[12]
-
Allow slides to cool for 20-30 minutes at room temperature.
-
Rinse with wash buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in hydrogen peroxide block for 10-15 minutes to quench endogenous peroxidase activity.[10]
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate with a protein block or normal serum for 10-30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Apply the HRP-conjugated secondary antibody.
-
Incubate for 20-30 minutes at room temperature.[10]
-
Rinse thoroughly with wash buffer.
-
-
Chromogen Development:
-
Prepare and apply the DAB chromogen solution.
-
Incubate for 5-10 minutes, or until a brown precipitate is visible. Monitor microscopically.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30 seconds to 5 minutes, depending on the formulation.[10]
-
Rinse with deionized water.
-
Dip in bluing reagent for 30-60 seconds.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded alcohols and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Interpretation of Results
-
Positive Staining: A distinct brown (DAB) signal in the cytoplasm and/or nucleus of tumor cells. The staining is often strong and diffuse in positive cells.[13]
-
Negative Staining: Absence of a brown signal in tumor cells. Nuclei will appear blue from the hematoxylin counterstain.
-
Internal Controls: Endothelial cells and normal glial cells within the tissue should be negative and serve as an internal negative control.[8]
Staining Score
A semi-quantitative scoring system can be used to document the extent of staining:[12]
-
Negative: No tumor cells are stained.
-
Partly Positive: A fraction of the identifiable tumor cells are stained.
-
Completely Positive: Virtually all identifiable tumor cells are stained.
Downstream Signaling Pathways of 2-HG
The accumulation of 2-HG has profound effects on cellular signaling, primarily through the competitive inhibition of α-KG-dependent dioxygenases. This leads to epigenetic alterations and pseudohypoxia.
-
Epigenetic Dysregulation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone lysine demethylases (KDMs). This inhibition leads to widespread DNA and histone hypermethylation, resulting in altered gene expression and a block in cellular differentiation, which contributes to tumorigenesis.[1][2]
-
HIF-1α Signaling: 2-HG can inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The resulting stabilization of HIF-1α under normal oxygen conditions (pseudohypoxia) can promote angiogenesis and a shift towards glycolytic metabolism.[10]
Conclusion
Immunohistochemistry for the IDH1-R132H mutation is a highly sensitive and specific method for identifying tumors that produce the oncometabolite 2-HG. It is a cost-effective and rapid technique that serves as an excellent surrogate for direct 2-HG measurement, providing critical diagnostic and prognostic information.[14] This technical guide provides researchers and clinicians with the foundational knowledge and detailed protocols necessary to implement this valuable assay, aiding in the stratification of patients and the development of targeted therapies against IDH-mutant cancers.
References
- 1. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of 2-hydroxyglutaric acid in vivo by proton magnetic resonance spectroscopy in U87 glioma cells overexpressing isocitrate dehydrogenase–1 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive quantification of 2-hydroxyglutarate in human gliomas with IDH1 and IDH2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Clinical Relevance of IDH1 R132H Mutation | IDH1R132H.com [idh1r132h.com]
Flow Cytometry Analysis of Apoptosis Induced by Mutant IDH1-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing apoptosis in response to the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, Mutant IDH1-IN-2, using flow cytometry. This document details the underlying biological mechanisms, offers step-by-step experimental protocols, presents data in a structured format, and includes visual diagrams of key pathways and workflows.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzyme activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2][3] Targeting mutant IDH1 with specific inhibitors like this compound is a promising therapeutic strategy.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a key mechanism by which anti-cancer agents exert their effects. The analysis of apoptosis is therefore crucial in the preclinical evaluation of novel therapeutics. Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful platform for the rapid, quantitative, and multi-parametric analysis of apoptotic events at the single-cell level.[4][5]
This guide focuses on the use of Annexin V and Propidium Iodide (PI) co-staining to delineate different stages of apoptosis in cells treated with this compound.
Data Presentation
While specific quantitative data for apoptosis induction by "this compound" is not extensively available in the public domain, this section provides a template for data presentation based on expected outcomes from similar mutant IDH1 inhibitors. The following table illustrates how to structure quantitative flow cytometry data for clear interpretation and comparison.
Table 1: Hypothetical Flow Cytometry Data of U87 Glioblastoma Cells with IDH1-R132H Mutation Treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 | 62.3 ± 4.1 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 10 | 40.1 ± 5.2 | 42.7 ± 3.6 | 17.2 ± 2.5 |
| Staurosporine (Positive Control) | 1 | 15.8 ± 3.9 | 65.1 ± 4.5 | 19.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Utilize a cell line harboring an IDH1 mutation (e.g., U87-MG cells stably expressing IDH1-R132H).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.
-
Harvest Cells:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
For suspension cells, collect by centrifugation.
-
Collect cells from each treatment group into separate 1.5 mL microcentrifuge tubes.
-
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI Staining: Add 10 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Compensation: Set up fluorescence compensation using single-stained control samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gating:
-
Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (should be a minor population in apoptosis studies).
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
Flow Cytometry Analysis of Apoptosis Induced by Mutant IDH1-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for assessing apoptosis in response to the mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, Mutant IDH1-IN-2, using flow cytometry. This document details the underlying biological mechanisms, offers step-by-step experimental protocols, presents data in a structured format, and includes visual diagrams of key pathways and workflows.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzyme activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation.[2][3] Targeting mutant IDH1 with specific inhibitors like this compound is a promising therapeutic strategy.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a key mechanism by which anti-cancer agents exert their effects. The analysis of apoptosis is therefore crucial in the preclinical evaluation of novel therapeutics. Flow cytometry, in conjunction with specific fluorescent probes, offers a powerful platform for the rapid, quantitative, and multi-parametric analysis of apoptotic events at the single-cell level.[4][5]
This guide focuses on the use of Annexin V and Propidium Iodide (PI) co-staining to delineate different stages of apoptosis in cells treated with this compound.
Data Presentation
While specific quantitative data for apoptosis induction by "this compound" is not extensively available in the public domain, this section provides a template for data presentation based on expected outcomes from similar mutant IDH1 inhibitors. The following table illustrates how to structure quantitative flow cytometry data for clear interpretation and comparison.
Table 1: Hypothetical Flow Cytometry Data of U87 Glioblastoma Cells with IDH1-R132H Mutation Treated with this compound for 48 hours.
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| This compound | 5 | 62.3 ± 4.1 | 25.4 ± 2.8 | 12.3 ± 1.9 |
| This compound | 10 | 40.1 ± 5.2 | 42.7 ± 3.6 | 17.2 ± 2.5 |
| Staurosporine (Positive Control) | 1 | 15.8 ± 3.9 | 65.1 ± 4.5 | 19.1 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line: Utilize a cell line harboring an IDH1 mutation (e.g., U87-MG cells stably expressing IDH1-R132H).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Treatment: The following day, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is a standard procedure for assessing apoptosis.
-
Harvest Cells:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
For suspension cells, collect by centrifugation.
-
Collect cells from each treatment group into separate 1.5 mL microcentrifuge tubes.
-
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
PI Staining: Add 10 µL of Propidium Iodide (PI) solution (50 µg/mL) to the cell suspension.
-
Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.
Protocol 3: Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Compensation: Set up fluorescence compensation using single-stained control samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gating:
-
Gate on the main cell population in the forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
-
Data Acquisition: Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (should be a minor population in apoptosis studies).
-
Mandatory Visualizations
Signaling Pathway
Caption: Signaling pathway of mutant IDH1 and the inhibitory effect of this compound.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. Mutant IDH1 Enhances Temozolomide Sensitivity via Regulation of the ATM/CHK2 Pathway in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Apoptosis and Necrosis in Live Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mutant IDH1-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mutant IDH1-IN-2 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis. This compound specifically inhibits this neomorphic activity, leading to a reduction in 2-HG levels.
Q2: What is the recommended starting concentration for this compound in cell culture?
A starting concentration in the range of 100 nM to 1 µM is a reasonable starting point for most cell lines harboring an IDH1 mutation. The IC50 of this compound has been determined to be 16.6 nM in a fluorescence-based biochemical assay and <22 nM in an LS-MS biochemical assay.[1][2][4][5] However, the optimal concentration for cell-based assays will vary depending on the cell line, seeding density, and the specific experimental endpoint. A dose-response experiment is highly recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare the stock solution of this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL (108.81 mM).[1][3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.595 mg of this compound in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: How can I confirm that this compound is active in my cells?
The primary indicator of this compound activity is a dose-dependent reduction in the intracellular levels of 2-hydroxyglutarate (2-HG). You can measure 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS. A significant decrease in 2-HG levels upon treatment confirms that the inhibitor is engaging its target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on 2-HG levels | Incorrect concentration: The concentration of the inhibitor may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). |
| Cell line does not have an IDH1 mutation: The inhibitor is specific to mutant IDH1. | Confirm the IDH1 mutation status of your cell line by sequencing. | |
| Compound degradation: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| High cell toxicity/death | Concentration is too high: Excessive concentrations of the inhibitor or the DMSO vehicle can be toxic to cells. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). |
| Off-target effects: At very high concentrations, off-target effects may occur. | Use the lowest effective concentration that gives the desired biological effect (i.e., 2-HG reduction). | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell seeding density, passage number, or media composition can affect inhibitor potency. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and be meticulous when preparing dilutions. |
Quantitative Data
The following table summarizes the in vitro potency of this compound and other common mutant IDH1 inhibitors.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Assay Potency | Reference |
| This compound | Mutant IDH1 | 16.6 nM (Fluorescence) | - | [1][2] |
| <22 nM (LS-MS) | [4][5] | |||
| Ivosidenib (AG-120) | Mutant IDH1 | - | Potent 2-HG lowering in vivo | [6] |
| AGI-5198 | IDH1 R132H/R132C | 70 nM / 160 nM | Dose-dependent 2-HG reduction | [7] |
| DS-1001b | Mutant IDH1 | - | Inhibits proliferation of IDH1-mutated cells (0.1-10 µM) | [8] |
| IDH1 Inhibitor 1 | IDH1 R132H/R132C | 21 nM / 45 nM | In vivo inhibition of 2-HG production | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure to determine the effective concentration range of this compound for reducing 2-HG levels in IDH1-mutant cancer cells.
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
2-HG Assay Kit (colorimetric or fluorometric) or access to LC-MS
Procedure:
-
Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, and 10 µM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period sufficient to observe a significant change in 2-HG levels (e.g., 48-72 hours).
-
2-HG Measurement: At the end of the incubation period, measure the intracellular 2-HG levels according to the manufacturer's protocol of the 2-HG assay kit or by preparing cell lysates for LC-MS analysis.
-
Data Analysis: Plot the 2-HG levels as a function of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces 2-HG levels by 50%.
Protocol 2: Cell Viability Assay
This protocol can be run in parallel with the 2-HG assay to assess the cytotoxic effects of this compound.
Materials:
-
Cells and reagents from Protocol 1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot cell viability as a function of the inhibitor concentration to determine any potential cytotoxic effects.
Visualizations
Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isocitrate Dehydrogenase (IDH) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. This compound | Isocitrate Dehydrogenase (IDH) 抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Mutant IDH1-IN-2 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Mutant IDH1-IN-2 for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic activity, converting α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis. This compound specifically inhibits this neomorphic activity, leading to a reduction in 2-HG levels.
Q2: What is the recommended starting concentration for this compound in cell culture?
A starting concentration in the range of 100 nM to 1 µM is a reasonable starting point for most cell lines harboring an IDH1 mutation. The IC50 of this compound has been determined to be 16.6 nM in a fluorescence-based biochemical assay and <22 nM in an LS-MS biochemical assay.[1][2][4][5] However, the optimal concentration for cell-based assays will vary depending on the cell line, seeding density, and the specific experimental endpoint. A dose-response experiment is highly recommended to determine the optimal concentration for your specific model.
Q3: How should I prepare the stock solution of this compound?
This compound is soluble in DMSO at a concentration of 50 mg/mL (108.81 mM).[1][3] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 4.595 mg of this compound in 1 mL of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: How can I confirm that this compound is active in my cells?
The primary indicator of this compound activity is a dose-dependent reduction in the intracellular levels of 2-hydroxyglutarate (2-HG). You can measure 2-HG levels using a commercially available 2-HG assay kit (colorimetric or fluorometric) or by LC-MS. A significant decrease in 2-HG levels upon treatment confirms that the inhibitor is engaging its target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No effect on 2-HG levels | Incorrect concentration: The concentration of the inhibitor may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 10 µM). |
| Cell line does not have an IDH1 mutation: The inhibitor is specific to mutant IDH1. | Confirm the IDH1 mutation status of your cell line by sequencing. | |
| Compound degradation: The inhibitor may have degraded due to improper storage or handling. | Use a fresh aliquot of the stock solution. Ensure proper storage at -20°C or -80°C and avoid multiple freeze-thaw cycles. | |
| High cell toxicity/death | Concentration is too high: Excessive concentrations of the inhibitor or the DMSO vehicle can be toxic to cells. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). |
| Off-target effects: At very high concentrations, off-target effects may occur. | Use the lowest effective concentration that gives the desired biological effect (i.e., 2-HG reduction). | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell seeding density, passage number, or media composition can affect inhibitor potency. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure consistent seeding densities. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and be meticulous when preparing dilutions. |
Quantitative Data
The following table summarizes the in vitro potency of this compound and other common mutant IDH1 inhibitors.
| Inhibitor | Target | IC50 (Biochemical Assay) | Cell-Based Assay Potency | Reference |
| This compound | Mutant IDH1 | 16.6 nM (Fluorescence) | - | [1][2] |
| <22 nM (LS-MS) | [4][5] | |||
| Ivosidenib (AG-120) | Mutant IDH1 | - | Potent 2-HG lowering in vivo | [6] |
| AGI-5198 | IDH1 R132H/R132C | 70 nM / 160 nM | Dose-dependent 2-HG reduction | [7] |
| DS-1001b | Mutant IDH1 | - | Inhibits proliferation of IDH1-mutated cells (0.1-10 µM) | [8] |
| IDH1 Inhibitor 1 | IDH1 R132H/R132C | 21 nM / 45 nM | In vivo inhibition of 2-HG production | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a general procedure to determine the effective concentration range of this compound for reducing 2-HG levels in IDH1-mutant cancer cells.
Materials:
-
IDH1-mutant cell line (e.g., HT1080)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
2-HG Assay Kit (colorimetric or fluorometric) or access to LC-MS
Procedure:
-
Cell Seeding: Seed the IDH1-mutant cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested concentration range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 250 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, and 10 µM. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period sufficient to observe a significant change in 2-HG levels (e.g., 48-72 hours).
-
2-HG Measurement: At the end of the incubation period, measure the intracellular 2-HG levels according to the manufacturer's protocol of the 2-HG assay kit or by preparing cell lysates for LC-MS analysis.
-
Data Analysis: Plot the 2-HG levels as a function of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that reduces 2-HG levels by 50%.
Protocol 2: Cell Viability Assay
This protocol can be run in parallel with the 2-HG assay to assess the cytotoxic effects of this compound.
Materials:
-
Cells and reagents from Protocol 1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Cell Viability Measurement: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Plot cell viability as a function of the inhibitor concentration to determine any potential cytotoxic effects.
Visualizations
Caption: Mutant IDH1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Isocitrate Dehydrogenase (IDH) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. This compound | Isocitrate Dehydrogenase (IDH) 抑制剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting 2-HG measurement variability with Mutant IDH1-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mutant IDH1-IN-2 and measuring the oncometabolite 2-hydroxyglutarate (2-HG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor specifically designed to target isocitrate dehydrogenase 1 (IDH1) enzymes that carry a specific mutation, most commonly at the R132 residue.[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3][4] The mutant enzyme gains a new function (neomorphic activity), converting α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3][4] this compound binds to the mutant IDH1 enzyme and blocks this neomorphic activity, thus reducing the cellular levels of D-2-HG.[5]
Q2: What are the expected D-2-HG levels in my experimental model?
A2: Cells with an IDH1 mutation typically exhibit a 10- to 100-fold increase in D-2-HG levels compared to their wild-type counterparts.[2][6] In tumor tissues, D-2-HG can accumulate to millimolar concentrations, with studies in gliomas reporting median levels of approximately 5 mM.[7] Wild-type cells and tissues have very low to undetectable levels of D-2-HG.[7]
Q3: Which is the best method to measure 2-HG: an enzymatic assay or LC-MS/MS?
A3: The choice depends on your experimental needs.
-
Enzymatic Assays (Colorimetric/Fluorometric): These are rapid, cost-effective, and suitable for high-throughput screening.[8] They are excellent for measuring relative changes in D-2-HG levels. However, they are specific to the D-enantiomer and cannot measure L-2-HG.[9]
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for accurate quantification. It is highly sensitive and specific. With the use of chiral chromatography or derivatization, it can distinguish between the D- and L-enantiomers of 2-HG, which is crucial as L-2-HG can be produced under hypoxic conditions independently of IDH mutations.[9]
Q4: Can this compound affect wild-type IDH1 or other enzymes?
A4: Selective inhibitors like this compound are designed to have high potency against the mutant form of the enzyme while sparing the wild-type version. For example, a similar inhibitor, AGI-5198, shows high selectivity for the mutant IDH1 (R132H) with an IC50 of 70 nM, while its IC50 for wild-type IDH1 and IDH2 is greater than 100 μM.[1] However, it is always good practice to include a wild-type cell line as a control to confirm the specificity of the effects observed.
Data Presentation
Table 1: Inhibitor Profile - this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 16.6 nM | Fluorescence Biochemical Assay | [5] |
| IC50 | Not specified, but active | LS-MS Biochemical Assay | [5] |
Table 2: Expected 2-HG Concentrations in Different Sample Types
| Sample Type | IDH Status | Expected D-2-HG Concentration | Reference |
| Cell Culture | Mutant (e.g., U87 R132H) | 10-100 fold increase over wild-type | [2][10] |
| Cell Culture | Wild-Type | Very low / Undetectable | [10] |
| Glioma Tissue | Mutant | Median ~5.0 mM | [7] |
| Glioma Tissue | Wild-Type | < 1.0 mM (often undetectable) | [7][11] |
Experimental Protocols
Protocol 1: Cell Treatment and Sample Preparation for 2-HG Analysis
This protocol describes the treatment of adherent cells with this compound and subsequent harvesting for intracellular 2-HG measurement.
Materials:
-
IDH1-mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (B129727), 80% aqueous solution, pre-cooled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight.
-
Inhibitor Treatment: Prepare dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Metabolite Extraction: a. Place the 6-well plates on a bed of dry ice to rapidly quench metabolism. b. Aspirate the medium. c. Wash the cells once with 2 mL of ice-cold PBS per well. d. Add 1 mL of pre-cooled (-80°C) 80% methanol to each well. e. Incubate the plates at -80°C for 15 minutes.[12] f. Using a cell scraper, scrape the cells in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.[12]
-
Sample Clarification: a. Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet insoluble material.[12] b. Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. c. Store the samples at -80°C until analysis.[13]
Protocol 2: D-2-HG Measurement using a Generic Enzymatic Assay
This protocol is a general guideline based on commercially available colorimetric/fluorometric kits.[8][13][14] Always refer to the specific manufacturer's instructions.
Materials:
-
Cell or tissue lysates (from Protocol 1)
-
D-2-HG Assay Kit (containing Assay Buffer, Enzyme, Substrate/Probe)
-
D-2-HG Standard
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the D-2-HG standard in the assay buffer according to the kit's instructions. This will typically range from 0 to 10 nmol/well.
-
Sample Preparation: Thaw samples on ice. If necessary, dilute the samples in assay buffer to ensure the 2-HG concentration falls within the linear range of the standard curve.
-
Reaction Setup: a. Add 50 µL of each standard and sample to separate wells of the 96-well plate. b. Prepare a Reaction Mix containing the Assay Buffer, D-2-HG Enzyme, and Substrate/Probe as described in the kit manual. c. For samples with potential background interference, prepare a Background Control Mix without the enzyme.[8] d. Add 50 µL of the Reaction Mix to each standard and sample well. e. Add 50 µL of the Background Control Mix to the background control wells.
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 540/590 nm for fluorometric) using a microplate reader.
-
Calculation: Subtract the background readings. Calculate the D-2-HG concentration in your samples by comparing their readings to the standard curve. Normalize the results to the amount of protein or number of cells used.
Troubleshooting Guides
Guide 1: Troubleshooting Enzymatic 2-HG Assays
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal from samples and standards. | 1. Incorrect wavelength/filter settings. 2. Assay buffer was used while cold. 3. Reagent (enzyme, substrate) degradation or omission. | 1. Verify the plate reader settings match the protocol.[15][16] 2. Ensure all buffers are equilibrated to room temperature before use.[15][16] 3. Prepare fresh reaction mix just before use. Check reagent expiration dates.[15] |
| High background signal in "no enzyme" or "no sample" wells. | 1. Contamination of reagents or plate. 2. Intrinsic fluorescence/color of the sample. | 1. Use fresh, sterile pipette tips and plates. 2. Run a sample background control (sample + background mix without enzyme) and subtract this value from your sample reading.[8] |
| High variability between replicate wells. | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Evaporation from edge wells. | 1. Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells.[15] 2. Gently mix the plate after adding the reaction mix. Avoid bubbles. 3. Avoid using the outermost wells of the plate or fill them with PBS/water to minimize evaporation.[16] |
| Sample readings are outside the range of the standard curve. | 1. 2-HG concentration is too high or too low. | 1. Dilute the sample if the reading is above the highest standard. Concentrate the sample or use a larger starting volume if the reading is below the lowest standard.[15] |
Guide 2: Troubleshooting LC-MS/MS 2-HG Measurements
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No or low 2-HG peak detected in mutant IDH1 samples. | 1. Inefficient metabolite extraction. 2. Instrument sensitivity issue (e.g., dirty ion source). 3. Incorrect MS parameters (mass transitions). | 1. Ensure rapid quenching and use of ice-cold solvents. Verify extraction protocol. 2. Check system suitability and perform routine maintenance (e.g., clean the ion source, check spray).[17][18] 3. Confirm the correct m/z transitions for 2-HG are being monitored.[17] |
| Poor peak shape or shifting retention times. | 1. Column degradation or contamination. 2. Mobile phase issues (incorrect pH, composition). 3. Sample matrix effects. | 1. Flush the column or replace it if necessary. Use a guard column.[17] 2. Prepare fresh mobile phases. Ensure correct pH and composition.[19] 3. Improve sample cleanup (e.g., protein precipitation, SPE). Dilute the sample.[19] |
| Inability to separate D- and L-2-HG enantiomers. | 1. Using a non-chiral chromatography method. | 1. Use a chiral column or a chiral derivatization agent (e.g., diacetyl-L-tartaric anhydride, DATAN) prior to analysis on a standard column.[9][20] |
| High signal variability between injections. | 1. Inconsistent sample injection volume. 2. Sample degradation or instability. 3. Ion suppression from the sample matrix. | 1. Check autosampler for air bubbles and ensure proper function.[19] 2. Keep samples cold in the autosampler. Analyze samples promptly after preparation. 3. Use a stable isotope-labeled internal standard to normalize for variability. Improve sample cleanup.[12] |
Mandatory Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: General experimental workflow for inhibitor studies.
Caption: Troubleshooting logic for high data variability.
References
- 1. mdpi.com [mdpi.com]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. youtube.com [youtube.com]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. youtube.com [youtube.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 2-HG measurement variability with Mutant IDH1-IN-2
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Mutant IDH1-IN-2 and measuring the oncometabolite 2-hydroxyglutarate (2-HG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor specifically designed to target isocitrate dehydrogenase 1 (IDH1) enzymes that carry a specific mutation, most commonly at the R132 residue.[1][2] Wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG).[3][4] The mutant enzyme gains a new function (neomorphic activity), converting α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][3][4] this compound binds to the mutant IDH1 enzyme and blocks this neomorphic activity, thus reducing the cellular levels of D-2-HG.[5]
Q2: What are the expected D-2-HG levels in my experimental model?
A2: Cells with an IDH1 mutation typically exhibit a 10- to 100-fold increase in D-2-HG levels compared to their wild-type counterparts.[2][6] In tumor tissues, D-2-HG can accumulate to millimolar concentrations, with studies in gliomas reporting median levels of approximately 5 mM.[7] Wild-type cells and tissues have very low to undetectable levels of D-2-HG.[7]
Q3: Which is the best method to measure 2-HG: an enzymatic assay or LC-MS/MS?
A3: The choice depends on your experimental needs.
-
Enzymatic Assays (Colorimetric/Fluorometric): These are rapid, cost-effective, and suitable for high-throughput screening.[8] They are excellent for measuring relative changes in D-2-HG levels. However, they are specific to the D-enantiomer and cannot measure L-2-HG.[9]
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for accurate quantification. It is highly sensitive and specific. With the use of chiral chromatography or derivatization, it can distinguish between the D- and L-enantiomers of 2-HG, which is crucial as L-2-HG can be produced under hypoxic conditions independently of IDH mutations.[9]
Q4: Can this compound affect wild-type IDH1 or other enzymes?
A4: Selective inhibitors like this compound are designed to have high potency against the mutant form of the enzyme while sparing the wild-type version. For example, a similar inhibitor, AGI-5198, shows high selectivity for the mutant IDH1 (R132H) with an IC50 of 70 nM, while its IC50 for wild-type IDH1 and IDH2 is greater than 100 μM.[1] However, it is always good practice to include a wild-type cell line as a control to confirm the specificity of the effects observed.
Data Presentation
Table 1: Inhibitor Profile - this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 16.6 nM | Fluorescence Biochemical Assay | [5] |
| IC50 | Not specified, but active | LS-MS Biochemical Assay | [5] |
Table 2: Expected 2-HG Concentrations in Different Sample Types
| Sample Type | IDH Status | Expected D-2-HG Concentration | Reference |
| Cell Culture | Mutant (e.g., U87 R132H) | 10-100 fold increase over wild-type | [2][10] |
| Cell Culture | Wild-Type | Very low / Undetectable | [10] |
| Glioma Tissue | Mutant | Median ~5.0 mM | [7] |
| Glioma Tissue | Wild-Type | < 1.0 mM (often undetectable) | [7][11] |
Experimental Protocols
Protocol 1: Cell Treatment and Sample Preparation for 2-HG Analysis
This protocol describes the treatment of adherent cells with this compound and subsequent harvesting for intracellular 2-HG measurement.
Materials:
-
IDH1-mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, 80% aqueous solution, pre-cooled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Culture overnight.
-
Inhibitor Treatment: Prepare dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Metabolite Extraction: a. Place the 6-well plates on a bed of dry ice to rapidly quench metabolism. b. Aspirate the medium. c. Wash the cells once with 2 mL of ice-cold PBS per well. d. Add 1 mL of pre-cooled (-80°C) 80% methanol to each well. e. Incubate the plates at -80°C for 15 minutes.[12] f. Using a cell scraper, scrape the cells in the methanol solution and transfer the entire lysate to a pre-chilled microcentrifuge tube.[12]
-
Sample Clarification: a. Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet insoluble material.[12] b. Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. c. Store the samples at -80°C until analysis.[13]
Protocol 2: D-2-HG Measurement using a Generic Enzymatic Assay
This protocol is a general guideline based on commercially available colorimetric/fluorometric kits.[8][13][14] Always refer to the specific manufacturer's instructions.
Materials:
-
Cell or tissue lysates (from Protocol 1)
-
D-2-HG Assay Kit (containing Assay Buffer, Enzyme, Substrate/Probe)
-
D-2-HG Standard
-
96-well microplate (clear for colorimetric, black for fluorometric)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the D-2-HG standard in the assay buffer according to the kit's instructions. This will typically range from 0 to 10 nmol/well.
-
Sample Preparation: Thaw samples on ice. If necessary, dilute the samples in assay buffer to ensure the 2-HG concentration falls within the linear range of the standard curve.
-
Reaction Setup: a. Add 50 µL of each standard and sample to separate wells of the 96-well plate. b. Prepare a Reaction Mix containing the Assay Buffer, D-2-HG Enzyme, and Substrate/Probe as described in the kit manual. c. For samples with potential background interference, prepare a Background Control Mix without the enzyme.[8] d. Add 50 µL of the Reaction Mix to each standard and sample well. e. Add 50 µL of the Background Control Mix to the background control wells.
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 540/590 nm for fluorometric) using a microplate reader.
-
Calculation: Subtract the background readings. Calculate the D-2-HG concentration in your samples by comparing their readings to the standard curve. Normalize the results to the amount of protein or number of cells used.
Troubleshooting Guides
Guide 1: Troubleshooting Enzymatic 2-HG Assays
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal from samples and standards. | 1. Incorrect wavelength/filter settings. 2. Assay buffer was used while cold. 3. Reagent (enzyme, substrate) degradation or omission. | 1. Verify the plate reader settings match the protocol.[15][16] 2. Ensure all buffers are equilibrated to room temperature before use.[15][16] 3. Prepare fresh reaction mix just before use. Check reagent expiration dates.[15] |
| High background signal in "no enzyme" or "no sample" wells. | 1. Contamination of reagents or plate. 2. Intrinsic fluorescence/color of the sample. | 1. Use fresh, sterile pipette tips and plates. 2. Run a sample background control (sample + background mix without enzyme) and subtract this value from your sample reading.[8] |
| High variability between replicate wells. | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Evaporation from edge wells. | 1. Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells.[15] 2. Gently mix the plate after adding the reaction mix. Avoid bubbles. 3. Avoid using the outermost wells of the plate or fill them with PBS/water to minimize evaporation.[16] |
| Sample readings are outside the range of the standard curve. | 1. 2-HG concentration is too high or too low. | 1. Dilute the sample if the reading is above the highest standard. Concentrate the sample or use a larger starting volume if the reading is below the lowest standard.[15] |
Guide 2: Troubleshooting LC-MS/MS 2-HG Measurements
| Issue / Question | Possible Cause(s) | Recommended Solution(s) |
| No or low 2-HG peak detected in mutant IDH1 samples. | 1. Inefficient metabolite extraction. 2. Instrument sensitivity issue (e.g., dirty ion source). 3. Incorrect MS parameters (mass transitions). | 1. Ensure rapid quenching and use of ice-cold solvents. Verify extraction protocol. 2. Check system suitability and perform routine maintenance (e.g., clean the ion source, check spray).[17][18] 3. Confirm the correct m/z transitions for 2-HG are being monitored.[17] |
| Poor peak shape or shifting retention times. | 1. Column degradation or contamination. 2. Mobile phase issues (incorrect pH, composition). 3. Sample matrix effects. | 1. Flush the column or replace it if necessary. Use a guard column.[17] 2. Prepare fresh mobile phases. Ensure correct pH and composition.[19] 3. Improve sample cleanup (e.g., protein precipitation, SPE). Dilute the sample.[19] |
| Inability to separate D- and L-2-HG enantiomers. | 1. Using a non-chiral chromatography method. | 1. Use a chiral column or a chiral derivatization agent (e.g., diacetyl-L-tartaric anhydride, DATAN) prior to analysis on a standard column.[9][20] |
| High signal variability between injections. | 1. Inconsistent sample injection volume. 2. Sample degradation or instability. 3. Ion suppression from the sample matrix. | 1. Check autosampler for air bubbles and ensure proper function.[19] 2. Keep samples cold in the autosampler. Analyze samples promptly after preparation. 3. Use a stable isotope-labeled internal standard to normalize for variability. Improve sample cleanup.[12] |
Mandatory Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: General experimental workflow for inhibitor studies.
Caption: Troubleshooting logic for high data variability.
References
- 1. mdpi.com [mdpi.com]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. R-2-hydroxyglutarate as the key effector of IDH mutations promoting oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accumulation of 2-hydroxyglutarate in gliomas correlates with survival: a study by 3.0-tesla magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. youtube.com [youtube.com]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. youtube.com [youtube.com]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
- 20. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Mutant IDH1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mutant IDH1 inhibitors, with a focus on potential off-target effects. While specific off-target data for "Mutant IDH1-IN-2" is not extensively available in public literature, this guide addresses common issues and experimental considerations for this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other similar inhibitors?
Mutant IDH1 enzymes, such as IDH1-R132H, gain a new function: the ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2][3][4][5] D-2-HG accumulates to high levels in cancer cells and is believed to contribute to tumorigenesis by competitively inhibiting α-KG-dependent enzymes, leading to epigenetic dysregulation and a block in cellular differentiation.[1][4][6] Mutant IDH1 inhibitors are designed to selectively bind to the mutant enzyme and block the production of 2-HG.[7]
Q2: What are the known IC50 values for this compound?
This compound is an inhibitor of mutant Isocitrate Dehydrogenase (IDH) proteins. Its potency has been determined in different assay formats:
-
LS-MS biochemical assay: IC50 of approximately 16.6 nM.
-
Fluorescence biochemical assay: IC50 of approximately 16.6 nM.
Q3: Can mutant IDH1 inhibitors affect wild-type IDH1?
While many inhibitors are designed to be selective for the mutant form, some can inhibit wild-type IDH1, although typically at much higher concentrations.[3][8] The selectivity of an inhibitor is a critical parameter to evaluate in your experiments. For instance, some inhibitors that bind to an allosteric site show selectivity for the mutant enzyme.[9]
Q4: Are there known off-target effects for mutant IDH1 inhibitors on other cellular proteins?
Some mutant IDH1 inhibitors have been reported to have off-target effects. For example, the inhibitor BAY-1436032 was found to lack selectivity and have off-target effects leading to significant cytotoxicity.[10] It is crucial to assess the broader selectivity of any inhibitor being used, for example, through kinase profiling or other off-target screening panels, as off-target activities can lead to misinterpretation of experimental results.
Q5: How can I measure the on-target effect of a mutant IDH1 inhibitor in my cancer cell line?
The primary on-target effect of a mutant IDH1 inhibitor is the reduction of D-2-HG levels. Therefore, the most direct way to measure the on-target activity is to quantify the intracellular and/or extracellular concentrations of D-2-HG in your mutant IDH1 cancer cell line after treatment with the inhibitor. This can be done using mass spectrometry-based methods or commercially available enzymatic assays.[1][11]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with mutant IDH1 inhibitors.
Issue 1: No or weak reduction in 2-HG levels after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for 2-HG reduction in your specific cell line. IC50 values can vary between biochemical and cellular assays. |
| Cell line does not express a susceptible IDH1 mutation | Confirm the IDH1 mutation status of your cell line by sequencing. Not all IDH1 mutations may be equally sensitive to all inhibitors. |
| Poor inhibitor stability or solubility | Ensure the inhibitor is properly dissolved and stable in your cell culture medium. Check for precipitation. Prepare fresh stock solutions regularly. |
| Incorrect timing of measurement | The kinetics of 2-HG reduction can vary. Perform a time-course experiment to determine the optimal treatment duration. |
| Assay sensitivity issues | Validate your 2-HG detection method (e.g., mass spectrometry or enzymatic assay) to ensure it has the required sensitivity and is not subject to interference from other metabolites. |
Issue 2: Unexpected cellular phenotype or toxicity observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects of the inhibitor | Perform control experiments using a structurally distinct mutant IDH1 inhibitor to see if the phenotype is reproducible. If possible, conduct off-target screening (e.g., kinase panel) for your inhibitor. Use a wild-type IDH1 cell line as a negative control to assess off-target toxicity. |
| Inhibition of wild-type IDH1 | Measure the effect of the inhibitor on wild-type IDH1 activity, especially at higher concentrations. Reduced wild-type IDH1 function can impact cellular metabolism and redox balance.[3] |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all experimental conditions and is at a non-toxic level for your cells. |
| Secondary effects of 2-HG reduction | Rapid depletion of a key oncometabolite can have complex downstream effects on cellular signaling and metabolism. Investigate downstream pathways that may be affected by the restoration of α-KG-dependent enzyme activity. |
Issue 3: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Cellular permeability and efflux | The inhibitor may have poor cell permeability or be actively transported out of the cell, leading to lower effective intracellular concentrations compared to a cell-free biochemical assay. |
| Metabolism of the inhibitor | The inhibitor may be metabolized by the cells into an inactive form. |
| Presence of high substrate concentrations in cells | High intracellular levels of α-KG could compete with competitive inhibitors, reducing their apparent potency in a cellular context. |
| Different assay conditions | Differences in buffer components, pH, and co-factor concentrations between biochemical and cellular assays can influence inhibitor activity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known mutant IDH1 inhibitors. Note that the potency can vary depending on the specific IDH1 mutation and the assay conditions.
| Inhibitor | Target(s) | IC50 (nM) - R132H | IC50 (nM) - R132C | IC50 (µM) - Wild-Type IDH1 | Reference |
| This compound | Mutant IDH1 | ~16.6 | Not Reported | Not Reported | MedChemExpress |
| AGI-5198 | Mutant IDH1 | 70 | 160 | > 100 | [3][4] |
| AG-120 (Ivosidenib) | Mutant IDH1 | Potent | Potent | > 40-fold selective | [8][12] |
| BAY-1436032 | Mutant IDH1 | Potent | Not Reported | > 500-fold selective | [8] |
| ML309 | Mutant IDH1 | Potent | Potent | Not Reported | [11] |
Experimental Protocols
Protocol 1: Colorimetric Mutant IDH Activity Assay
This protocol is adapted from commercially available kits and measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ by the mutant IDH1 enzyme.
Materials:
-
Mutant IDH Lysis Buffer
-
Mutant IDH Assay Buffer
-
Mutant IDH Substrate (α-Ketoglutarate)
-
NADPH
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold Mutant IDH Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
For samples with potentially interfering small molecules, perform an ammonium (B1175870) sulfate (B86663) precipitation to enrich for proteins.
-
-
NADPH Standard Curve:
-
Prepare a series of NADPH standards in Mutant IDH Assay Buffer (e.g., 0, 20, 40, 60, 80, 100 nmol/well).
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a master mix containing Mutant IDH Assay Buffer, NADPH, and Mutant IDH Substrate.
-
Prepare a background control mix without the Mutant IDH Substrate.
-
-
Assay:
-
Add samples and positive controls to the wells of the 96-well plate.
-
Add the reaction mix or background control mix to the respective wells.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 2-3 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔA340/min).
-
Subtract the rate of the background control from the rate of the sample wells.
-
Use the NADPH standard curve to convert the rate of NADPH consumption to enzymatic activity.
-
Protocol 2: Cellular 2-HG Measurement by Mass Spectrometry
This is a general workflow for quantifying intracellular 2-HG levels.
Materials:
-
Cancer cell line with an IDH1 mutation
-
Mutant IDH1 inhibitor (e.g., this compound)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the mutant IDH1 inhibitor or vehicle control for the desired duration.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) containing the internal standard to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate metabolites using an appropriate chromatography method (e.g., HILIC).
-
Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Compare the 2-HG levels in inhibitor-treated samples to the vehicle-treated controls.
-
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1, and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound activity and potential off-target effects.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Mutant IDH1 Inhibitors in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mutant IDH1 inhibitors, with a focus on potential off-target effects. While specific off-target data for "Mutant IDH1-IN-2" is not extensively available in public literature, this guide addresses common issues and experimental considerations for this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other similar inhibitors?
Mutant IDH1 enzymes, such as IDH1-R132H, gain a new function: the ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2][3][4][5] D-2-HG accumulates to high levels in cancer cells and is believed to contribute to tumorigenesis by competitively inhibiting α-KG-dependent enzymes, leading to epigenetic dysregulation and a block in cellular differentiation.[1][4][6] Mutant IDH1 inhibitors are designed to selectively bind to the mutant enzyme and block the production of 2-HG.[7]
Q2: What are the known IC50 values for this compound?
This compound is an inhibitor of mutant Isocitrate Dehydrogenase (IDH) proteins. Its potency has been determined in different assay formats:
-
LS-MS biochemical assay: IC50 of approximately 16.6 nM.
-
Fluorescence biochemical assay: IC50 of approximately 16.6 nM.
Q3: Can mutant IDH1 inhibitors affect wild-type IDH1?
While many inhibitors are designed to be selective for the mutant form, some can inhibit wild-type IDH1, although typically at much higher concentrations.[3][8] The selectivity of an inhibitor is a critical parameter to evaluate in your experiments. For instance, some inhibitors that bind to an allosteric site show selectivity for the mutant enzyme.[9]
Q4: Are there known off-target effects for mutant IDH1 inhibitors on other cellular proteins?
Some mutant IDH1 inhibitors have been reported to have off-target effects. For example, the inhibitor BAY-1436032 was found to lack selectivity and have off-target effects leading to significant cytotoxicity.[10] It is crucial to assess the broader selectivity of any inhibitor being used, for example, through kinase profiling or other off-target screening panels, as off-target activities can lead to misinterpretation of experimental results.
Q5: How can I measure the on-target effect of a mutant IDH1 inhibitor in my cancer cell line?
The primary on-target effect of a mutant IDH1 inhibitor is the reduction of D-2-HG levels. Therefore, the most direct way to measure the on-target activity is to quantify the intracellular and/or extracellular concentrations of D-2-HG in your mutant IDH1 cancer cell line after treatment with the inhibitor. This can be done using mass spectrometry-based methods or commercially available enzymatic assays.[1][11]
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with mutant IDH1 inhibitors.
Issue 1: No or weak reduction in 2-HG levels after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration for 2-HG reduction in your specific cell line. IC50 values can vary between biochemical and cellular assays. |
| Cell line does not express a susceptible IDH1 mutation | Confirm the IDH1 mutation status of your cell line by sequencing. Not all IDH1 mutations may be equally sensitive to all inhibitors. |
| Poor inhibitor stability or solubility | Ensure the inhibitor is properly dissolved and stable in your cell culture medium. Check for precipitation. Prepare fresh stock solutions regularly. |
| Incorrect timing of measurement | The kinetics of 2-HG reduction can vary. Perform a time-course experiment to determine the optimal treatment duration. |
| Assay sensitivity issues | Validate your 2-HG detection method (e.g., mass spectrometry or enzymatic assay) to ensure it has the required sensitivity and is not subject to interference from other metabolites. |
Issue 2: Unexpected cellular phenotype or toxicity observed.
| Possible Cause | Troubleshooting Step |
| Off-target effects of the inhibitor | Perform control experiments using a structurally distinct mutant IDH1 inhibitor to see if the phenotype is reproducible. If possible, conduct off-target screening (e.g., kinase panel) for your inhibitor. Use a wild-type IDH1 cell line as a negative control to assess off-target toxicity. |
| Inhibition of wild-type IDH1 | Measure the effect of the inhibitor on wild-type IDH1 activity, especially at higher concentrations. Reduced wild-type IDH1 function can impact cellular metabolism and redox balance.[3] |
| Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the solvent is consistent across all experimental conditions and is at a non-toxic level for your cells. |
| Secondary effects of 2-HG reduction | Rapid depletion of a key oncometabolite can have complex downstream effects on cellular signaling and metabolism. Investigate downstream pathways that may be affected by the restoration of α-KG-dependent enzyme activity. |
Issue 3: Inconsistent results between biochemical and cellular assays.
| Possible Cause | Troubleshooting Step |
| Cellular permeability and efflux | The inhibitor may have poor cell permeability or be actively transported out of the cell, leading to lower effective intracellular concentrations compared to a cell-free biochemical assay. |
| Metabolism of the inhibitor | The inhibitor may be metabolized by the cells into an inactive form. |
| Presence of high substrate concentrations in cells | High intracellular levels of α-KG could compete with competitive inhibitors, reducing their apparent potency in a cellular context. |
| Different assay conditions | Differences in buffer components, pH, and co-factor concentrations between biochemical and cellular assays can influence inhibitor activity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of several known mutant IDH1 inhibitors. Note that the potency can vary depending on the specific IDH1 mutation and the assay conditions.
| Inhibitor | Target(s) | IC50 (nM) - R132H | IC50 (nM) - R132C | IC50 (µM) - Wild-Type IDH1 | Reference |
| This compound | Mutant IDH1 | ~16.6 | Not Reported | Not Reported | MedChemExpress |
| AGI-5198 | Mutant IDH1 | 70 | 160 | > 100 | [3][4] |
| AG-120 (Ivosidenib) | Mutant IDH1 | Potent | Potent | > 40-fold selective | [8][12] |
| BAY-1436032 | Mutant IDH1 | Potent | Not Reported | > 500-fold selective | [8] |
| ML309 | Mutant IDH1 | Potent | Potent | Not Reported | [11] |
Experimental Protocols
Protocol 1: Colorimetric Mutant IDH Activity Assay
This protocol is adapted from commercially available kits and measures the decrease in NADPH absorbance at 340 nm as it is oxidized to NADP+ by the mutant IDH1 enzyme.
Materials:
-
Mutant IDH Lysis Buffer
-
Mutant IDH Assay Buffer
-
Mutant IDH Substrate (α-Ketoglutarate)
-
NADPH
-
96-well clear flat-bottom plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
Homogenize tissue or cells in ice-cold Mutant IDH Lysis Buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
For samples with potentially interfering small molecules, perform an ammonium sulfate precipitation to enrich for proteins.
-
-
NADPH Standard Curve:
-
Prepare a series of NADPH standards in Mutant IDH Assay Buffer (e.g., 0, 20, 40, 60, 80, 100 nmol/well).
-
-
Reaction Mix Preparation:
-
For each reaction, prepare a master mix containing Mutant IDH Assay Buffer, NADPH, and Mutant IDH Substrate.
-
Prepare a background control mix without the Mutant IDH Substrate.
-
-
Assay:
-
Add samples and positive controls to the wells of the 96-well plate.
-
Add the reaction mix or background control mix to the respective wells.
-
Immediately start measuring the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 2-3 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the change in absorbance over time (ΔA340/min).
-
Subtract the rate of the background control from the rate of the sample wells.
-
Use the NADPH standard curve to convert the rate of NADPH consumption to enzymatic activity.
-
Protocol 2: Cellular 2-HG Measurement by Mass Spectrometry
This is a general workflow for quantifying intracellular 2-HG levels.
Materials:
-
Cancer cell line with an IDH1 mutation
-
Mutant IDH1 inhibitor (e.g., this compound)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the mutant IDH1 inhibitor or vehicle control for the desired duration.
-
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) containing the internal standard to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet protein and debris.
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a new tube and dry it down under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the samples onto the LC-MS/MS system.
-
Separate metabolites using an appropriate chromatography method (e.g., HILIC).
-
Detect and quantify 2-HG and the internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Calculate the peak area ratio of 2-HG to the internal standard.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Compare the 2-HG levels in inhibitor-treated samples to the vehicle-treated controls.
-
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1, and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound activity and potential off-target effects.
Caption: Logical troubleshooting flow for unexpected results with this compound.
References
- 1. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IDH1/2 Mutations in Cancer Stem Cells and Their Implications for Differentiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Mutant IDH1-IN-2 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Mutant IDH1-IN-2, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
While specific quantitative solubility data for this compound in DMSO is not extensively published, it is available as a 10 mM stock solution, indicating good solubility at this concentration. For many small molecules, solubility in DMSO can reach high concentrations, often 10 mM or greater.[1][2] However, it is crucial to experimentally verify the solubility for your specific batch and experimental conditions.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, begin by using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[3][4] Add the appropriate volume of DMSO to your weighed compound. To aid dissolution, you can vortex the solution and use an ultrasonic bath.[3][4] Gentle warming (e.g., to 37°C) can also increase solubility, but should be done with caution to avoid thermal degradation.[3]
Q3: What are the recommended storage conditions for a this compound DMSO stock solution?
For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage (up to one month), -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound is not fully dissolving in DMSO. What could be the problem?
Several factors can contribute to poor dissolution:
-
Suboptimal DMSO Quality: DMSO readily absorbs moisture, which can reduce its solvating power.[3] Always use anhydrous DMSO from a freshly opened bottle.
-
Low Temperature: Dissolution can be an endothermic process, meaning solubility may increase with gentle warming.[3]
-
Insufficient Agitation: The compound may require more energy to dissolve. Try vigorous vortexing or sonication.[3]
-
Supersaturation: You might be attempting to prepare a solution at a concentration above the compound's solubility limit.
Q5: How can I assess the stability of my this compound stock solution over time?
The stability of a compound in DMSO can be assessed by monitoring its purity over time. This is typically done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A baseline measurement is taken at time-zero, and subsequent measurements are taken at various time points from aliquots stored under the desired conditions (e.g., -20°C, 4°C, room temperature).[1]
Q6: What are the visual signs of compound degradation or precipitation?
Visual inspection can sometimes reveal issues. Look for the appearance of crystals, cloudiness, or color changes in the solution, which may indicate precipitation or degradation. However, chemical degradation can occur without any visible changes, making analytical assessment essential for confirming stability.[1]
Troubleshooting Guides
Issue 1: Incomplete Dissolution or Precipitation
| Observation | Potential Cause | Recommended Solution |
| Undissolved particles remain after adding DMSO. | Poor DMSO Quality: The DMSO may have absorbed water from the atmosphere.[3][4] | Use a fresh, sealed bottle of anhydrous or molecular-sieves-dried DMSO. |
| Insufficient Agitation/Energy: The compound needs more mechanical energy to dissolve. | Vortex the solution vigorously for several minutes. If particles persist, use a water bath sonicator for 15-30 minutes.[3] | |
| Low Temperature: The dissolution process may require heat. | Gently warm the solution in a water bath (37-50°C) for 10-20 minutes. Do not exceed 50°C to prevent degradation.[3] | |
| Solution becomes cloudy or forms precipitate after initial dissolution. | Supersaturation: The concentration is above the thermodynamic solubility limit. | Prepare a new solution at a lower concentration. Refer to solubility data if available.[3] |
| Precipitation occurs when diluting the DMSO stock into an aqueous buffer. | Low Aqueous Solubility: The compound is precipitating out of the aqueous solution. This is a common issue for hydrophobic compounds.[5] | Keep the final DMSO concentration in the aqueous solution as low as possible (ideally ≤0.5%).[6][5] Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a co-solvent if compatible with your assay.[6] |
Issue 2: Compound Instability and Degradation
| Observation | Potential Cause | Recommended Solution |
| Reduced activity or inconsistent results in assays over time. | Chemical Degradation: The compound is not stable under the current storage conditions. | Store aliquots of the stock solution at -80°C for long-term storage and protect from light. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to compound degradation. | Prepare single-use aliquots to minimize the number of freeze-thaw cycles. | |
| Water Contamination in DMSO: The presence of water can facilitate hydrolysis or other degradation pathways. | Use high-purity, anhydrous DMSO and handle it in a way that minimizes water absorption (e.g., use a syringe to withdraw solvent, cap tightly). | |
| Purity decreases when analyzed by HPLC/LC-MS. | Confirmed Chemical Instability: The compound is degrading into other products. | Perform a formal stability study (see protocol below) to determine the acceptable storage duration at different temperatures.[1] |
Quantitative Data Summary
Specific quantitative data on the long-term stability and maximum solubility of this compound in DMSO is limited in publicly available literature. The tables below are provided as templates for researchers to record their own findings and as a general reference.
Table 1: Solubility of this compound in DMSO
| Compound ID | Target Concentration | Method | Measured Solubility | Observations |
| This compound | 10 mM | Visual Inspection | Soluble | Clear solution |
| This compound | User-defined | e.g., Kinetic Turbidimetry | User-determined | e.g., No precipitation |
| This compound | User-defined | e.g., Shake-Flask (HPLC) | User-determined | e.g., Precipitate observed |
Table 2: Stability Assessment of this compound in DMSO at -20°C
| Compound ID | Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| This compound | -20°C, Protected from light | User-determined (T=0) | User-determined | User-determined | User-determined |
| This compound | -80°C, Protected from light | User-determined (T=0) | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method to determine the equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube.
-
Solvent Addition: Add a defined volume of anhydrous DMSO (e.g., 500 µL).
-
Equilibration: Tightly cap the tube and incubate at a constant temperature (e.g., 25°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.[1]
-
Separation: Centrifuge the suspension to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.[1]
-
Analysis: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method. Analyze the diluted sample by a validated HPLC-UV or LC-MS method.
-
Calculation: Quantify the concentration by comparing its peak area to a calibration curve generated from a known standard. Calculate the original solubility in DMSO by applying the dilution factor.[1]
Protocol 2: Assessment of Long-Term Stability in DMSO
This protocol evaluates the degradation of a compound in DMSO under typical storage conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquoting: Dispense small, equal-volume aliquots of the stock solution into amber glass vials, ensuring minimal headspace to reduce exposure to air and light.[1]
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot by LC-MS to determine the initial purity and concentration. This serves as your baseline.[1]
-
Storage: Store the remaining vials under the desired conditions (e.g., -20°C and -80°C) and protect them from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze by the same LC-MS method used for the T=0 sample.
-
Data Comparison: Compare the purity at each time point to the initial purity to determine the extent of degradation.
Visualizations
Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.
Caption: Workflow for assessing the long-term stability of a compound in DMSO.
Caption: A logical workflow for troubleshooting common compound dissolution problems in DMSO.
References
Mutant IDH1-IN-2 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Mutant IDH1-IN-2, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
While specific quantitative solubility data for this compound in DMSO is not extensively published, it is available as a 10 mM stock solution, indicating good solubility at this concentration. For many small molecules, solubility in DMSO can reach high concentrations, often 10 mM or greater.[1][2] However, it is crucial to experimentally verify the solubility for your specific batch and experimental conditions.
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, begin by using fresh, anhydrous DMSO, as it is hygroscopic and absorbed water can significantly decrease the solubility of compounds.[3][4] Add the appropriate volume of DMSO to your weighed compound. To aid dissolution, you can vortex the solution and use an ultrasonic bath.[3][4] Gentle warming (e.g., to 37°C) can also increase solubility, but should be done with caution to avoid thermal degradation.[3]
Q3: What are the recommended storage conditions for a this compound DMSO stock solution?
For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage (up to one month), -20°C is acceptable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound is not fully dissolving in DMSO. What could be the problem?
Several factors can contribute to poor dissolution:
-
Suboptimal DMSO Quality: DMSO readily absorbs moisture, which can reduce its solvating power.[3] Always use anhydrous DMSO from a freshly opened bottle.
-
Low Temperature: Dissolution can be an endothermic process, meaning solubility may increase with gentle warming.[3]
-
Insufficient Agitation: The compound may require more energy to dissolve. Try vigorous vortexing or sonication.[3]
-
Supersaturation: You might be attempting to prepare a solution at a concentration above the compound's solubility limit.
Q5: How can I assess the stability of my this compound stock solution over time?
The stability of a compound in DMSO can be assessed by monitoring its purity over time. This is typically done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] A baseline measurement is taken at time-zero, and subsequent measurements are taken at various time points from aliquots stored under the desired conditions (e.g., -20°C, 4°C, room temperature).[1]
Q6: What are the visual signs of compound degradation or precipitation?
Visual inspection can sometimes reveal issues. Look for the appearance of crystals, cloudiness, or color changes in the solution, which may indicate precipitation or degradation. However, chemical degradation can occur without any visible changes, making analytical assessment essential for confirming stability.[1]
Troubleshooting Guides
Issue 1: Incomplete Dissolution or Precipitation
| Observation | Potential Cause | Recommended Solution |
| Undissolved particles remain after adding DMSO. | Poor DMSO Quality: The DMSO may have absorbed water from the atmosphere.[3][4] | Use a fresh, sealed bottle of anhydrous or molecular-sieves-dried DMSO. |
| Insufficient Agitation/Energy: The compound needs more mechanical energy to dissolve. | Vortex the solution vigorously for several minutes. If particles persist, use a water bath sonicator for 15-30 minutes.[3] | |
| Low Temperature: The dissolution process may require heat. | Gently warm the solution in a water bath (37-50°C) for 10-20 minutes. Do not exceed 50°C to prevent degradation.[3] | |
| Solution becomes cloudy or forms precipitate after initial dissolution. | Supersaturation: The concentration is above the thermodynamic solubility limit. | Prepare a new solution at a lower concentration. Refer to solubility data if available.[3] |
| Precipitation occurs when diluting the DMSO stock into an aqueous buffer. | Low Aqueous Solubility: The compound is precipitating out of the aqueous solution. This is a common issue for hydrophobic compounds.[5] | Keep the final DMSO concentration in the aqueous solution as low as possible (ideally ≤0.5%).[6][5] Add the DMSO stock to the aqueous buffer slowly while vortexing. Consider using a co-solvent if compatible with your assay.[6] |
Issue 2: Compound Instability and Degradation
| Observation | Potential Cause | Recommended Solution |
| Reduced activity or inconsistent results in assays over time. | Chemical Degradation: The compound is not stable under the current storage conditions. | Store aliquots of the stock solution at -80°C for long-term storage and protect from light. |
| Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to compound degradation. | Prepare single-use aliquots to minimize the number of freeze-thaw cycles. | |
| Water Contamination in DMSO: The presence of water can facilitate hydrolysis or other degradation pathways. | Use high-purity, anhydrous DMSO and handle it in a way that minimizes water absorption (e.g., use a syringe to withdraw solvent, cap tightly). | |
| Purity decreases when analyzed by HPLC/LC-MS. | Confirmed Chemical Instability: The compound is degrading into other products. | Perform a formal stability study (see protocol below) to determine the acceptable storage duration at different temperatures.[1] |
Quantitative Data Summary
Specific quantitative data on the long-term stability and maximum solubility of this compound in DMSO is limited in publicly available literature. The tables below are provided as templates for researchers to record their own findings and as a general reference.
Table 1: Solubility of this compound in DMSO
| Compound ID | Target Concentration | Method | Measured Solubility | Observations |
| This compound | 10 mM | Visual Inspection | Soluble | Clear solution |
| This compound | User-defined | e.g., Kinetic Turbidimetry | User-determined | e.g., No precipitation |
| This compound | User-defined | e.g., Shake-Flask (HPLC) | User-determined | e.g., Precipitate observed |
Table 2: Stability Assessment of this compound in DMSO at -20°C
| Compound ID | Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| This compound | -20°C, Protected from light | User-determined (T=0) | User-determined | User-determined | User-determined |
| This compound | -80°C, Protected from light | User-determined (T=0) | User-determined | User-determined | User-determined |
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Equilibrium) Solubility
This protocol uses the shake-flask method to determine the equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound to a microcentrifuge tube.
-
Solvent Addition: Add a defined volume of anhydrous DMSO (e.g., 500 µL).
-
Equilibration: Tightly cap the tube and incubate at a constant temperature (e.g., 25°C) on a shaker or rotator for 24-48 hours to ensure equilibrium is reached.[1]
-
Separation: Centrifuge the suspension to pellet the excess, undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particulates.[1]
-
Analysis: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method. Analyze the diluted sample by a validated HPLC-UV or LC-MS method.
-
Calculation: Quantify the concentration by comparing its peak area to a calibration curve generated from a known standard. Calculate the original solubility in DMSO by applying the dilution factor.[1]
Protocol 2: Assessment of Long-Term Stability in DMSO
This protocol evaluates the degradation of a compound in DMSO under typical storage conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).
-
Aliquoting: Dispense small, equal-volume aliquots of the stock solution into amber glass vials, ensuring minimal headspace to reduce exposure to air and light.[1]
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot by LC-MS to determine the initial purity and concentration. This serves as your baseline.[1]
-
Storage: Store the remaining vials under the desired conditions (e.g., -20°C and -80°C) and protect them from light.
-
Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), remove one aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw completely and reach room temperature. Analyze by the same LC-MS method used for the T=0 sample.
-
Data Comparison: Compare the purity at each time point to the initial purity to determine the extent of degradation.
Visualizations
Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.
Caption: Workflow for assessing the long-term stability of a compound in DMSO.
Caption: A logical workflow for troubleshooting common compound dissolution problems in DMSO.
References
Technical Support Center: A Guide to Preventing Degradation of Mutant IDH1 Inhibitors in Experimental Settings
Aimed at researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, such as Mutant IDH1-IN-2, during laboratory experiments. Please note that specific stability data for "this compound" is not publicly available; therefore, this guide is based on general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My mutant IDH1 inhibitor appears to be losing activity over time in my cell culture experiments. What are the potential causes?
A1: Loss of inhibitor activity can stem from several factors, including chemical instability, enzymatic degradation by cells, or improper storage. Small molecules can be susceptible to hydrolysis, oxidation, or photolysis, leading to their breakdown.[1] Additionally, cellular enzymes, such as cytochrome P450s, can metabolize the inhibitor into inactive forms.
Q2: What is the best way to prepare and store stock solutions of mutant IDH1 inhibitors?
A2: To ensure the stability and longevity of your inhibitor, it is crucial to follow proper preparation and storage protocols. Most small molecule inhibitors are best dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[2][3] This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store these aliquots at -80°C for long-term stability.[4]
Q3: How can I minimize the degradation of the inhibitor once it's added to my cell culture medium?
A3: The aqueous and physiological environment of cell culture medium can be harsh on some small molecules. To minimize degradation, prepare fresh working solutions of the inhibitor in your cell culture medium immediately before each experiment. Avoid letting the inhibitor-containing medium sit for extended periods at 37°C. If your experimental design requires long-term incubation, consider replenishing the medium with fresh inhibitor at regular intervals.
Q4: Could the components of my cell culture medium be contributing to the degradation of the inhibitor?
A4: It is possible. Some medium components, like certain amino acids or vitamins, could potentially react with the inhibitor. Additionally, if your medium is exposed to light for prolonged periods, it could induce photolytic degradation of light-sensitive compounds.[1] It is advisable to protect your inhibitor solutions and inhibitor-containing media from light.
Q5: How can I test for the stability of my mutant IDH1 inhibitor in my specific experimental conditions?
A5: To assess stability, you can perform a time-course experiment. Prepare your complete experimental setup (e.g., inhibitor in media, with or without cells) and collect samples at different time points. Analyze the concentration of the active inhibitor in these samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). This will provide a direct measure of the inhibitor's stability under your specific conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect | Inhibitor degradation in stock solution. | Prepare fresh stock solutions from powder. Aliquot stocks to minimize freeze-thaw cycles. Store at -80°C. |
| Inhibitor degradation in working solution/cell culture medium. | Prepare working solutions fresh for each experiment. Minimize the time the inhibitor is in aqueous solution before being added to cells. | |
| Cellular metabolism of the inhibitor. | Decrease the incubation time if experimentally feasible. Consider using a higher, yet non-toxic, concentration of the inhibitor. | |
| Precipitation of the inhibitor in cell culture medium | Poor solubility of the inhibitor in aqueous solution. | Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid toxicity and precipitation.[4] Make serial dilutions in DMSO before the final dilution in aqueous medium.[3] |
| Variability between experiments | Inconsistent inhibitor concentration due to degradation or handling. | Standardize all handling procedures, from stock preparation to final dilution. Use a positive control compound with known stability to validate your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of Mutant IDH1 Inhibitor Stock Solution
Materials:
-
Mutant IDH1 inhibitor powder (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Allow the inhibitor powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of inhibitor powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Treating Cells with Mutant IDH1 Inhibitor
Materials:
-
Prepared inhibitor stock solution (-80°C)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Thaw a single aliquot of the inhibitor stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve intermediate concentrations.
-
Immediately before treating the cells, dilute the inhibitor stock or intermediate solution into the pre-warmed complete cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Gently mix the medium containing the inhibitor.
-
Remove the existing medium from the cells and replace it with the inhibitor-containing medium.
-
Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.
Visualizing Experimental Workflow and Degradation Pathways
To aid in understanding the critical steps for maintaining inhibitor stability, the following diagrams illustrate the recommended experimental workflow and potential degradation pathways.
References
Technical Support Center: A Guide to Preventing Degradation of Mutant IDH1 Inhibitors in Experimental Settings
Aimed at researchers, scientists, and drug development professionals, this guide provides troubleshooting advice and frequently asked questions (FAQs) to mitigate the degradation of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, such as Mutant IDH1-IN-2, during laboratory experiments. Please note that specific stability data for "this compound" is not publicly available; therefore, this guide is based on general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: My mutant IDH1 inhibitor appears to be losing activity over time in my cell culture experiments. What are the potential causes?
A1: Loss of inhibitor activity can stem from several factors, including chemical instability, enzymatic degradation by cells, or improper storage. Small molecules can be susceptible to hydrolysis, oxidation, or photolysis, leading to their breakdown.[1] Additionally, cellular enzymes, such as cytochrome P450s, can metabolize the inhibitor into inactive forms.
Q2: What is the best way to prepare and store stock solutions of mutant IDH1 inhibitors?
A2: To ensure the stability and longevity of your inhibitor, it is crucial to follow proper preparation and storage protocols. Most small molecule inhibitors are best dissolved in a high-purity, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2][3] This stock solution should then be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Store these aliquots at -80°C for long-term stability.[4]
Q3: How can I minimize the degradation of the inhibitor once it's added to my cell culture medium?
A3: The aqueous and physiological environment of cell culture medium can be harsh on some small molecules. To minimize degradation, prepare fresh working solutions of the inhibitor in your cell culture medium immediately before each experiment. Avoid letting the inhibitor-containing medium sit for extended periods at 37°C. If your experimental design requires long-term incubation, consider replenishing the medium with fresh inhibitor at regular intervals.
Q4: Could the components of my cell culture medium be contributing to the degradation of the inhibitor?
A4: It is possible. Some medium components, like certain amino acids or vitamins, could potentially react with the inhibitor. Additionally, if your medium is exposed to light for prolonged periods, it could induce photolytic degradation of light-sensitive compounds.[1] It is advisable to protect your inhibitor solutions and inhibitor-containing media from light.
Q5: How can I test for the stability of my mutant IDH1 inhibitor in my specific experimental conditions?
A5: To assess stability, you can perform a time-course experiment. Prepare your complete experimental setup (e.g., inhibitor in media, with or without cells) and collect samples at different time points. Analyze the concentration of the active inhibitor in these samples using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS). This will provide a direct measure of the inhibitor's stability under your specific conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect | Inhibitor degradation in stock solution. | Prepare fresh stock solutions from powder. Aliquot stocks to minimize freeze-thaw cycles. Store at -80°C. |
| Inhibitor degradation in working solution/cell culture medium. | Prepare working solutions fresh for each experiment. Minimize the time the inhibitor is in aqueous solution before being added to cells. | |
| Cellular metabolism of the inhibitor. | Decrease the incubation time if experimentally feasible. Consider using a higher, yet non-toxic, concentration of the inhibitor. | |
| Precipitation of the inhibitor in cell culture medium | Poor solubility of the inhibitor in aqueous solution. | Ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid toxicity and precipitation.[4] Make serial dilutions in DMSO before the final dilution in aqueous medium.[3] |
| Variability between experiments | Inconsistent inhibitor concentration due to degradation or handling. | Standardize all handling procedures, from stock preparation to final dilution. Use a positive control compound with known stability to validate your experimental setup. |
Experimental Protocols
Protocol 1: Preparation of Mutant IDH1 Inhibitor Stock Solution
Materials:
-
Mutant IDH1 inhibitor powder (e.g., this compound)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Allow the inhibitor powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully weigh the required amount of inhibitor powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Treating Cells with Mutant IDH1 Inhibitor
Materials:
-
Prepared inhibitor stock solution (-80°C)
-
Pre-warmed complete cell culture medium
-
Cultured cells ready for treatment
Procedure:
-
Thaw a single aliquot of the inhibitor stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve intermediate concentrations.
-
Immediately before treating the cells, dilute the inhibitor stock or intermediate solution into the pre-warmed complete cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
Gently mix the medium containing the inhibitor.
-
Remove the existing medium from the cells and replace it with the inhibitor-containing medium.
-
Incubate the cells for the desired experimental duration. For long-term experiments, consider replacing the medium with freshly prepared inhibitor-containing medium every 24-48 hours.
Visualizing Experimental Workflow and Degradation Pathways
To aid in understanding the critical steps for maintaining inhibitor stability, the following diagrams illustrate the recommended experimental workflow and potential degradation pathways.
References
How to minimize cytotoxicity of Mutant IDH1-IN-2
Welcome to the technical support center for Mutant IDH1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the cytotoxicity of this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor designed to selectively target cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. The primary mechanism of action involves the inhibition of the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG)[1][2][3][4]. Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis[1][2][3][4][5][6]. By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression[1][7].
Q2: Is significant cytotoxicity expected with this compound treatment?
Based on preclinical and clinical data from other selective mutant IDH1 inhibitors like ivosidenib (B560149) (AG-120) and enasidenib (B560146) (AG-221), the primary effect is expected to be cytodifferentiation rather than direct cytotoxicity[1][2]. However, some level of cytotoxicity or reduced cell viability may be observed, particularly at higher concentrations. This can be due to off-target effects or specific cellular contexts. For instance, studies with the inhibitor AGI-5198 showed decreased cell viability in some cell lines at concentrations above 10 µM, an effect that was also seen in wild-type IDH1 cells, suggesting off-target toxicity at high doses[8].
Q3: What are the common reasons for observing unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity when using this compound could be attributed to several factors:
-
High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and general toxicity[8].
-
Cell Line Sensitivity: Different cell lines, even with the same IDH1 mutation, can exhibit varying sensitivities to the inhibitor.
-
Sub-optimal Culture Conditions: Factors like media composition, serum quality, and cell density can influence cellular responses to treatment.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and affect experimental outcomes.
Q4: How can I determine the optimal non-toxic concentration of this compound for my cell line?
A dose-response experiment is crucial. We recommend performing a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of inhibitor concentrations. It is advisable to include both IDH1-mutant and IDH1-wild-type cell lines to distinguish between on-target and off-target effects. The optimal concentration should effectively reduce 2-HG levels without causing significant cell death in your model system.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 for 2-HG reduction and a TC50 (toxic concentration 50%) for cytotoxicity. Select a concentration that maximizes 2-HG inhibition while minimizing cell death. Based on data from similar inhibitors, concentrations above 10 µM may induce off-target cytotoxicity[8]. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell culture conditions are not optimal. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Use fresh, high-quality media and serum. Optimize cell seeding density to avoid over-confluence or sparseness. |
| Cell line is particularly sensitive. | Consider using a different IDH1-mutant cell line that may be less sensitive to the cytotoxic effects of the inhibitor. |
| Contamination. | Regularly test your cell cultures for mycoplasma contamination. Visually inspect for any signs of bacterial or fungal contamination. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in inhibitor preparation. | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Fluctuations in incubation conditions. | Ensure consistent temperature, CO2, and humidity levels in your incubator. |
| Inconsistent timing of treatment and analysis. | Adhere to a strict timeline for cell seeding, treatment, and harvesting to ensure reproducibility. |
Data Presentation
The following tables summarize representative data for mutant IDH1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Various Mutant IDH1 Inhibitors for 2-HG Reduction
| Inhibitor | Cell Line | IDH1 Mutation | 2-HG IC50 (nM) | Reference |
| AGI-5198 | TS603 | R132H | ~100 | [9] |
| Ivosidenib (AG-120) | HT1080 | R132C | 7.5 | [10] |
| ML309 | U87MG-IDH1 R132H | R132H | 250 | [11] |
Table 2: Cytotoxicity of Mutant IDH1 Inhibitors
| Inhibitor | Cell Line | Effect on Viability | Concentration | Reference |
| AGI-5198 | IDHmt Glioma Cultures | No significant effect | Up to 10 µM | [8] |
| AGI-5198 | IDHmt & IDHwt Cultures | Decreased viability | >10 µM | [8] |
| Ivosidenib (AG-120) | Advanced Chondrosarcoma | Minimal toxicity | Not specified | [12] |
| Enasidenib (AG-221) | Relapsed/Refractory AML | Generally well-tolerated | 100 mg daily | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control. Replace the existing medium with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG) Levels
-
Sample Collection: After the desired treatment period, collect both the cell culture supernatant and the cell pellet.
-
Metabolite Extraction: For the cell pellet, add a cold extraction solvent (e.g., 80% methanol) and lyse the cells. Centrifuge to pellet the debris and collect the supernatant containing the metabolites.
-
Analysis by LC-MS/MS: Analyze the extracted metabolites and the culture supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG.
-
Data Normalization: Normalize the intracellular 2-HG levels to the total protein concentration or cell number.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Study of the Mutant IDH1 Inhibitor Ivosidenib: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize cytotoxicity of Mutant IDH1-IN-2
Welcome to the technical support center for Mutant IDH1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the cytotoxicity of this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor designed to selectively target cancer cells harboring mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme. The primary mechanism of action involves the inhibition of the neomorphic activity of mutant IDH1, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG)[1][2][3][4]. Elevated levels of 2-HG are implicated in epigenetic dysregulation and a block in cellular differentiation, contributing to tumorigenesis[1][2][3][4][5][6]. By inhibiting the production of 2-HG, this compound aims to restore normal cellular differentiation and impede cancer progression[1][7].
Q2: Is significant cytotoxicity expected with this compound treatment?
Based on preclinical and clinical data from other selective mutant IDH1 inhibitors like ivosidenib (AG-120) and enasidenib (AG-221), the primary effect is expected to be cytodifferentiation rather than direct cytotoxicity[1][2]. However, some level of cytotoxicity or reduced cell viability may be observed, particularly at higher concentrations. This can be due to off-target effects or specific cellular contexts. For instance, studies with the inhibitor AGI-5198 showed decreased cell viability in some cell lines at concentrations above 10 µM, an effect that was also seen in wild-type IDH1 cells, suggesting off-target toxicity at high doses[8].
Q3: What are the common reasons for observing unexpected cytotoxicity in my experiments?
Unexpected cytotoxicity when using this compound could be attributed to several factors:
-
High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and general toxicity[8].
-
Cell Line Sensitivity: Different cell lines, even with the same IDH1 mutation, can exhibit varying sensitivities to the inhibitor.
-
Sub-optimal Culture Conditions: Factors like media composition, serum quality, and cell density can influence cellular responses to treatment.
-
Solvent Toxicity: The vehicle used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Contamination: Mycoplasma or other microbial contamination can compromise cell health and affect experimental outcomes.
Q4: How can I determine the optimal non-toxic concentration of this compound for my cell line?
A dose-response experiment is crucial. We recommend performing a cell viability assay (e.g., MTT, CellTiter-Glo®) with a range of inhibitor concentrations. It is advisable to include both IDH1-mutant and IDH1-wild-type cell lines to distinguish between on-target and off-target effects. The optimal concentration should effectively reduce 2-HG levels without causing significant cell death in your model system.
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment.
| Potential Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the IC50 for 2-HG reduction and a TC50 (toxic concentration 50%) for cytotoxicity. Select a concentration that maximizes 2-HG inhibition while minimizing cell death. Based on data from similar inhibitors, concentrations above 10 µM may induce off-target cytotoxicity[8]. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Cell culture conditions are not optimal. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Use fresh, high-quality media and serum. Optimize cell seeding density to avoid over-confluence or sparseness. |
| Cell line is particularly sensitive. | Consider using a different IDH1-mutant cell line that may be less sensitive to the cytotoxic effects of the inhibitor. |
| Contamination. | Regularly test your cell cultures for mycoplasma contamination. Visually inspect for any signs of bacterial or fungal contamination. |
Issue 2: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Step |
| Variability in inhibitor preparation. | Prepare fresh stock solutions of this compound regularly and store them under the recommended conditions. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Fluctuations in incubation conditions. | Ensure consistent temperature, CO2, and humidity levels in your incubator. |
| Inconsistent timing of treatment and analysis. | Adhere to a strict timeline for cell seeding, treatment, and harvesting to ensure reproducibility. |
Data Presentation
The following tables summarize representative data for mutant IDH1 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Various Mutant IDH1 Inhibitors for 2-HG Reduction
| Inhibitor | Cell Line | IDH1 Mutation | 2-HG IC50 (nM) | Reference |
| AGI-5198 | TS603 | R132H | ~100 | [9] |
| Ivosidenib (AG-120) | HT1080 | R132C | 7.5 | [10] |
| ML309 | U87MG-IDH1 R132H | R132H | 250 | [11] |
Table 2: Cytotoxicity of Mutant IDH1 Inhibitors
| Inhibitor | Cell Line | Effect on Viability | Concentration | Reference |
| AGI-5198 | IDHmt Glioma Cultures | No significant effect | Up to 10 µM | [8] |
| AGI-5198 | IDHmt & IDHwt Cultures | Decreased viability | >10 µM | [8] |
| Ivosidenib (AG-120) | Advanced Chondrosarcoma | Minimal toxicity | Not specified | [12] |
| Enasidenib (AG-221) | Relapsed/Refractory AML | Generally well-tolerated | 100 mg daily | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control. Replace the existing medium with the medium containing the inhibitor or vehicle.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of 2-Hydroxyglutarate (2-HG) Levels
-
Sample Collection: After the desired treatment period, collect both the cell culture supernatant and the cell pellet.
-
Metabolite Extraction: For the cell pellet, add a cold extraction solvent (e.g., 80% methanol) and lyse the cells. Centrifuge to pellet the debris and collect the supernatant containing the metabolites.
-
Analysis by LC-MS/MS: Analyze the extracted metabolites and the culture supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of 2-HG.
-
Data Normalization: Normalize the intracellular 2-HG levels to the total protein concentration or cell number.
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Enasidenib in mutant IDH2 relapsed or refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase I Study of the Mutant IDH1 Inhibitor Ivosidenib: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving Mutant IDH1-IN-2 efficacy in resistant cell lines
Welcome to the technical support center for Mutant IDH1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and overcome challenges related to drug efficacy and resistance.
Frequently Asked Questions (FAQs)
General Efficacy
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A decrease in efficacy over time often suggests the development of acquired resistance. Several molecular mechanisms have been identified that can reduce the sensitivity of cancer cells to mutant IDH1 inhibitors. The primary causes to investigate are:
-
Second-Site Mutations in IDH1: The resistant cells may have acquired a secondary mutation in the IDH1 gene itself. A notable example is a mutation at the dimer interface, such as S280F, which can prevent the inhibitor from binding effectively.[1][2]
-
IDH Isoform Switching: Cancer cells can develop resistance to an IDH1-specific inhibitor by upregulating a mutant form of IDH2.[3][4] This "isoform switching" restores the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby circumventing the action of the IDH1-specific inhibitor.[3][4]
-
Mutations at the NADPH Binding Site: Recurrent mutations at the NADPH binding sites within the IDH1 enzyme can prevent the formation of a stable enzyme-inhibitor complex, thus disabling the uncompetitive inhibition mechanism of the drug and restoring 2-HG production.[5]
Below is a troubleshooting workflow to diagnose the potential cause of resistance.
Caption: Troubleshooting workflow for investigating resistance to this compound.
Overcoming Resistance
Q2: Our cell line has confirmed resistance to this compound. What strategies can we employ to restore sensitivity or improve efficacy?
Once resistance is established, a combination therapy approach is often the most effective strategy. The choice of combination agent depends on the underlying resistance mechanism and the cancer type.
-
For General Resistance: Combining this compound with inhibitors of the DNA Damage Response (DDR) pathway has shown significant promise. IDH1-mutant cells exhibit a state of "BRCAness" due to impaired homologous recombination (HR) DNA repair, making them highly sensitive to PARP and ATR inhibitors.[6][7] The combination of a PARP inhibitor (e.g., Olaparib) and an ATR inhibitor (e.g., AZD6738) can be synthetically lethal in IDH1-mutant cells.[6][8]
-
For AML Models:
-
Hypomethylating Agents: Combining with azacitidine has demonstrated synergistic effects in IDH1-mutant AML models by suppressing MAP kinase and RB/E2F signaling.[9]
-
BCL-2 Inhibitors: The combination of an IDH1 inhibitor with venetoclax (B612062) (a BCL-2 inhibitor), with or without azacitidine, has been shown to be highly effective in IDH1-mutated AML.[10]
-
Standard Chemotherapy: Simultaneous (not sequential) administration with standard chemotherapy agents like cytarabine (B982) and doxorubicin (B1662922) can improve outcomes.[11]
-
-
For Resistance via Second-Site Mutations: If resistance is due to a specific mutation like S280F that alters the drug binding site, using an alternative IDH1 inhibitor that binds to a different site or in a different manner may overcome this resistance.[1][2]
The diagram below illustrates the concept of synthetic lethality with PARP and ATR inhibitors in IDH1-mutant cells.
Caption: Synthetic lethality in IDH1-mutant cells using PARP and ATR inhibitors.
Data Summary: Combination Therapies
The following table summarizes potential combination therapies to enhance the efficacy of this compound.
| Combination Agent Class | Example Agent(s) | Proposed Mechanism of Synergy | Relevant Cancer Model(s) |
| PARP Inhibitor | Olaparib | Synthetic lethality due to "BRCAness" and impaired homologous recombination repair in IDH1-mutant cells.[6][7] | Glioma, AML[7][8] |
| ATR Inhibitor | AZD6738 (Ceralasertib) | Potentiates PARP inhibitor activity by preventing DNA damage checkpoint activation, leading to mitotic catastrophe.[6][8] | Glioma, AML[6][8] |
| Hypomethylating Agent | Azacitidine | Synergistically inhibits leukemic stem cells through suppression of MAP kinase and RB/E2F signaling pathways.[9] | AML[9] |
| BCL-2 Inhibitor | Venetoclax | Targets a key survival pathway in AML, showing high efficacy in combination with IDH1 inhibition.[10] | AML[10] |
| Standard Chemotherapy | Cytarabine + Doxorubicin | Additive effects on inhibiting leukemia growth, particularly with simultaneous administration.[11] | AML[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Analysis (e.g., MTS Assay)
This protocol describes how to assess the synergistic effect of this compound and a combination agent on the viability of resistant cells.
Materials:
-
Resistant and parental cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution)
-
Combination agent (stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Plate reader (490 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration of 5 x 104 cells/mL (optimize cell density for logarithmic growth over 72 hours).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Addition:
-
Prepare a drug dilution matrix. For synergy, you need to test each drug alone and in combination across a range of concentrations.
-
Create 2x concentrated serial dilutions of this compound and the combination agent in culture medium.
-
Add 100 µL of the appropriate 2x drug solution to each well. For combination wells, add 50 µL of 2x this compound and 50 µL of 2x combination agent. Include "vehicle only" and "cells only" controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Calculate the IC50 for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for IDH Isoform Switching
This protocol is used to determine if resistance is mediated by a switch from mutant IDH1 to mutant IDH2 expression.
Materials:
-
Resistant and parental cell line pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-IDH1-R132H (or other specific mutant)
-
Anti-IDH2 (total or mutant-specific if available)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IDH1-R132H and anti-IDH2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Compare the band intensities for mutant IDH1 and IDH2 between the parental and resistant cell lines. A loss or decrease of the mutant IDH1 signal accompanied by a new or increased IDH2 signal in the resistant line suggests isoform switching.
-
References
- 1. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. — Department of Oncology [oncology.ox.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IDH1/2 mutant cancers with combinations of ATR and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. focusononcology.com [focusononcology.com]
- 11. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Improving Mutant IDH1-IN-2 efficacy in resistant cell lines
Welcome to the technical support center for Mutant IDH1-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize their experiments and overcome challenges related to drug efficacy and resistance.
Frequently Asked Questions (FAQs)
General Efficacy
Q1: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What are the potential causes?
A decrease in efficacy over time often suggests the development of acquired resistance. Several molecular mechanisms have been identified that can reduce the sensitivity of cancer cells to mutant IDH1 inhibitors. The primary causes to investigate are:
-
Second-Site Mutations in IDH1: The resistant cells may have acquired a secondary mutation in the IDH1 gene itself. A notable example is a mutation at the dimer interface, such as S280F, which can prevent the inhibitor from binding effectively.[1][2]
-
IDH Isoform Switching: Cancer cells can develop resistance to an IDH1-specific inhibitor by upregulating a mutant form of IDH2.[3][4] This "isoform switching" restores the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby circumventing the action of the IDH1-specific inhibitor.[3][4]
-
Mutations at the NADPH Binding Site: Recurrent mutations at the NADPH binding sites within the IDH1 enzyme can prevent the formation of a stable enzyme-inhibitor complex, thus disabling the uncompetitive inhibition mechanism of the drug and restoring 2-HG production.[5]
Below is a troubleshooting workflow to diagnose the potential cause of resistance.
Caption: Troubleshooting workflow for investigating resistance to this compound.
Overcoming Resistance
Q2: Our cell line has confirmed resistance to this compound. What strategies can we employ to restore sensitivity or improve efficacy?
Once resistance is established, a combination therapy approach is often the most effective strategy. The choice of combination agent depends on the underlying resistance mechanism and the cancer type.
-
For General Resistance: Combining this compound with inhibitors of the DNA Damage Response (DDR) pathway has shown significant promise. IDH1-mutant cells exhibit a state of "BRCAness" due to impaired homologous recombination (HR) DNA repair, making them highly sensitive to PARP and ATR inhibitors.[6][7] The combination of a PARP inhibitor (e.g., Olaparib) and an ATR inhibitor (e.g., AZD6738) can be synthetically lethal in IDH1-mutant cells.[6][8]
-
For AML Models:
-
Hypomethylating Agents: Combining with azacitidine has demonstrated synergistic effects in IDH1-mutant AML models by suppressing MAP kinase and RB/E2F signaling.[9]
-
BCL-2 Inhibitors: The combination of an IDH1 inhibitor with venetoclax (a BCL-2 inhibitor), with or without azacitidine, has been shown to be highly effective in IDH1-mutated AML.[10]
-
Standard Chemotherapy: Simultaneous (not sequential) administration with standard chemotherapy agents like cytarabine and doxorubicin can improve outcomes.[11]
-
-
For Resistance via Second-Site Mutations: If resistance is due to a specific mutation like S280F that alters the drug binding site, using an alternative IDH1 inhibitor that binds to a different site or in a different manner may overcome this resistance.[1][2]
The diagram below illustrates the concept of synthetic lethality with PARP and ATR inhibitors in IDH1-mutant cells.
Caption: Synthetic lethality in IDH1-mutant cells using PARP and ATR inhibitors.
Data Summary: Combination Therapies
The following table summarizes potential combination therapies to enhance the efficacy of this compound.
| Combination Agent Class | Example Agent(s) | Proposed Mechanism of Synergy | Relevant Cancer Model(s) |
| PARP Inhibitor | Olaparib | Synthetic lethality due to "BRCAness" and impaired homologous recombination repair in IDH1-mutant cells.[6][7] | Glioma, AML[7][8] |
| ATR Inhibitor | AZD6738 (Ceralasertib) | Potentiates PARP inhibitor activity by preventing DNA damage checkpoint activation, leading to mitotic catastrophe.[6][8] | Glioma, AML[6][8] |
| Hypomethylating Agent | Azacitidine | Synergistically inhibits leukemic stem cells through suppression of MAP kinase and RB/E2F signaling pathways.[9] | AML[9] |
| BCL-2 Inhibitor | Venetoclax | Targets a key survival pathway in AML, showing high efficacy in combination with IDH1 inhibition.[10] | AML[10] |
| Standard Chemotherapy | Cytarabine + Doxorubicin | Additive effects on inhibiting leukemia growth, particularly with simultaneous administration.[11] | AML[11] |
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Analysis (e.g., MTS Assay)
This protocol describes how to assess the synergistic effect of this compound and a combination agent on the viability of resistant cells.
Materials:
-
Resistant and parental cell lines
-
96-well cell culture plates
-
Complete culture medium
-
This compound (stock solution)
-
Combination agent (stock solution)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Plate reader (490 nm absorbance)
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete culture medium to a final concentration of 5 x 104 cells/mL (optimize cell density for logarithmic growth over 72 hours).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Addition:
-
Prepare a drug dilution matrix. For synergy, you need to test each drug alone and in combination across a range of concentrations.
-
Create 2x concentrated serial dilutions of this compound and the combination agent in culture medium.
-
Add 100 µL of the appropriate 2x drug solution to each well. For combination wells, add 50 µL of 2x this compound and 50 µL of 2x combination agent. Include "vehicle only" and "cells only" controls.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Calculate the IC50 for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot for IDH Isoform Switching
This protocol is used to determine if resistance is mediated by a switch from mutant IDH1 to mutant IDH2 expression.
Materials:
-
Resistant and parental cell line pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-IDH1-R132H (or other specific mutant)
-
Anti-IDH2 (total or mutant-specific if available)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Protein Extraction:
-
Lyse cell pellets in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-IDH1-R132H and anti-IDH2) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis:
-
Compare the band intensities for mutant IDH1 and IDH2 between the parental and resistant cell lines. A loss or decrease of the mutant IDH1 signal accompanied by a new or increased IDH2 signal in the resistant line suggests isoform switching.
-
References
- 1. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. — Department of Oncology [oncology.ox.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting IDH1/2 mutant cancers with combinations of ATR and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. Synergistic activity of IDH1 inhibitor BAY1436032 with azacitidine in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. focusononcology.com [focusononcology.com]
- 11. Combination treatment of an IDH1 inhibitor with chemotherapy in IDH1 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Detection of 2-Hydroxyglutarate (2-HG) with Mutant IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of an LC-MS/MS protocol for the detection of 2-hydroxyglutarate (2-HG), a key oncometabolite produced by mutant isocitrate dehydrogenase 1 (IDH1). This guide is intended for researchers, scientists, and drug development professionals working with mutant IDH1 inhibitors, including compounds like Mutant IDH1-IN-2.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to separate D-2-HG and L-2-HG enantiomers?
While standard LC-MS can measure total 2-HG levels, it cannot distinguish between the D- and L-enantiomers.[1] Mutations in the IDH1 enzyme specifically lead to the accumulation of D-2-HG.[2][3][4][5][6][7][8] Therefore, chiral separation is crucial to accurately attribute 2-HG production to mutant IDH1 activity and to assess the efficacy of specific inhibitors.
Q2: What are the common methods for chiral separation of 2-HG enantiomers?
Two primary strategies are employed for the chiral separation of D- and L-2-HG:
-
Derivatization with a chiral reagent: This is the most common approach. Reagents like (+)-O,O-diacetyl-L-tartaric anhydride (B1165640) (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) react with the 2-HG enantiomers to form diastereomers.[1][6][9][10][11] These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) C18 column.[6][10]
-
Chiral chromatography: This method utilizes a chiral stationary phase (CSP) column, such as one based on ristocetin (B1679390) A, which can directly separate the underivatized enantiomers.[5][8]
Q3: What is the mechanism of action of mutant IDH1 inhibitors like this compound?
Mutant IDH1 inhibitors are designed to selectively bind to and inhibit the mutated form of the IDH1 enzyme.[12] This prevents the enzyme from converting α-ketoglutarate (α-KG) to D-2-HG.[3][12] By blocking this neomorphic activity, these inhibitors aim to reduce the cellular levels of the oncometabolite 2-HG, thereby restoring normal cellular function and inhibiting cancer growth.[12]
Q4: What are typical sample types used for 2-HG analysis?
2-HG levels can be measured in a variety of biological matrices, including:
-
Cell culture extracts
-
Tissue homogenates (e.g., tumor biopsies)[13]
-
Plasma[14]
-
Serum[15]
-
Urine[15]
-
Cerebrospinal fluid (CSF)
The choice of sample type depends on the specific research question and experimental model.
Q5: Why is an internal standard crucial for this assay?
An internal standard (IS) is essential for accurate quantification in LC-MS/MS. A stable isotope-labeled (SIL) analog of 2-HG (e.g., ¹³C₅-D-2-HG) is the ideal internal standard. The IS is added to the samples at a known concentration before sample preparation and helps to correct for variability in sample extraction, derivatization efficiency, injection volume, and instrument response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or degradation.[1] | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is optimized for the column and analyte. For 2-HG, a slightly acidic pH is often used. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Extra-column band broadening. | Check for and minimize the length and diameter of tubing between the injector, column, and mass spectrometer. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance with quality control samples and replace as needed. | |
| Low Signal Intensity or No Peak | Inefficient ionization. | Optimize ion source parameters (e.g., gas flows, temperatures, and voltages).[16] |
| Suboptimal derivatization. | Optimize derivatization conditions (reagent concentration, reaction time, and temperature). | |
| Sample degradation. | Prepare fresh samples and standards. Store them at appropriate temperatures. | |
| Mass spectrometer settings are not optimized. | Tune the mass spectrometer for the specific m/z transitions of derivatized 2-HG. | |
| Matrix effects (ion suppression or enhancement).[16] | Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample if possible. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| High Background Noise | Contaminated mobile phase or solvents.[1] | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases. |
| Dirty ion source. | Clean the ion source components (e.g., capillary, skimmer).[1] | |
| Leaks in the LC system. | Check all fittings and connections for leaks. | |
| Inability to Separate D- and L-2-HG Enantiomers | Incomplete derivatization. | Ensure derivatization reaction goes to completion by optimizing reaction conditions. |
| Suboptimal chromatographic conditions. | Adjust the mobile phase gradient, flow rate, or column temperature. | |
| Incorrect column type for the separation method. | Ensure you are using a standard C18 column for derivatized samples or a chiral column for underivatized samples. |
Experimental Protocols
Detailed Methodology for 2-HG Detection by LC-MS/MS (Derivatization Method)
This protocol is a general guideline and may require optimization for specific instruments and experimental conditions.
1. Sample Preparation
-
Cells: Aspirate media, wash cells with ice-cold PBS, and quench metabolism by adding 1 mL of ice-cold 80% methanol (B129727). Scrape cells and collect the extract. Centrifuge to pellet debris and collect the supernatant.
-
Tissues: Homogenize frozen tissue in a suitable volume of ice-cold 80% methanol. Centrifuge to pellet debris and collect the supernatant.
-
Plasma/Serum: Perform protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of plasma/serum. Vortex and centrifuge to pellet precipitated proteins. Collect the supernatant.
2. Internal Standard Spiking
-
Add a known amount of stable isotope-labeled 2-HG internal standard (e.g., ¹³C₅-D-2-HG) to each sample before extraction.
3. Derivatization with (+)-O,O-diacetyl-L-tartaric anhydride (DATAN)
-
Evaporate the sample extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solution of DATAN in a suitable solvent (e.g., dichloromethane/acetic acid).
-
Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
-
Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized 2-HG diastereomers from other matrix components.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized D- and L-2-HG and the internal standard.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Derivatized 2-HG Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Example for DATAN-derivatized 2-HG) | To be empirically determined for your instrument |
| Internal Standard | ¹³C₅-D-2-HG |
Note on this compound: As "this compound" is not a widely characterized inhibitor in the public domain, it is crucial to perform method validation when introducing it into your experiments. This includes assessing its potential for ion suppression/enhancement and ensuring it does not co-elute with 2-HG or the internal standard.
Visualizations
Caption: Signaling pathway of mutant IDH1 and its inhibition.
Caption: Experimental workflow for 2-HG detection by LC-MS/MS.
References
- 1. One moment, please... [zefsci.com]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: LC-MS/MS Detection of 2-Hydroxyglutarate (2-HG) with Mutant IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of an LC-MS/MS protocol for the detection of 2-hydroxyglutarate (2-HG), a key oncometabolite produced by mutant isocitrate dehydrogenase 1 (IDH1). This guide is intended for researchers, scientists, and drug development professionals working with mutant IDH1 inhibitors, including compounds like Mutant IDH1-IN-2.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to separate D-2-HG and L-2-HG enantiomers?
While standard LC-MS can measure total 2-HG levels, it cannot distinguish between the D- and L-enantiomers.[1] Mutations in the IDH1 enzyme specifically lead to the accumulation of D-2-HG.[2][3][4][5][6][7][8] Therefore, chiral separation is crucial to accurately attribute 2-HG production to mutant IDH1 activity and to assess the efficacy of specific inhibitors.
Q2: What are the common methods for chiral separation of 2-HG enantiomers?
Two primary strategies are employed for the chiral separation of D- and L-2-HG:
-
Derivatization with a chiral reagent: This is the most common approach. Reagents like (+)-O,O-diacetyl-L-tartaric anhydride (DATAN) or N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) react with the 2-HG enantiomers to form diastereomers.[1][6][9][10][11] These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) C18 column.[6][10]
-
Chiral chromatography: This method utilizes a chiral stationary phase (CSP) column, such as one based on ristocetin A, which can directly separate the underivatized enantiomers.[5][8]
Q3: What is the mechanism of action of mutant IDH1 inhibitors like this compound?
Mutant IDH1 inhibitors are designed to selectively bind to and inhibit the mutated form of the IDH1 enzyme.[12] This prevents the enzyme from converting α-ketoglutarate (α-KG) to D-2-HG.[3][12] By blocking this neomorphic activity, these inhibitors aim to reduce the cellular levels of the oncometabolite 2-HG, thereby restoring normal cellular function and inhibiting cancer growth.[12]
Q4: What are typical sample types used for 2-HG analysis?
2-HG levels can be measured in a variety of biological matrices, including:
-
Cell culture extracts
-
Tissue homogenates (e.g., tumor biopsies)[13]
-
Plasma[14]
-
Serum[15]
-
Urine[15]
-
Cerebrospinal fluid (CSF)
The choice of sample type depends on the specific research question and experimental model.
Q5: Why is an internal standard crucial for this assay?
An internal standard (IS) is essential for accurate quantification in LC-MS/MS. A stable isotope-labeled (SIL) analog of 2-HG (e.g., ¹³C₅-D-2-HG) is the ideal internal standard. The IS is added to the samples at a known concentration before sample preparation and helps to correct for variability in sample extraction, derivatization efficiency, injection volume, and instrument response.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column contamination or degradation.[1] | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is optimized for the column and analyte. For 2-HG, a slightly acidic pH is often used. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Extra-column band broadening. | Check for and minimize the length and diameter of tubing between the injector, column, and mass spectrometer. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance with quality control samples and replace as needed. | |
| Low Signal Intensity or No Peak | Inefficient ionization. | Optimize ion source parameters (e.g., gas flows, temperatures, and voltages).[16] |
| Suboptimal derivatization. | Optimize derivatization conditions (reagent concentration, reaction time, and temperature). | |
| Sample degradation. | Prepare fresh samples and standards. Store them at appropriate temperatures. | |
| Mass spectrometer settings are not optimized. | Tune the mass spectrometer for the specific m/z transitions of derivatized 2-HG. | |
| Matrix effects (ion suppression or enhancement).[16] | Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample if possible. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| High Background Noise | Contaminated mobile phase or solvents.[1] | Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases. |
| Dirty ion source. | Clean the ion source components (e.g., capillary, skimmer).[1] | |
| Leaks in the LC system. | Check all fittings and connections for leaks. | |
| Inability to Separate D- and L-2-HG Enantiomers | Incomplete derivatization. | Ensure derivatization reaction goes to completion by optimizing reaction conditions. |
| Suboptimal chromatographic conditions. | Adjust the mobile phase gradient, flow rate, or column temperature. | |
| Incorrect column type for the separation method. | Ensure you are using a standard C18 column for derivatized samples or a chiral column for underivatized samples. |
Experimental Protocols
Detailed Methodology for 2-HG Detection by LC-MS/MS (Derivatization Method)
This protocol is a general guideline and may require optimization for specific instruments and experimental conditions.
1. Sample Preparation
-
Cells: Aspirate media, wash cells with ice-cold PBS, and quench metabolism by adding 1 mL of ice-cold 80% methanol. Scrape cells and collect the extract. Centrifuge to pellet debris and collect the supernatant.
-
Tissues: Homogenize frozen tissue in a suitable volume of ice-cold 80% methanol. Centrifuge to pellet debris and collect the supernatant.
-
Plasma/Serum: Perform protein precipitation by adding 3 volumes of ice-cold methanol to 1 volume of plasma/serum. Vortex and centrifuge to pellet precipitated proteins. Collect the supernatant.
2. Internal Standard Spiking
-
Add a known amount of stable isotope-labeled 2-HG internal standard (e.g., ¹³C₅-D-2-HG) to each sample before extraction.
3. Derivatization with (+)-O,O-diacetyl-L-tartaric anhydride (DATAN)
-
Evaporate the sample extracts to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solution of DATAN in a suitable solvent (e.g., dichloromethane/acetic acid).
-
Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).
-
Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the derivatized 2-HG diastereomers from other matrix components.
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized D- and L-2-HG and the internal standard.
-
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Derivatized 2-HG Analysis
| Parameter | Setting |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Example for DATAN-derivatized 2-HG) | To be empirically determined for your instrument |
| Internal Standard | ¹³C₅-D-2-HG |
Note on this compound: As "this compound" is not a widely characterized inhibitor in the public domain, it is crucial to perform method validation when introducing it into your experiments. This includes assessing its potential for ion suppression/enhancement and ensuring it does not co-elute with 2-HG or the internal standard.
Visualizations
Caption: Signaling pathway of mutant IDH1 and its inhibition.
Caption: Experimental workflow for 2-HG detection by LC-MS/MS.
References
- 1. One moment, please... [zefsci.com]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 9. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 10. What do we know about IDH1/2 mutations so far, and how do we use it? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. What are IDH1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
Addressing batch-to-batch variability of Mutant IDH1-IN-2
Welcome to the technical support center for Mutant IDH1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the successful application of this inhibitor in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues related to batch-to-batch variability and other experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with research-grade small molecules and can stem from several factors:
-
Purity: Even minor differences in purity can impact the effective concentration of the active compound. Impurities may be inert, or they could have their own biological activity, potentially interfering with the assay.
-
Solubility: Inconsistent solubility between batches can lead to variations in the actual concentration of the inhibitor in your assay medium.
-
Compound Stability: Degradation of the compound over time or due to improper storage can reduce its potency.
Troubleshooting Steps:
-
Verify Purity: If possible, obtain a Certificate of Analysis (CoA) for each batch and compare the purity levels. We recommend a purity of >98% for consistent results.
-
Ensure Complete Solubilization: Always prepare fresh stock solutions and visually inspect for any precipitates. It is advisable to warm the solution gently or sonicate to ensure complete dissolution.
-
Consistent Storage: Store the compound as recommended on the datasheet, typically at -20°C or -80°C, and protect it from light and moisture. Minimize freeze-thaw cycles.
Q2: this compound shows potent inhibition in our biochemical assay, but the activity is much lower in our cell-based assay. Why is there a discrepancy?
A2: This is a frequent observation when transitioning from a biochemical to a cellular environment. Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Protein Binding: The compound can bind to proteins in the cell culture medium (e.g., albumin) or intracellularly, reducing the free concentration available to bind to the target.
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell-based assay.
-
Use Serum-Free or Low-Serum Media: If feasible for your cell line, reducing the serum concentration can decrease protein binding and increase the effective concentration of the inhibitor.
-
Co-incubate with an Efflux Pump Inhibitor: To test for efflux, you can co-incubate with a known efflux pump inhibitor, such as verapamil. An increase in potency would suggest that your compound is being actively removed from the cells.
Q3: We are observing unexpected or off-target effects in our experiments. How can we confirm that the observed phenotype is due to the inhibition of mutant IDH1?
A3: Off-target effects are a known challenge with small molecule inhibitors. It is crucial to validate that the observed cellular response is a direct result of on-target activity.
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Employ another known mutant IDH1 inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a resistant mutant of IDH1 in your cells. If the inhibitor-induced phenotype is reversed, this provides strong evidence for an on-target mechanism.
-
Knockdown of the Target: Use siRNA or shRNA to knock down mutant IDH1. The resulting phenotype should mimic the effect of the inhibitor.
-
Measure 2-Hydroxyglutarate (2-HG) Levels: The direct downstream readout of mutant IDH1 inhibition is a reduction in the oncometabolite 2-HG. Measuring 2-HG levels by mass spectrometry is a robust way to confirm target engagement.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on available information. Note that these values can vary between different assays and experimental conditions.
| Parameter | Value | Assay Type | Reference |
| IC50 | 16.6 nM | Fluorescence Biochemical Assay | MedChemExpress |
| Molecular Formula | C₂₄H₃₁F₂N₅O₂ | - | MedChemExpress, Doron Scientific |
| Purity | >98% | HPLC | Doron Scientific |
Experimental Protocols
Protocol 1: Mutant IDH1 (R132H) Biochemical Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against the purified R132H mutant IDH1 enzyme.
Materials:
-
Recombinant human IDH1-R132H enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA
-
This compound
-
96-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the IDH1-R132H enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Protocol 2: Cellular 2-HG Measurement Assay
This protocol outlines a method for quantifying the intracellular levels of 2-hydroxyglutarate (2-HG) in response to treatment with this compound.
Materials:
-
Cells expressing mutant IDH1 (e.g., U87-MG with R132H overexpression)
-
This compound
-
Cell culture medium
-
Methanol (B129727) (80%)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to each well to lyse the cells and extract metabolites.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube for LC-MS/MS analysis to quantify 2-HG levels.
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1, and the point of intervention for this compound.
Caption: A logical workflow to troubleshoot common issues encountered during experiments with this compound.
Addressing batch-to-batch variability of Mutant IDH1-IN-2
Welcome to the technical support center for Mutant IDH1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the successful application of this inhibitor in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues related to batch-to-batch variability and other experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with research-grade small molecules and can stem from several factors:
-
Purity: Even minor differences in purity can impact the effective concentration of the active compound. Impurities may be inert, or they could have their own biological activity, potentially interfering with the assay.
-
Solubility: Inconsistent solubility between batches can lead to variations in the actual concentration of the inhibitor in your assay medium.
-
Compound Stability: Degradation of the compound over time or due to improper storage can reduce its potency.
Troubleshooting Steps:
-
Verify Purity: If possible, obtain a Certificate of Analysis (CoA) for each batch and compare the purity levels. We recommend a purity of >98% for consistent results.
-
Ensure Complete Solubilization: Always prepare fresh stock solutions and visually inspect for any precipitates. It is advisable to warm the solution gently or sonicate to ensure complete dissolution.
-
Consistent Storage: Store the compound as recommended on the datasheet, typically at -20°C or -80°C, and protect it from light and moisture. Minimize freeze-thaw cycles.
Q2: this compound shows potent inhibition in our biochemical assay, but the activity is much lower in our cell-based assay. Why is there a discrepancy?
A2: This is a frequent observation when transitioning from a biochemical to a cellular environment. Several factors can contribute to this difference:
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
-
Protein Binding: The compound can bind to proteins in the cell culture medium (e.g., albumin) or intracellularly, reducing the free concentration available to bind to the target.
Troubleshooting Steps:
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell-based assay.
-
Use Serum-Free or Low-Serum Media: If feasible for your cell line, reducing the serum concentration can decrease protein binding and increase the effective concentration of the inhibitor.
-
Co-incubate with an Efflux Pump Inhibitor: To test for efflux, you can co-incubate with a known efflux pump inhibitor, such as verapamil. An increase in potency would suggest that your compound is being actively removed from the cells.
Q3: We are observing unexpected or off-target effects in our experiments. How can we confirm that the observed phenotype is due to the inhibition of mutant IDH1?
A3: Off-target effects are a known challenge with small molecule inhibitors. It is crucial to validate that the observed cellular response is a direct result of on-target activity.
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: Employ another known mutant IDH1 inhibitor with a different chemical scaffold. If the phenotype is reproduced, it is more likely to be an on-target effect.
-
Perform a Rescue Experiment: If possible, overexpress a resistant mutant of IDH1 in your cells. If the inhibitor-induced phenotype is reversed, this provides strong evidence for an on-target mechanism.
-
Knockdown of the Target: Use siRNA or shRNA to knock down mutant IDH1. The resulting phenotype should mimic the effect of the inhibitor.
-
Measure 2-Hydroxyglutarate (2-HG) Levels: The direct downstream readout of mutant IDH1 inhibition is a reduction in the oncometabolite 2-HG. Measuring 2-HG levels by mass spectrometry is a robust way to confirm target engagement.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound based on available information. Note that these values can vary between different assays and experimental conditions.
| Parameter | Value | Assay Type | Reference |
| IC50 | 16.6 nM | Fluorescence Biochemical Assay | MedChemExpress |
| Molecular Formula | C₂₄H₃₁F₂N₅O₂ | - | MedChemExpress, Doron Scientific |
| Purity | >98% | HPLC | Doron Scientific |
Experimental Protocols
Protocol 1: Mutant IDH1 (R132H) Biochemical Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against the purified R132H mutant IDH1 enzyme.
Materials:
-
Recombinant human IDH1-R132H enzyme
-
α-ketoglutarate (α-KG)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.1% BSA
-
This compound
-
96-well black plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the IDH1-R132H enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Monitor the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
Protocol 2: Cellular 2-HG Measurement Assay
This protocol outlines a method for quantifying the intracellular levels of 2-hydroxyglutarate (2-HG) in response to treatment with this compound.
Materials:
-
Cells expressing mutant IDH1 (e.g., U87-MG with R132H overexpression)
-
This compound
-
Cell culture medium
-
Methanol (80%)
-
LC-MS/MS system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to each well to lyse the cells and extract metabolites.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube for LC-MS/MS analysis to quantify 2-HG levels.
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1, and the point of intervention for this compound.
Caption: A logical workflow to troubleshoot common issues encountered during experiments with this compound.
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Mutant IDH1-IN-2 (Ivosidenib) and Vorasidenib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): the selective inhibitor Ivosidenib (AG-120), representing Mutant IDH1-IN-2, and the dual IDH1/2 inhibitor Vorasidenib (AG-881). This analysis is based on publicly available experimental data to inform research and development decisions.
Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation and a block in cellular differentiation. Both Ivosidenib and Vorasidenib are designed to inhibit this pathogenic activity, but differ in their selectivity and properties, making a direct comparison of their preclinical performance crucial.
At a Glance: Key Preclinical Differences
| Feature | This compound (Ivosidenib/AG-120) | Vorasidenib (AG-881) |
| Target(s) | Mutant IDH1 | Mutant IDH1 and Mutant IDH2 |
| Key Indication (Clinical) | Acute Myeloid Leukemia (AML), Cholangiocarcinoma | Grade 2 Glioma with IDH1 or IDH2 mutation |
| Brain Penetrance | Low in preclinical models with intact blood-brain barrier.[1] | High, designed for brain penetration.[2] |
| Primary Advantage | High selectivity for mutant IDH1. | Dual inhibition of mIDH1/2 and excellent brain penetrance. |
Quantitative Data Comparison
The following tables summarize the key quantitative preclinical data for Ivosidenib and Vorasidenib. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited in the public domain.
Table 1: In Vitro Potency - Biochemical IC50 Values
| Target Enzyme | Ivosidenib (AG-120) IC50 (nM) | Vorasidenib (AG-881) IC50 (nM) |
| IDH1-R132H | 12[3] | 0.04 - 22[4][5] |
| IDH1-R132C | 13[3] | 0.04 - 22[4][5] |
| IDH1-R132G | 8[3] | 0.04 - 22[4][5] |
| IDH1-R132L | 13[3] | 0.04 - 22[4][5] |
| IDH1-R132S | 12[3] | 0.04 - 22[4][5] |
| IDH2-R140Q | Not reported (selective for mIDH1) | 7 - 14[4][5] |
| IDH2-R172K | Not reported (selective for mIDH1) | 130[4][5] |
Table 2: Cellular Potency - 2-HG Reduction
| Cell Line / System | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| HT1080 (IDH1-R132C) | IC50 = 7.5 nM[6] | Not explicitly reported, but potent cellular activity demonstrated. |
| Primary mIDH1 AML patient samples (ex vivo) | 96% reduction at 0.5 µM[7] | Not reported for AML. |
| U87MG cells expressing mIDH2-R140Q | Not applicable | IC50 < 50 nM[8] |
| TS603 cells (mIDH1-R132H) | Not explicitly reported | IC50 < 50 nM[8] |
Table 3: In Vivo Pharmacokinetics
| Species | Parameter | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| Rat | Clearance | Low[1] | Moderate |
| Half-life (t1/2) | 5.3 - 18.5 hours[1] | Not explicitly reported | |
| Brain-to-Plasma Ratio | Low (2.3% exposure ratio)[1] | 0.65[2] | |
| Dog | Clearance | Low[1] | Not reported |
| Half-life (t1/2) | Moderate to long[1] | Not reported | |
| Monkey | Clearance | Low[1] | Not reported |
| Half-life (t1/2) | Moderate to long[1] | Not reported |
Table 4: In Vivo Pharmacodynamics - Tumor 2-HG Reduction
| Animal Model | Dosing | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| HT1080 xenograft (mouse) | 50 mg/kg, single oral dose | 92.0% max inhibition[7] | Not reported in this model. |
| 150 mg/kg, single oral dose | 95.2% max inhibition[7] | Not reported in this model. | |
| Orthotopic TS603 glioma (mouse) | Not reported | Not reported | >97% inhibition (50 mg/kg, BID for 4 days)[2][9] |
Signaling Pathways and Experimental Workflows
Caption: Mutant IDH1 Signaling Pathway.
Caption: Preclinical Drug Discovery Workflow for IDH Inhibitors.
Experimental Protocols
Mutant IDH1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of 2-HG by the mutant IDH1 enzyme.
-
Principle: The enzymatic reaction consumes NADPH, and the rate of NADPH depletion is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant mutant IDH1 enzyme (e.g., R132H).
-
Assay Buffer (e.g., 30 mM TRIS pH 7.4, 0.1 mM NADP, 2 mM MnSO4).[10]
-
Substrates: α-ketoglutarate (α-KG) and NADPH.
-
Test compounds (Ivosidenib or Vorasidenib) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the mutant IDH1 enzyme in the assay buffer.
-
Add the test compound at desired concentrations and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 60 minutes).
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular 2-HG Reduction Assay
This assay measures the ability of a compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.
-
Principle: Cells are treated with the inhibitor, and the intracellular and/or extracellular 2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Cell Lines:
-
HT1080 (human fibrosarcoma, endogenous IDH1 R132C mutation).
-
U87MG glioblastoma cells engineered to overexpress mutant IDH1.
-
Primary patient-derived cells (e.g., from AML patients).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Ivosidenib or Vorasidenib) for a specified duration (e.g., 48-72 hours).
-
After treatment, collect both the cell culture medium and the cell pellets.
-
For intracellular 2-HG, lyse the cells (e.g., with a methanol/water solution) and centrifuge to remove cell debris.
-
Analyze the 2-HG levels in the cell lysates and the culture medium using a validated LC-MS/MS method.
-
EC50 values are calculated by plotting the percentage of 2-HG reduction against the logarithm of the compound concentration.
-
Orthotopic Glioma Mouse Model
This in vivo model assesses the efficacy of IDH inhibitors in a brain tumor setting that mimics human glioma.
-
Principle: Human glioma cells with an IDH1 mutation are implanted into the brains of immunodeficient mice. Tumor growth and the effect of treatment are monitored over time.
-
Cell Line: TS603, a patient-derived glioma cell line with an endogenous IDH1-R132H mutation.
-
Animals: Immunocompromised mice (e.g., SCID or nude mice).
-
Procedure:
-
Intracranial Implantation: Stereotactically inject TS603 cells into the striatum of the mice.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using non-invasive imaging techniques such as magnetic resonance imaging (MRI).
-
Treatment: Once tumors reach a pre-determined size, randomize the mice into treatment groups (vehicle control, Ivosidenib, or Vorasidenib). Administer the compounds orally at specified doses and schedules (e.g., 50 mg/kg, twice daily for 4 days for Vorasidenib).[2][9]
-
Pharmacodynamic Assessment: At the end of the treatment period, collect brain tissue and plasma to measure drug concentrations and tumor 2-HG levels to confirm target engagement.
-
Efficacy Endpoints: Monitor animal survival and tumor volume over time to assess the anti-tumor efficacy of the inhibitors.
-
Conclusion
The preclinical data for Ivosidenib (representing this compound) and Vorasidenib highlight their distinct profiles and therapeutic potential. Ivosidenib is a highly potent and selective inhibitor of mutant IDH1, with demonstrated efficacy in preclinical models of hematological malignancies. Its low brain penetrance, however, may limit its utility for brain cancers.
The choice between a selective mIDH1 inhibitor and a dual mIDH1/2 inhibitor will depend on the specific cancer type, the presence of IDH1 and/or IDH2 mutations, and the need for central nervous system penetration. This comparative guide provides a foundation of preclinical data to aid researchers in the strategic development of next-generation therapies targeting mutant IDH enzymes.
References
- 1. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: A Comparative Guide to Mutant IDH1-IN-2 (Ivosidenib) and Vorasidenib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data for two prominent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1): the selective inhibitor Ivosidenib (AG-120), representing Mutant IDH1-IN-2, and the dual IDH1/2 inhibitor Vorasidenib (AG-881). This analysis is based on publicly available experimental data to inform research and development decisions.
Mutations in the IDH1 enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis through epigenetic dysregulation and a block in cellular differentiation. Both Ivosidenib and Vorasidenib are designed to inhibit this pathogenic activity, but differ in their selectivity and properties, making a direct comparison of their preclinical performance crucial.
At a Glance: Key Preclinical Differences
| Feature | This compound (Ivosidenib/AG-120) | Vorasidenib (AG-881) |
| Target(s) | Mutant IDH1 | Mutant IDH1 and Mutant IDH2 |
| Key Indication (Clinical) | Acute Myeloid Leukemia (AML), Cholangiocarcinoma | Grade 2 Glioma with IDH1 or IDH2 mutation |
| Brain Penetrance | Low in preclinical models with intact blood-brain barrier.[1] | High, designed for brain penetration.[2] |
| Primary Advantage | High selectivity for mutant IDH1. | Dual inhibition of mIDH1/2 and excellent brain penetrance. |
Quantitative Data Comparison
The following tables summarize the key quantitative preclinical data for Ivosidenib and Vorasidenib. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited in the public domain.
Table 1: In Vitro Potency - Biochemical IC50 Values
| Target Enzyme | Ivosidenib (AG-120) IC50 (nM) | Vorasidenib (AG-881) IC50 (nM) |
| IDH1-R132H | 12[3] | 0.04 - 22[4][5] |
| IDH1-R132C | 13[3] | 0.04 - 22[4][5] |
| IDH1-R132G | 8[3] | 0.04 - 22[4][5] |
| IDH1-R132L | 13[3] | 0.04 - 22[4][5] |
| IDH1-R132S | 12[3] | 0.04 - 22[4][5] |
| IDH2-R140Q | Not reported (selective for mIDH1) | 7 - 14[4][5] |
| IDH2-R172K | Not reported (selective for mIDH1) | 130[4][5] |
Table 2: Cellular Potency - 2-HG Reduction
| Cell Line / System | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| HT1080 (IDH1-R132C) | IC50 = 7.5 nM[6] | Not explicitly reported, but potent cellular activity demonstrated. |
| Primary mIDH1 AML patient samples (ex vivo) | 96% reduction at 0.5 µM[7] | Not reported for AML. |
| U87MG cells expressing mIDH2-R140Q | Not applicable | IC50 < 50 nM[8] |
| TS603 cells (mIDH1-R132H) | Not explicitly reported | IC50 < 50 nM[8] |
Table 3: In Vivo Pharmacokinetics
| Species | Parameter | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| Rat | Clearance | Low[1] | Moderate |
| Half-life (t1/2) | 5.3 - 18.5 hours[1] | Not explicitly reported | |
| Brain-to-Plasma Ratio | Low (2.3% exposure ratio)[1] | 0.65[2] | |
| Dog | Clearance | Low[1] | Not reported |
| Half-life (t1/2) | Moderate to long[1] | Not reported | |
| Monkey | Clearance | Low[1] | Not reported |
| Half-life (t1/2) | Moderate to long[1] | Not reported |
Table 4: In Vivo Pharmacodynamics - Tumor 2-HG Reduction
| Animal Model | Dosing | Ivosidenib (AG-120) | Vorasidenib (AG-881) |
| HT1080 xenograft (mouse) | 50 mg/kg, single oral dose | 92.0% max inhibition[7] | Not reported in this model. |
| 150 mg/kg, single oral dose | 95.2% max inhibition[7] | Not reported in this model. | |
| Orthotopic TS603 glioma (mouse) | Not reported | Not reported | >97% inhibition (50 mg/kg, BID for 4 days)[2][9] |
Signaling Pathways and Experimental Workflows
Caption: Mutant IDH1 Signaling Pathway.
Caption: Preclinical Drug Discovery Workflow for IDH Inhibitors.
Experimental Protocols
Mutant IDH1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the production of 2-HG by the mutant IDH1 enzyme.
-
Principle: The enzymatic reaction consumes NADPH, and the rate of NADPH depletion is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
Purified recombinant mutant IDH1 enzyme (e.g., R132H).
-
Assay Buffer (e.g., 30 mM TRIS pH 7.4, 0.1 mM NADP, 2 mM MnSO4).[10]
-
Substrates: α-ketoglutarate (α-KG) and NADPH.
-
Test compounds (Ivosidenib or Vorasidenib) at various concentrations.
-
-
Procedure:
-
In a 96-well plate, add the mutant IDH1 enzyme in the assay buffer.
-
Add the test compound at desired concentrations and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of α-KG and NADPH.
-
Immediately measure the absorbance at 340 nm in kinetic mode for a set period (e.g., 60 minutes).
-
The initial reaction velocity is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Cellular 2-HG Reduction Assay
This assay measures the ability of a compound to reduce the levels of the oncometabolite 2-HG in cancer cells harboring an IDH1 mutation.
-
Principle: Cells are treated with the inhibitor, and the intracellular and/or extracellular 2-HG levels are quantified using liquid chromatography-mass spectrometry (LC-MS).
-
Cell Lines:
-
HT1080 (human fibrosarcoma, endogenous IDH1 R132C mutation).
-
U87MG glioblastoma cells engineered to overexpress mutant IDH1.
-
Primary patient-derived cells (e.g., from AML patients).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Ivosidenib or Vorasidenib) for a specified duration (e.g., 48-72 hours).
-
After treatment, collect both the cell culture medium and the cell pellets.
-
For intracellular 2-HG, lyse the cells (e.g., with a methanol/water solution) and centrifuge to remove cell debris.
-
Analyze the 2-HG levels in the cell lysates and the culture medium using a validated LC-MS/MS method.
-
EC50 values are calculated by plotting the percentage of 2-HG reduction against the logarithm of the compound concentration.
-
Orthotopic Glioma Mouse Model
This in vivo model assesses the efficacy of IDH inhibitors in a brain tumor setting that mimics human glioma.
-
Principle: Human glioma cells with an IDH1 mutation are implanted into the brains of immunodeficient mice. Tumor growth and the effect of treatment are monitored over time.
-
Cell Line: TS603, a patient-derived glioma cell line with an endogenous IDH1-R132H mutation.
-
Animals: Immunocompromised mice (e.g., SCID or nude mice).
-
Procedure:
-
Intracranial Implantation: Stereotactically inject TS603 cells into the striatum of the mice.
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using non-invasive imaging techniques such as magnetic resonance imaging (MRI).
-
Treatment: Once tumors reach a pre-determined size, randomize the mice into treatment groups (vehicle control, Ivosidenib, or Vorasidenib). Administer the compounds orally at specified doses and schedules (e.g., 50 mg/kg, twice daily for 4 days for Vorasidenib).[2][9]
-
Pharmacodynamic Assessment: At the end of the treatment period, collect brain tissue and plasma to measure drug concentrations and tumor 2-HG levels to confirm target engagement.
-
Efficacy Endpoints: Monitor animal survival and tumor volume over time to assess the anti-tumor efficacy of the inhibitors.
-
Conclusion
The preclinical data for Ivosidenib (representing this compound) and Vorasidenib highlight their distinct profiles and therapeutic potential. Ivosidenib is a highly potent and selective inhibitor of mutant IDH1, with demonstrated efficacy in preclinical models of hematological malignancies. Its low brain penetrance, however, may limit its utility for brain cancers.
The choice between a selective mIDH1 inhibitor and a dual mIDH1/2 inhibitor will depend on the specific cancer type, the presence of IDH1 and/or IDH2 mutations, and the need for central nervous system penetration. This comparative guide provides a foundation of preclinical data to aid researchers in the strategic development of next-generation therapies targeting mutant IDH enzymes.
References
- 1. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeted rescue of cancer-associated IDH1 mutant activity using an engineered synthetic antibody - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of Mutant IDH1 Inhibitors: A Comparative Guide to Chemical Inhibition vs. CRISPR-Mediated Knockout
A Guide for Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These gain-of-function mutations result in the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a pivotal role in tumorigenesis by inducing epigenetic and metabolic reprogramming. The development of small molecule inhibitors that specifically target mutant IDH1 represents a promising therapeutic strategy.
Validating that the observed effects of these inhibitors are due to their intended on-target activity is a critical step in preclinical drug development. This guide provides a comprehensive comparison of two primary methodologies for on-target validation: chemical inhibition, using a representative inhibitor, and genetic target ablation via CRISPR/Cas9.
Note: This guide uses the well-characterized selective mutant IDH1 inhibitor, AGI-5198, as a representative compound for the chemical inhibition methodology, as "Mutant IDH1-IN-2" does not correspond to a widely recognized specific agent in published literature.
The Mutant IDH1 Signaling Pathway
Normally, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, cancer-associated mutations, most commonly at the R132 residue, confer a neomorphic activity, enabling the enzyme to convert α-KG to D-2-HG.[1][2] This accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which ultimately blocks cellular differentiation and promotes cancer growth.[3]
Comparison of On-Target Validation Methodologies
The two primary methods for validating the on-target effects of a mutant IDH1 inhibitor are direct chemical inhibition and genetic knockout of the target protein.
| Feature | Chemical Inhibition (AGI-5198) | CRISPR-mediated Knockout |
| Principle | Small molecule binds to and inhibits the neomorphic activity of the mutant IDH1 enzyme. | Genetic ablation of the mutant IDH1 allele, preventing the expression of the target protein. |
| Specificity | High selectivity for mutant IDH1 over wild-type IDH1 and IDH2.[4] However, potential for unknown off-target effects exists. | Highly specific to the targeted gene sequence, minimizing off-target protein effects. |
| Reversibility | Reversible; effects diminish upon compound washout. | Permanent and irreversible genetic modification in the selected cell clone. |
| D-2-HG Reduction | Dose-dependent reduction. 90-99% suppression of D-2-HG at 1.25 µM in patient-derived glioma cells.[5] | Complete or near-complete ablation of elevated D-2-HG production in homozygous knockout clones.[5] |
| Cellular Impact | Can induce differentiation and attenuate the growth of cells harboring mutant IDH1.[4] | Can induce genome-wide DNA demethylation, though some specific sites may retain hypermethylation.[5][6] |
| Experimental Time | Short-term (hours to days). | Longer-term (weeks to months) for generation and validation of stable knockout cell lines. |
| Use Case | Ideal for determining dose-response, pharmacodynamics, and acute cellular effects of a drug candidate. | Considered the "gold standard" for confirming that a phenotype is a direct result of the target's function. |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Mutant IDH1
This protocol describes the generation of a stable mutant IDH1 knockout cell line from a parental line heterozygous for an IDH1 mutation (e.g., R132H).
Materials:
-
IDH1-mutant cancer cell line (e.g., IMA, HT1080)
-
Cas9 expression plasmid with a selectable marker (e.g., GFP)
-
Validated sgRNAs targeting the mutant IDH1 allele
-
Electroporation system and reagents
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Reagents for DNA extraction, PCR, Sanger sequencing, and Western blotting
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs specific to the mutant IDH1 allele into a Cas9-expressing vector.
-
Transfection: Transfect the IDH1-mutant cells with the Cas9/sgRNA plasmid using electroporation, following the manufacturer’s protocol.
-
Cell Sorting: 48-72 hours post-transfection, enrich for transfected cells by sorting GFP-positive cells using FACS.
-
Single-Cell Cloning: Plate the sorted cells at a density of ~0.5 cells/well in 96-well plates to isolate single clones.
-
Clonal Expansion: Culture the single-cell colonies for 2-4 weeks until they are sufficiently expanded for analysis.
-
Validation:
-
Genomic DNA: Extract genomic DNA from expanded clones. PCR amplify the IDH1 target region and perform Sanger sequencing to confirm the presence of indels in the mutant allele.
-
Protein: Perform Western blot analysis to confirm the absence of the mutant IDH1 protein.
-
-
Cryopreservation: Bank validated isogenic knockout and parental control cell lines.
Chemical Inhibition with AGI-5198
Materials:
-
IDH1-mutant and wild-type cancer cell lines
-
AGI-5198 (Tocris Bioscience or similar)
-
DMSO (vehicle control)
-
Standard cell culture reagents and plates
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of AGI-5198 in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of AGI-5198 concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only vehicle control. Studies have shown potent D-2-HG reduction at 1.25 µM.[5]
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours) for downstream analysis.
-
Harvesting: Harvest cells and/or culture media for subsequent assays.
D-2-Hydroxyglutarate (D-2-HG) Measurement by LC-MS/MS
This is the gold-standard method for accurate quantification of D-2-HG.
Procedure:
-
Sample Preparation:
-
Harvest approximately 1x10^6 cells by scraping into ice-cold 80% methanol.
-
Include an internal standard for quantification.
-
Vortex thoroughly and centrifuge at high speed to pellet debris.
-
Collect the supernatant containing metabolites.
-
-
Derivatization (for enantiomer separation): To distinguish D-2-HG from its enantiomer L-2-HG, a derivatization step using a reagent like diacetyl-L-tartaric anhydride (B1165640) (DATAN) is performed.[5] This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient.
-
Use a mass spectrometer operating in selective reaction monitoring mode to detect and quantify the specific mass transitions for derivatized D-2-HG and the internal standard.[5]
-
-
Data Analysis: Quantify D-2-HG concentrations by comparing the peak areas to a standard curve.
Logical Comparison of Validation Methods
Conclusion
Both chemical inhibition and CRISPR-mediated knockout are powerful and complementary tools for validating the on-target effects of mutant IDH1 inhibitors.
-
Chemical inhibition with a potent and selective molecule like AGI-5198 is indispensable for characterizing the pharmacological properties of a potential drug, including its dose-dependency and the kinetics of its cellular effects.
-
CRISPR-mediated knockout serves as the definitive genetic validation, providing a clean system to attribute cellular phenotypes directly to the presence or absence of the mutant IDH1 protein, free from the confounding variable of potential chemical off-target effects.
For robust on-target validation in a drug development program, a combinatorial approach is recommended. By demonstrating that the phenotypic and biomarker changes induced by a chemical inhibitor phenocopy those observed upon genetic ablation of the target, researchers can build a compelling case for the inhibitor's specific mechanism of action, significantly strengthening the rationale for its further clinical development.
References
- 1. Single-cell profiling of D-2-hydroxyglutarate using surface-immobilized resazurin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. (D)-2-Hydroxyglutarate Measurements [bio-protocol.org]
- 3. content.abcam.com [content.abcam.com]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
On-Target Validation of Mutant IDH1 Inhibitors: A Comparative Guide to Chemical Inhibition vs. CRISPR-Mediated Knockout
A Guide for Researchers, Scientists, and Drug Development Professionals
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These gain-of-function mutations result in the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which plays a pivotal role in tumorigenesis by inducing epigenetic and metabolic reprogramming. The development of small molecule inhibitors that specifically target mutant IDH1 represents a promising therapeutic strategy.
Validating that the observed effects of these inhibitors are due to their intended on-target activity is a critical step in preclinical drug development. This guide provides a comprehensive comparison of two primary methodologies for on-target validation: chemical inhibition, using a representative inhibitor, and genetic target ablation via CRISPR/Cas9.
Note: This guide uses the well-characterized selective mutant IDH1 inhibitor, AGI-5198, as a representative compound for the chemical inhibition methodology, as "Mutant IDH1-IN-2" does not correspond to a widely recognized specific agent in published literature.
The Mutant IDH1 Signaling Pathway
Normally, wild-type IDH1 converts isocitrate to α-ketoglutarate (α-KG). However, cancer-associated mutations, most commonly at the R132 residue, confer a neomorphic activity, enabling the enzyme to convert α-KG to D-2-HG.[1][2] This accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which ultimately blocks cellular differentiation and promotes cancer growth.[3]
Comparison of On-Target Validation Methodologies
The two primary methods for validating the on-target effects of a mutant IDH1 inhibitor are direct chemical inhibition and genetic knockout of the target protein.
| Feature | Chemical Inhibition (AGI-5198) | CRISPR-mediated Knockout |
| Principle | Small molecule binds to and inhibits the neomorphic activity of the mutant IDH1 enzyme. | Genetic ablation of the mutant IDH1 allele, preventing the expression of the target protein. |
| Specificity | High selectivity for mutant IDH1 over wild-type IDH1 and IDH2.[4] However, potential for unknown off-target effects exists. | Highly specific to the targeted gene sequence, minimizing off-target protein effects. |
| Reversibility | Reversible; effects diminish upon compound washout. | Permanent and irreversible genetic modification in the selected cell clone. |
| D-2-HG Reduction | Dose-dependent reduction. 90-99% suppression of D-2-HG at 1.25 µM in patient-derived glioma cells.[5] | Complete or near-complete ablation of elevated D-2-HG production in homozygous knockout clones.[5] |
| Cellular Impact | Can induce differentiation and attenuate the growth of cells harboring mutant IDH1.[4] | Can induce genome-wide DNA demethylation, though some specific sites may retain hypermethylation.[5][6] |
| Experimental Time | Short-term (hours to days). | Longer-term (weeks to months) for generation and validation of stable knockout cell lines. |
| Use Case | Ideal for determining dose-response, pharmacodynamics, and acute cellular effects of a drug candidate. | Considered the "gold standard" for confirming that a phenotype is a direct result of the target's function. |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Mutant IDH1
This protocol describes the generation of a stable mutant IDH1 knockout cell line from a parental line heterozygous for an IDH1 mutation (e.g., R132H).
Materials:
-
IDH1-mutant cancer cell line (e.g., IMA, HT1080)
-
Cas9 expression plasmid with a selectable marker (e.g., GFP)
-
Validated sgRNAs targeting the mutant IDH1 allele
-
Electroporation system and reagents
-
Fluorescence-Activated Cell Sorter (FACS)
-
96-well plates for single-cell cloning
-
Reagents for DNA extraction, PCR, Sanger sequencing, and Western blotting
Procedure:
-
sgRNA Design and Cloning: Design and clone sgRNAs specific to the mutant IDH1 allele into a Cas9-expressing vector.
-
Transfection: Transfect the IDH1-mutant cells with the Cas9/sgRNA plasmid using electroporation, following the manufacturer’s protocol.
-
Cell Sorting: 48-72 hours post-transfection, enrich for transfected cells by sorting GFP-positive cells using FACS.
-
Single-Cell Cloning: Plate the sorted cells at a density of ~0.5 cells/well in 96-well plates to isolate single clones.
-
Clonal Expansion: Culture the single-cell colonies for 2-4 weeks until they are sufficiently expanded for analysis.
-
Validation:
-
Genomic DNA: Extract genomic DNA from expanded clones. PCR amplify the IDH1 target region and perform Sanger sequencing to confirm the presence of indels in the mutant allele.
-
Protein: Perform Western blot analysis to confirm the absence of the mutant IDH1 protein.
-
-
Cryopreservation: Bank validated isogenic knockout and parental control cell lines.
Chemical Inhibition with AGI-5198
Materials:
-
IDH1-mutant and wild-type cancer cell lines
-
AGI-5198 (Tocris Bioscience or similar)
-
DMSO (vehicle control)
-
Standard cell culture reagents and plates
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of AGI-5198 in DMSO. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight.
-
Treatment: Treat cells with a range of AGI-5198 concentrations (e.g., 0.1 µM to 10 µM). Include a DMSO-only vehicle control. Studies have shown potent D-2-HG reduction at 1.25 µM.[5]
-
Incubation: Incubate cells for the desired time period (e.g., 24, 48, 72 hours) for downstream analysis.
-
Harvesting: Harvest cells and/or culture media for subsequent assays.
D-2-Hydroxyglutarate (D-2-HG) Measurement by LC-MS/MS
This is the gold-standard method for accurate quantification of D-2-HG.
Procedure:
-
Sample Preparation:
-
Harvest approximately 1x10^6 cells by scraping into ice-cold 80% methanol.
-
Include an internal standard for quantification.
-
Vortex thoroughly and centrifuge at high speed to pellet debris.
-
Collect the supernatant containing metabolites.
-
-
Derivatization (for enantiomer separation): To distinguish D-2-HG from its enantiomer L-2-HG, a derivatization step using a reagent like diacetyl-L-tartaric anhydride (DATAN) is performed.[5] This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Perform chromatographic separation using a suitable gradient.
-
Use a mass spectrometer operating in selective reaction monitoring mode to detect and quantify the specific mass transitions for derivatized D-2-HG and the internal standard.[5]
-
-
Data Analysis: Quantify D-2-HG concentrations by comparing the peak areas to a standard curve.
Logical Comparison of Validation Methods
Conclusion
Both chemical inhibition and CRISPR-mediated knockout are powerful and complementary tools for validating the on-target effects of mutant IDH1 inhibitors.
-
Chemical inhibition with a potent and selective molecule like AGI-5198 is indispensable for characterizing the pharmacological properties of a potential drug, including its dose-dependency and the kinetics of its cellular effects.
-
CRISPR-mediated knockout serves as the definitive genetic validation, providing a clean system to attribute cellular phenotypes directly to the presence or absence of the mutant IDH1 protein, free from the confounding variable of potential chemical off-target effects.
For robust on-target validation in a drug development program, a combinatorial approach is recommended. By demonstrating that the phenotypic and biomarker changes induced by a chemical inhibitor phenocopy those observed upon genetic ablation of the target, researchers can build a compelling case for the inhibitor's specific mechanism of action, significantly strengthening the rationale for its further clinical development.
References
- 1. Single-cell profiling of D-2-hydroxyglutarate using surface-immobilized resazurin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. (D)-2-Hydroxyglutarate Measurements [bio-protocol.org]
- 3. content.abcam.com [content.abcam.com]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Confirming the Activity of Novel Mutant IDH1 Inhibitors: A Comparative Guide
For researchers and drug development professionals engaged in the discovery of novel cancer therapeutics, accurately assessing the potency and selectivity of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors is a critical step. This guide provides a comprehensive comparison of biochemical assays to confirm the activity of a novel compound, here referred to as Mutant IDH1-IN-2, against the well-characterized inhibitor, Ivosidenib (AG-120), and other known inhibitors.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5][6] Therefore, potent and selective inhibitors of mutant IDH1 are a promising therapeutic strategy.
Biochemical Assay for Mutant IDH1 Activity
A common and reliable method to assess the activity of mutant IDH1 inhibitors is a biochemical assay that measures the consumption of the cofactor NADPH. In the neomorphic reaction catalyzed by mutant IDH1, α-KG is reduced to 2-HG with the concomitant oxidation of NADPH to NADP+.[1][2][7] The decrease in NADPH concentration can be monitored by the reduction in absorbance at 340 nm.[1][4]
Alternatively, a more sensitive fluorogenic assay can be employed.[2] In this setup, the rate of NADPH consumption is coupled to a second enzymatic reaction where a diaphorase enzyme uses the remaining NADPH to convert a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin).[8] The resulting fluorescent signal is inversely proportional to the activity of the mutant IDH1 enzyme.
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of mutant IDH1 and the point of inhibition.
Comparative Performance of Mutant IDH1 Inhibitors
The efficacy of a novel inhibitor is best understood in the context of established compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known mutant IDH1 inhibitors against the R132H and R132C mutations, the most common variants.[9] For the purpose of this guide, representative data for the hypothetical "this compound" is included.
| Compound | Target Mutant IDH1 | Biochemical IC50 (nM) |
| This compound | R132H | 15 |
| R132C | 25 | |
| Ivosidenib (AG-120) | R132H | 12[6][10] |
| R132C | 13[6][10] | |
| R132G | 8[6][10] | |
| R132L | 13[6][10] | |
| R132S | 12[6][10] | |
| Olutasidenib (FT-2102) | R132H | 21.2[9][11] |
| R132C | 114[9][11] | |
| AGI-5198 | R132H | 70[9] |
| R132C | 160[9] | |
| GSK321 | R132H | 4.6[12] |
| R132C | 3.8[12] | |
| R132G | 2.9[12] | |
| ML309 | R132H | 68[8] |
| R132C | Similar to R132H[8] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocol: Colorimetric Biochemical Assay
This protocol outlines a typical colorimetric assay to determine the IC50 value of a test compound like this compound.
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[13]
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Test inhibitor (this compound) and reference inhibitor (e.g., Ivosidenib)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitor in assay buffer at 10x the final desired concentration.
-
Enzyme Preparation: Dilute the recombinant mutant IDH1 enzyme in cold assay buffer to the desired concentration.
-
Reaction Mixture: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
10 µL of the 10x inhibitor dilution (or solvent control)
-
Diluted mutant IDH1 enzyme
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a substrate solution containing NADPH and α-KG in assay buffer.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction. The final volume should be 100 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every minute for 30-60 minutes.[1][14]
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each inhibitor concentration.
-
Normalize the rates relative to the solvent control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a colorimetric biochemical assay of a mutant IDH1 inhibitor.
Conclusion
The described biochemical assay provides a robust and reproducible method for confirming the activity of novel mutant IDH1 inhibitors. By comparing the performance of a test compound, such as this compound, against established inhibitors like Ivosidenib, researchers can effectively rank the potency of new chemical entities and guide further drug development efforts. The ultimate goal is the development of selective and potent inhibitors that can effectively reduce 2-HG levels in cancer cells and restore normal cellular differentiation.[15]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Activity of Novel Mutant IDH1 Inhibitors: A Comparative Guide
For researchers and drug development professionals engaged in the discovery of novel cancer therapeutics, accurately assessing the potency and selectivity of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors is a critical step. This guide provides a comprehensive comparison of biochemical assays to confirm the activity of a novel compound, here referred to as Mutant IDH1-IN-2, against the well-characterized inhibitor, Ivosidenib (AG-120), and other known inhibitors.
Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3][4] The accumulation of 2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[5][6] Therefore, potent and selective inhibitors of mutant IDH1 are a promising therapeutic strategy.
Biochemical Assay for Mutant IDH1 Activity
A common and reliable method to assess the activity of mutant IDH1 inhibitors is a biochemical assay that measures the consumption of the cofactor NADPH. In the neomorphic reaction catalyzed by mutant IDH1, α-KG is reduced to 2-HG with the concomitant oxidation of NADPH to NADP+.[1][2][7] The decrease in NADPH concentration can be monitored by the reduction in absorbance at 340 nm.[1][4]
Alternatively, a more sensitive fluorogenic assay can be employed.[2] In this setup, the rate of NADPH consumption is coupled to a second enzymatic reaction where a diaphorase enzyme uses the remaining NADPH to convert a non-fluorescent substrate (resazurin) into a highly fluorescent product (resorufin).[8] The resulting fluorescent signal is inversely proportional to the activity of the mutant IDH1 enzyme.
Signaling Pathway of Mutant IDH1
Caption: Signaling pathway of mutant IDH1 and the point of inhibition.
Comparative Performance of Mutant IDH1 Inhibitors
The efficacy of a novel inhibitor is best understood in the context of established compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known mutant IDH1 inhibitors against the R132H and R132C mutations, the most common variants.[9] For the purpose of this guide, representative data for the hypothetical "this compound" is included.
| Compound | Target Mutant IDH1 | Biochemical IC50 (nM) |
| This compound | R132H | 15 |
| R132C | 25 | |
| Ivosidenib (AG-120) | R132H | 12[6][10] |
| R132C | 13[6][10] | |
| R132G | 8[6][10] | |
| R132L | 13[6][10] | |
| R132S | 12[6][10] | |
| Olutasidenib (FT-2102) | R132H | 21.2[9][11] |
| R132C | 114[9][11] | |
| AGI-5198 | R132H | 70[9] |
| R132C | 160[9] | |
| GSK321 | R132H | 4.6[12] |
| R132C | 3.8[12] | |
| R132G | 2.9[12] | |
| ML309 | R132H | 68[8] |
| R132C | Similar to R132H[8] |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocol: Colorimetric Biochemical Assay
This protocol outlines a typical colorimetric assay to determine the IC50 value of a test compound like this compound.
Materials:
-
Recombinant human mutant IDH1 (R132H) enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)[13]
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Test inhibitor (this compound) and reference inhibitor (e.g., Ivosidenib)
-
96-well clear, flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor and reference inhibitor in assay buffer at 10x the final desired concentration.
-
Enzyme Preparation: Dilute the recombinant mutant IDH1 enzyme in cold assay buffer to the desired concentration.
-
Reaction Mixture: In each well of the 96-well plate, add the components in the following order:
-
Assay Buffer
-
10 µL of the 10x inhibitor dilution (or solvent control)
-
Diluted mutant IDH1 enzyme
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare a substrate solution containing NADPH and α-KG in assay buffer.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction. The final volume should be 100 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every minute for 30-60 minutes.[1][14]
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340/min) for each inhibitor concentration.
-
Normalize the rates relative to the solvent control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a colorimetric biochemical assay of a mutant IDH1 inhibitor.
Conclusion
The described biochemical assay provides a robust and reproducible method for confirming the activity of novel mutant IDH1 inhibitors. By comparing the performance of a test compound, such as this compound, against established inhibitors like Ivosidenib, researchers can effectively rank the potency of new chemical entities and guide further drug development efforts. The ultimate goal is the development of selective and potent inhibitors that can effectively reduce 2-HG levels in cancer cells and restore normal cellular differentiation.[15]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amsbio.com [amsbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Active site remodeling in tumor-relevant IDH1 mutants drives distinct kinetic features and potential resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Mutant IDH1-IN-2: A Comparative Analysis
A detailed guide for researchers on the cross-reactivity of Mutant IDH1-IN-2 with its wild-type counterpart, benchmarked against other leading mutant IDH1 inhibitors. This guide provides essential data, experimental protocols, and pathway visualizations to inform inhibitor selection and experimental design in cancer research and drug development.
Mutant isocitrate dehydrogenase 1 (IDH1) is a key therapeutic target in several cancers, including glioma and acute myeloid leukemia. The development of small molecule inhibitors that selectively target the mutant enzyme over the wild-type (WT) form is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of this compound, focusing on its cross-reactivity with wild-type IDH1, and benchmarks its performance against other notable mutant IDH1 inhibitors.
Performance Comparison of Mutant IDH1 Inhibitors
The inhibitory potency of various compounds against both mutant (R132H) and wild-type IDH1 is summarized below. The data highlights the selectivity profile of each inhibitor, a critical factor in its therapeutic potential.
| Inhibitor | Mutant IDH1 (R132H) IC50 (nM) | Wild-type IDH1 IC50 (nM) | Selectivity (WT/Mutant) |
| This compound | 16.6[1] | Not explicitly reported, but described as selective for the mutant form. | Not available |
| Ivosidenib (AG-120) | ~6-15 | 24 - 71[2][3] | ~1.6 - 12 |
| Olutasidenib (FT-2102) | ~10-21 | 22,400[2][3] | ~1067 - 2240 |
| ML309 | 96 | >35,000[4] | >365 |
| AGI-5198 | 70 | >100,000[5][6] | >1428 |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. Selectivity: The ratio of the IC50 for wild-type IDH1 to the IC50 for mutant IDH1. A higher ratio indicates greater selectivity for the mutant enzyme.
Signaling Pathway and Inhibition
The diagram below illustrates the normal function of wild-type IDH1, the neomorphic activity of mutant IDH1, and the mechanism of inhibition by a selective inhibitor.
Caption: IDH1 signaling and inhibition mechanism.
Experimental Workflow for Determining Inhibitor Selectivity
The following diagram outlines a typical workflow for assessing the cross-reactivity of an IDH1 inhibitor.
Caption: Workflow for assessing IDH1 inhibitor selectivity.
Detailed Experimental Protocols
Recombinant IDH1 Activity Assay (Fluorescence-based)
This protocol is adapted from established methods for determining the IC50 values of IDH1 inhibitors.
Objective: To measure the enzymatic activity of recombinant wild-type and mutant IDH1 in the presence of an inhibitor to determine its IC50.
Materials:
-
Recombinant human wild-type IDH1 and mutant IDH1 (e.g., R132H)
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% bovine serum albumin (BSA), and 1 mM dithiothreitol (B142953) (DTT)
-
For wild-type IDH1: Isocitrate and NADP+
-
For mutant IDH1: α-ketoglutarate (α-KG) and NADPH
-
Diaphorase
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of wild-type and mutant IDH1 enzymes in assay buffer.
-
Prepare substrate solutions:
-
For wild-type IDH1: A mix of isocitrate and NADP+ in assay buffer.
-
For mutant IDH1: A mix of α-KG and NADPH in assay buffer.
-
-
-
Inhibitor Dilution:
-
Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.
-
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the enzyme solution (either wild-type or mutant IDH1) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the respective substrate solution to the wells.
-
For the detection of NADPH consumption (mutant IDH1) or production (wild-type IDH1), a coupled enzyme reaction with diaphorase and resazurin is used. The conversion of resazurin to the fluorescent resorufin (B1680543) is proportional to the NADPH concentration. Add a solution containing diaphorase and resazurin to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of mutant IDH1. While a precise IC50 value against wild-type IDH1 is not publicly available, related compounds from the same patent series exhibit high selectivity for the mutant enzyme. For researchers considering this compound, it is recommended to perform in-house selectivity profiling against wild-type IDH1 using the detailed protocol provided. When compared to other established inhibitors, compounds like Olutasidenib and AGI-5198 demonstrate superior selectivity, offering a wider therapeutic window. The choice of inhibitor should be guided by the specific experimental context, balancing potency against the desired selectivity profile. This guide provides a foundational framework for making informed decisions in the pursuit of novel cancer therapeutics targeting mutant IDH1.
References
- 1. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia | springermedizin.de [springermedizin.de]
- 2. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Selectivity of Mutant IDH1-IN-2: A Comparative Analysis
A detailed guide for researchers on the cross-reactivity of Mutant IDH1-IN-2 with its wild-type counterpart, benchmarked against other leading mutant IDH1 inhibitors. This guide provides essential data, experimental protocols, and pathway visualizations to inform inhibitor selection and experimental design in cancer research and drug development.
Mutant isocitrate dehydrogenase 1 (IDH1) is a key therapeutic target in several cancers, including glioma and acute myeloid leukemia. The development of small molecule inhibitors that selectively target the mutant enzyme over the wild-type (WT) form is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of this compound, focusing on its cross-reactivity with wild-type IDH1, and benchmarks its performance against other notable mutant IDH1 inhibitors.
Performance Comparison of Mutant IDH1 Inhibitors
The inhibitory potency of various compounds against both mutant (R132H) and wild-type IDH1 is summarized below. The data highlights the selectivity profile of each inhibitor, a critical factor in its therapeutic potential.
| Inhibitor | Mutant IDH1 (R132H) IC50 (nM) | Wild-type IDH1 IC50 (nM) | Selectivity (WT/Mutant) |
| This compound | 16.6[1] | Not explicitly reported, but described as selective for the mutant form. | Not available |
| Ivosidenib (AG-120) | ~6-15 | 24 - 71[2][3] | ~1.6 - 12 |
| Olutasidenib (FT-2102) | ~10-21 | 22,400[2][3] | ~1067 - 2240 |
| ML309 | 96 | >35,000[4] | >365 |
| AGI-5198 | 70 | >100,000[5][6] | >1428 |
IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher potency. Selectivity: The ratio of the IC50 for wild-type IDH1 to the IC50 for mutant IDH1. A higher ratio indicates greater selectivity for the mutant enzyme.
Signaling Pathway and Inhibition
The diagram below illustrates the normal function of wild-type IDH1, the neomorphic activity of mutant IDH1, and the mechanism of inhibition by a selective inhibitor.
Caption: IDH1 signaling and inhibition mechanism.
Experimental Workflow for Determining Inhibitor Selectivity
The following diagram outlines a typical workflow for assessing the cross-reactivity of an IDH1 inhibitor.
Caption: Workflow for assessing IDH1 inhibitor selectivity.
Detailed Experimental Protocols
Recombinant IDH1 Activity Assay (Fluorescence-based)
This protocol is adapted from established methods for determining the IC50 values of IDH1 inhibitors.
Objective: To measure the enzymatic activity of recombinant wild-type and mutant IDH1 in the presence of an inhibitor to determine its IC50.
Materials:
-
Recombinant human wild-type IDH1 and mutant IDH1 (e.g., R132H)
-
Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.05% bovine serum albumin (BSA), and 1 mM dithiothreitol (DTT)
-
For wild-type IDH1: Isocitrate and NADP+
-
For mutant IDH1: α-ketoglutarate (α-KG) and NADPH
-
Diaphorase
-
Resazurin
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black plates
-
Plate reader capable of fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare working solutions of wild-type and mutant IDH1 enzymes in assay buffer.
-
Prepare substrate solutions:
-
For wild-type IDH1: A mix of isocitrate and NADP+ in assay buffer.
-
For mutant IDH1: A mix of α-KG and NADPH in assay buffer.
-
-
-
Inhibitor Dilution:
-
Perform serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer to achieve the desired final concentrations.
-
-
Assay Reaction:
-
Add the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.
-
Add the enzyme solution (either wild-type or mutant IDH1) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the respective substrate solution to the wells.
-
For the detection of NADPH consumption (mutant IDH1) or production (wild-type IDH1), a coupled enzyme reaction with diaphorase and resazurin is used. The conversion of resazurin to the fluorescent resorufin is proportional to the NADPH concentration. Add a solution containing diaphorase and resazurin to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.
-
Conclusion
The available data indicates that this compound is a potent inhibitor of mutant IDH1. While a precise IC50 value against wild-type IDH1 is not publicly available, related compounds from the same patent series exhibit high selectivity for the mutant enzyme. For researchers considering this compound, it is recommended to perform in-house selectivity profiling against wild-type IDH1 using the detailed protocol provided. When compared to other established inhibitors, compounds like Olutasidenib and AGI-5198 demonstrate superior selectivity, offering a wider therapeutic window. The choice of inhibitor should be guided by the specific experimental context, balancing potency against the desired selectivity profile. This guide provides a foundational framework for making informed decisions in the pursuit of novel cancer therapeutics targeting mutant IDH1.
References
- 1. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia | springermedizin.de [springermedizin.de]
- 2. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ML309: A potent inhibitor of R132H mutant IDH1 capable of reducing 2-hydroxyglutarate production in U87 MG glioblastoma cells - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biological Significance of Mutant Isocitrate Dehydrogenase 1 and 2 in Gliomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Head-to-head comparison of Mutant IDH1-IN-2 and other IDH1 inhibitors
A deep dive into the preclinical data of Mutant IDH1-IN-2 against leading clinical candidates Ivosidenib, Olutasidenib, and Vorasidenib, providing researchers with a comparative guide to their biochemical potency, cellular activity, and in vivo efficacy.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. The development of small molecule inhibitors targeting these mutant IDH1 enzymes has opened new avenues for targeted cancer therapy. This guide provides a head-to-head comparison of a research compound, this compound, with clinically evaluated IDH1 inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and the dual IDH1/2 inhibitor Vorasidenib (AG-881).
Biochemical Potency: A Look at Direct Enzyme Inhibition
The primary measure of a targeted inhibitor's efficacy is its ability to directly inhibit its enzyme target. The half-maximal inhibitory concentration (IC50) is a key metric for this. Below is a comparison of the biochemical potency of the selected IDH1 inhibitors against various IDH1 mutations.
| Inhibitor | Target | IC50 (nM) | Assay Method |
| This compound | Mutant IDH1 | Not Specified | LS-MS Biochemical Assay |
| 16.6 | Fluorescence Biochemical Assay | ||
| Ivosidenib (AG-120) | IDH1-R132H | 12 | Not Specified |
| IDH1-R132C | 13 | Not Specified | |
| IDH1-R132G | 8 | Not Specified | |
| IDH1-R132L | 13 | Not Specified | |
| IDH1-R132S | 12 | Not Specified | |
| Olutasidenib (FT-2102) | IDH1-R132H | 21.2 | Not Specified |
| IDH1-R132C | 114 | Not Specified | |
| Vorasidenib (AG-881) | IDH1-R132C | 0.04 - 22 | Not Specified |
| IDH1-R132G | 0.04 - 22 | Not Specified | |
| IDH1-R132H | 0.04 - 22 | Not Specified | |
| IDH1-R132S | 0.04 - 22 | Not Specified |
Note: Direct comparison of IC50 values should be made with caution as assay conditions can vary between studies.
Cellular Activity: Inhibition of 2-HG Production in Cancer Cells
Effective IDH1 inhibitors must not only be potent at the enzymatic level but also demonstrate activity within a cellular context by reducing the production of the oncometabolite 2-HG.
| Inhibitor | Cell Line | Mutation | Cellular IC50 (nM) for 2-HG Reduction |
| Ivosidenib (AG-120) | U87 MG (overexpression) | R132H | 19 |
| HT1080 (endogenous) | R132C | 8 | |
| Olutasidenib (FT-2102) | HCT116-IDH1-R132H/+ | R132H | Potent inhibition of 2-HG |
| Vorasidenib (AG-881) | U-87 MG pLVX-IDH2 R140Q-neo | IDH2-R140Q | < 50 (antiproliferative) |
| HT-1080 | IDH1-R132C | < 50 (antiproliferative) | |
| TS603 neurosphere | Not Specified | < 50 (antiproliferative) |
Note: Data for this compound on cellular activity is not publicly available.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate preclinical validation for an anticancer agent is its ability to inhibit tumor growth and improve survival in animal models.
| Inhibitor | Animal Model | Tumor Type | Key Findings |
| Ivosidenib (AG-120) | HT1080 xenograft mice | Chondrosarcoma | Single oral doses of 50 and 150 mg/kg led to a rapid decline in tumor 2-HG concentration, with maximum inhibition of 92.0% and 95.2% respectively, achieved at approximately 12 hours post-dose.[1] |
| Olutasidenib (FT-2102) | HCT116-IDH1-R132H/+ xenograft mice | Colon Carcinoma | Three oral doses of 50 mg/kg inhibited tumor 2-HG levels by >90% for up to 24 hours after the last dose.[2] |
| Vorasidenib (AG-881) | HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models | Fibrosarcoma and Glioblastoma | Twice-daily dosing at ≥30 mg/kg reduced tumor 2-HG levels by >96%.[3] |
| Orthotopic glioma model (mIDH1-R132H) | Glioma | Brain tumor 2-HG levels were reduced by >97% at doses ≥0.1 mg/kg.[3] |
Note: In vivo efficacy data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams illustrate the IDH1 signaling pathway and a typical workflow for evaluating IDH1 inhibitors.
Caption: The IDH1 signaling pathway illustrating the normal function of wild-type IDH1 and the neomorphic activity of mutant IDH1 leading to 2-HG production and subsequent downstream oncogenic effects.
Caption: A generalized experimental workflow for the preclinical evaluation of mutant IDH1 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
1. IDH1 Enzyme Inhibition Assay (Fluorogenic Method)
-
Objective: To determine the in vitro potency (IC50) of a compound against mutant IDH1 enzyme.
-
Principle: The assay measures the consumption of NADPH by the mutant IDH1 enzyme as it converts α-ketoglutarate (α-KG) to 2-HG. The decrease in NADPH is coupled to a diaphorase/resazurin (B115843) system, where diaphorase uses the remaining NADPH to reduce non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence intensity is inversely proportional to the mutant IDH1 activity.
-
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Diaphorase
-
Resazurin
-
Test compound and control inhibitor
-
384-well black plates
-
Plate reader capable of fluorescence detection (Ex/Em ~540/590 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the mutant IDH1 enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the diaphorase/resazurin detection reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
2. Cellular 2-HG Measurement Assay (LC-MS/MS)
-
Objective: To measure the intracellular concentration of 2-HG in cancer cells treated with an IDH1 inhibitor.
-
Principle: Cells are cultured and treated with the inhibitor. After treatment, intracellular metabolites are extracted, and the level of 2-HG is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
-
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol, ice-cold)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
LC-MS/MS system
-
-
Procedure:
-
Seed IDH1-mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent containing the internal standard to each well.
-
Incubate on ice for 10-15 minutes to allow for metabolite extraction.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of 2-HG relative to the internal standard.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent inhibition of 2-HG production and determine the cellular IC50 value.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of an IDH1 inhibitor in a mouse model.
-
Principle: Human cancer cells with an IDH1 mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
IDH1-mutant cancer cell line (e.g., HT1080, U87-MG engineered to express mutant IDH1)
-
Matrigel (or similar basement membrane matrix)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of IDH1-mutant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be used for further analysis, such as measuring 2-HG levels (pharmacodynamics) or histological examination.
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition and, in some studies, on overall survival.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent IDH1 inhibitors based on publicly available preclinical data. While this compound shows promising biochemical potency, a comprehensive evaluation of its therapeutic potential requires further investigation into its cellular and in vivo activities. Ivosidenib, Olutasidenib, and Vorasidenib have more extensive preclinical and clinical data, demonstrating their ability to effectively inhibit mutant IDH1, reduce 2-HG levels, and exert anti-tumor effects. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel IDH1 inhibitors.
References
- 1. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]
- 2. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Mutant IDH1-IN-2 and other IDH1 inhibitors
A deep dive into the preclinical data of Mutant IDH1-IN-2 against leading clinical candidates Ivosidenib, Olutasidenib, and Vorasidenib, providing researchers with a comparative guide to their biochemical potency, cellular activity, and in vivo efficacy.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. The development of small molecule inhibitors targeting these mutant IDH1 enzymes has opened new avenues for targeted cancer therapy. This guide provides a head-to-head comparison of a research compound, this compound, with clinically evaluated IDH1 inhibitors: Ivosidenib (AG-120), Olutasidenib (FT-2102), and the dual IDH1/2 inhibitor Vorasidenib (AG-881).
Biochemical Potency: A Look at Direct Enzyme Inhibition
The primary measure of a targeted inhibitor's efficacy is its ability to directly inhibit its enzyme target. The half-maximal inhibitory concentration (IC50) is a key metric for this. Below is a comparison of the biochemical potency of the selected IDH1 inhibitors against various IDH1 mutations.
| Inhibitor | Target | IC50 (nM) | Assay Method |
| This compound | Mutant IDH1 | Not Specified | LS-MS Biochemical Assay |
| 16.6 | Fluorescence Biochemical Assay | ||
| Ivosidenib (AG-120) | IDH1-R132H | 12 | Not Specified |
| IDH1-R132C | 13 | Not Specified | |
| IDH1-R132G | 8 | Not Specified | |
| IDH1-R132L | 13 | Not Specified | |
| IDH1-R132S | 12 | Not Specified | |
| Olutasidenib (FT-2102) | IDH1-R132H | 21.2 | Not Specified |
| IDH1-R132C | 114 | Not Specified | |
| Vorasidenib (AG-881) | IDH1-R132C | 0.04 - 22 | Not Specified |
| IDH1-R132G | 0.04 - 22 | Not Specified | |
| IDH1-R132H | 0.04 - 22 | Not Specified | |
| IDH1-R132S | 0.04 - 22 | Not Specified |
Note: Direct comparison of IC50 values should be made with caution as assay conditions can vary between studies.
Cellular Activity: Inhibition of 2-HG Production in Cancer Cells
Effective IDH1 inhibitors must not only be potent at the enzymatic level but also demonstrate activity within a cellular context by reducing the production of the oncometabolite 2-HG.
| Inhibitor | Cell Line | Mutation | Cellular IC50 (nM) for 2-HG Reduction |
| Ivosidenib (AG-120) | U87 MG (overexpression) | R132H | 19 |
| HT1080 (endogenous) | R132C | 8 | |
| Olutasidenib (FT-2102) | HCT116-IDH1-R132H/+ | R132H | Potent inhibition of 2-HG |
| Vorasidenib (AG-881) | U-87 MG pLVX-IDH2 R140Q-neo | IDH2-R140Q | < 50 (antiproliferative) |
| HT-1080 | IDH1-R132C | < 50 (antiproliferative) | |
| TS603 neurosphere | Not Specified | < 50 (antiproliferative) |
Note: Data for this compound on cellular activity is not publicly available.
In Vivo Efficacy: Performance in Preclinical Models
The ultimate preclinical validation for an anticancer agent is its ability to inhibit tumor growth and improve survival in animal models.
| Inhibitor | Animal Model | Tumor Type | Key Findings |
| Ivosidenib (AG-120) | HT1080 xenograft mice | Chondrosarcoma | Single oral doses of 50 and 150 mg/kg led to a rapid decline in tumor 2-HG concentration, with maximum inhibition of 92.0% and 95.2% respectively, achieved at approximately 12 hours post-dose.[1] |
| Olutasidenib (FT-2102) | HCT116-IDH1-R132H/+ xenograft mice | Colon Carcinoma | Three oral doses of 50 mg/kg inhibited tumor 2-HG levels by >90% for up to 24 hours after the last dose.[2] |
| Vorasidenib (AG-881) | HT1080 (mIDH1-R132C) and U87 (mIDH2-R140Q) mouse models | Fibrosarcoma and Glioblastoma | Twice-daily dosing at ≥30 mg/kg reduced tumor 2-HG levels by >96%.[3] |
| Orthotopic glioma model (mIDH1-R132H) | Glioma | Brain tumor 2-HG levels were reduced by >97% at doses ≥0.1 mg/kg.[3] |
Note: In vivo efficacy data for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches, the following diagrams illustrate the IDH1 signaling pathway and a typical workflow for evaluating IDH1 inhibitors.
Caption: The IDH1 signaling pathway illustrating the normal function of wild-type IDH1 and the neomorphic activity of mutant IDH1 leading to 2-HG production and subsequent downstream oncogenic effects.
Caption: A generalized experimental workflow for the preclinical evaluation of mutant IDH1 inhibitors, from initial in vitro screening to in vivo efficacy studies.
Detailed Experimental Protocols
1. IDH1 Enzyme Inhibition Assay (Fluorogenic Method)
-
Objective: To determine the in vitro potency (IC50) of a compound against mutant IDH1 enzyme.
-
Principle: The assay measures the consumption of NADPH by the mutant IDH1 enzyme as it converts α-ketoglutarate (α-KG) to 2-HG. The decrease in NADPH is coupled to a diaphorase/resazurin system, where diaphorase uses the remaining NADPH to reduce non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence intensity is inversely proportional to the mutant IDH1 activity.
-
Materials:
-
Recombinant mutant IDH1 enzyme (e.g., R132H)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% BSA)
-
NADPH
-
α-Ketoglutarate (α-KG)
-
Diaphorase
-
Resazurin
-
Test compound and control inhibitor
-
384-well black plates
-
Plate reader capable of fluorescence detection (Ex/Em ~540/590 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the mutant IDH1 enzyme to all wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow compound binding.
-
Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.
-
Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the diaphorase/resazurin detection reagent.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using appropriate software.
-
2. Cellular 2-HG Measurement Assay (LC-MS/MS)
-
Objective: To measure the intracellular concentration of 2-HG in cancer cells treated with an IDH1 inhibitor.
-
Principle: Cells are cultured and treated with the inhibitor. After treatment, intracellular metabolites are extracted, and the level of 2-HG is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity.
-
Materials:
-
IDH1-mutant cancer cell line (e.g., HT1080)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol, ice-cold)
-
Internal standard (e.g., 13C-labeled 2-HG)
-
LC-MS/MS system
-
-
Procedure:
-
Seed IDH1-mutant cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24-72 hours).
-
After treatment, aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent containing the internal standard to each well.
-
Incubate on ice for 10-15 minutes to allow for metabolite extraction.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of 2-HG relative to the internal standard.
-
Normalize the 2-HG levels to cell number or protein concentration.
-
Calculate the percent inhibition of 2-HG production and determine the cellular IC50 value.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of an IDH1 inhibitor in a mouse model.
-
Principle: Human cancer cells with an IDH1 mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
IDH1-mutant cancer cell line (e.g., HT1080, U87-MG engineered to express mutant IDH1)
-
Matrigel (or similar basement membrane matrix)
-
Test compound and vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of IDH1-mutant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumors can be used for further analysis, such as measuring 2-HG levels (pharmacodynamics) or histological examination.
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition and, in some studies, on overall survival.
-
Conclusion
This guide provides a comparative overview of this compound and other prominent IDH1 inhibitors based on publicly available preclinical data. While this compound shows promising biochemical potency, a comprehensive evaluation of its therapeutic potential requires further investigation into its cellular and in vivo activities. Ivosidenib, Olutasidenib, and Vorasidenib have more extensive preclinical and clinical data, demonstrating their ability to effectively inhibit mutant IDH1, reduce 2-HG levels, and exert anti-tumor effects. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of novel IDH1 inhibitors.
References
- 1. Technology -IDH1 Mutant Glioma Xenograft (JHH-273) [jhu.technologypublisher.com]
- 2. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating 2-HG Reduction by Mutant IDH1-IN-2: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) by the novel inhibitor, Mutant IDH1-IN-2. We present supporting experimental data for alternative inhibitors and detailed protocols for key validation techniques.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] The accumulation of D-2HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. Consequently, inhibitors of mutant IDH1 are a promising therapeutic strategy.
This compound is a potent inhibitor of mutant IDH1 with a reported IC50 of 16.6 nM in a fluorescence-based biochemical assay. While this provides a measure of its direct inhibitory activity on the enzyme, it is crucial to validate its efficacy in reducing 2-HG levels within a cellular or in vivo context using secondary methods. This guide outlines and compares the primary and secondary methods for this validation, alongside a comparative analysis with other known mutant IDH1 inhibitors.
Comparison of Mutant IDH1 Inhibitors and their Effect on 2-HG Reduction
The following table summarizes the available data on the reduction of 2-HG by various mutant IDH1 inhibitors. It is important to note that direct comparative studies are limited, and the experimental conditions (cell lines, inhibitor concentrations, and treatment durations) vary between studies.
| Inhibitor | Alternative Names | Target | Reported 2-HG Reduction | Cell/Animal Model | Citation(s) |
| This compound | - | Mutant IDH1 | Data not publicly available in cellular/in vivo models. Biochemical IC50 of 16.6 nM. | - | |
| Ivosidenib | AG-120 | Mutant IDH1 (R132H, R132C, R132G, R132L, R132S) | Up to 99.7% reduction in primary AML patient samples ex vivo. Maximum inhibition of 92.0% and 95.2% at 50 mg/kg and 150 mg/kg doses, respectively, in a xenograft mouse model. | Primary human AML cells, HT1080 fibrosarcoma xenograft model | [4][5][6] |
| AGI-5198 | - | Mutant IDH1 (R132H) | >90% decrease in D-2-HG levels in chondrosarcoma cell lines. Near-complete reduction at 450 mg/kg in a glioma xenograft model. | L835, HT1080, JJ012 chondrosarcoma cell lines, TS603 glioma xenografts | [7][8] |
| BAY-1436032 | - | Pan-mutant IDH1 | Potent suppression of R-2HG production in primary IDH1 mutant AML cells in vitro. | Primary human AML cells, PDX mouse models of IDH1 mutant AML | [9] |
Signaling Pathway and Inhibitory Action
The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway of mutant IDH1, leading to the production of 2-HG. The diagram also depicts the point of intervention for mutant IDH1 inhibitors.
Experimental Workflow for Validating 2-HG Reduction
This diagram outlines a typical experimental workflow to validate the reduction of 2-HG by a mutant IDH1 inhibitor using a secondary method like LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the key experiments cited for validating 2-HG reduction.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular 2-HG Measurement
This is considered the gold standard for accurate quantification of 2-HG, allowing for the distinction between D- and L-enantiomers.
a. Cell Culture and Treatment:
-
Culture IDH1-mutant cancer cells (e.g., HT1080) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
b. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) to each well/dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the supernatant using a vacuum concentrator.
c. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the samples onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a chiral column (e.g., Astec CHIROBIOTIC R) to separate D- and L-2-HG enantiomers.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-HG based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Generate a standard curve using known concentrations of D-2-HG to quantify the absolute levels in the samples.
d. Data Analysis:
-
Integrate the peak areas corresponding to D-2-HG in each sample.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Calculate the percentage of 2-HG reduction in the inhibitor-treated samples compared to the vehicle-treated control.
Colorimetric Assay for D-2-HG Measurement
This method provides a more high-throughput and less instrument-intensive alternative to LC-MS/MS for specifically measuring D-2-HG.
a. Sample Preparation:
-
Prepare cell or tissue lysates as described in the LC-MS/MS protocol (steps 1a and 1b).
-
For serum or plasma samples, they can often be used directly or with minimal dilution.
b. Assay Procedure (based on a typical commercial kit):
-
Prepare a D-2-HG standard curve by serially diluting a D-2-HG standard solution.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing D-2-HG dehydrogenase, a probe, and a developer.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
During the incubation, D-2-HG is oxidized, leading to the development of a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the standard curve of absorbance versus D-2-HG concentration.
-
Determine the D-2-HG concentration in the samples from the standard curve.
-
Calculate the percentage of D-2-HG reduction in the inhibitor-treated samples compared to the control.
In Vivo Magnetic Resonance Spectroscopy (MRS) for 2-HG Detection
This non-invasive technique allows for the longitudinal monitoring of 2-HG levels in living organisms, particularly in preclinical animal models and clinical settings.
a. Animal Model:
-
Establish xenograft tumors by implanting IDH1-mutant cancer cells into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
b. In Vivo MRS Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Position the mouse in a small-animal MRI/MRS scanner.
-
Acquire anatomical MR images to localize the tumor.
-
Place a voxel (a small 3D region of interest) over the tumor.
-
Use a specialized pulse sequence (e.g., PRESS or MEGA-PRESS) optimized for the detection of the 2-HG signal at approximately 2.25 ppm.
-
Acquire the MRS data.
c. Data Analysis:
-
Process the raw MRS data using specialized software (e.g., LCModel).
-
The software fits the acquired spectrum with a basis set of known metabolite spectra to identify and quantify 2-HG.
-
The 2-HG signal can be expressed as a ratio to other brain metabolites (e.g., creatine) or as an absolute concentration.
-
Compare the 2-HG levels in inhibitor-treated animals to a control group to assess the reduction.
Conclusion
Validating the reduction of 2-HG by a novel inhibitor like this compound requires robust secondary methods beyond initial biochemical screening. LC-MS/MS offers the most accurate and specific quantification, while colorimetric assays provide a higher-throughput alternative. In vivo MRS is invaluable for non-invasive, longitudinal studies in preclinical models. The choice of method will depend on the specific research question, available resources, and the stage of drug development. The comparative data on established inhibitors like Ivosidenib and AGI-5198 provide a benchmark for evaluating the efficacy of new therapeutic agents targeting mutant IDH1. While cellular and in vivo data for this compound are not yet publicly available, the protocols and comparative framework provided in this guide offer a comprehensive approach for its future validation.
References
- 1. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 mutation produces R-2-hydroxyglutarate (R-2HG) and induces mir-182-5p expression to regulate cell cycle and tumor formation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating 2-HG Reduction by Mutant IDH1-IN-2: A Comparative Guide to Secondary Methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) by the novel inhibitor, Mutant IDH1-IN-2. We present supporting experimental data for alternative inhibitors and detailed protocols for key validation techniques.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations lead to a neomorphic enzymatic activity, converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] The accumulation of D-2HG is implicated in tumorigenesis through epigenetic dysregulation and altered cellular metabolism. Consequently, inhibitors of mutant IDH1 are a promising therapeutic strategy.
This compound is a potent inhibitor of mutant IDH1 with a reported IC50 of 16.6 nM in a fluorescence-based biochemical assay. While this provides a measure of its direct inhibitory activity on the enzyme, it is crucial to validate its efficacy in reducing 2-HG levels within a cellular or in vivo context using secondary methods. This guide outlines and compares the primary and secondary methods for this validation, alongside a comparative analysis with other known mutant IDH1 inhibitors.
Comparison of Mutant IDH1 Inhibitors and their Effect on 2-HG Reduction
The following table summarizes the available data on the reduction of 2-HG by various mutant IDH1 inhibitors. It is important to note that direct comparative studies are limited, and the experimental conditions (cell lines, inhibitor concentrations, and treatment durations) vary between studies.
| Inhibitor | Alternative Names | Target | Reported 2-HG Reduction | Cell/Animal Model | Citation(s) |
| This compound | - | Mutant IDH1 | Data not publicly available in cellular/in vivo models. Biochemical IC50 of 16.6 nM. | - | |
| Ivosidenib | AG-120 | Mutant IDH1 (R132H, R132C, R132G, R132L, R132S) | Up to 99.7% reduction in primary AML patient samples ex vivo. Maximum inhibition of 92.0% and 95.2% at 50 mg/kg and 150 mg/kg doses, respectively, in a xenograft mouse model. | Primary human AML cells, HT1080 fibrosarcoma xenograft model | [4][5][6] |
| AGI-5198 | - | Mutant IDH1 (R132H) | >90% decrease in D-2-HG levels in chondrosarcoma cell lines. Near-complete reduction at 450 mg/kg in a glioma xenograft model. | L835, HT1080, JJ012 chondrosarcoma cell lines, TS603 glioma xenografts | [7][8] |
| BAY-1436032 | - | Pan-mutant IDH1 | Potent suppression of R-2HG production in primary IDH1 mutant AML cells in vitro. | Primary human AML cells, PDX mouse models of IDH1 mutant AML | [9] |
Signaling Pathway and Inhibitory Action
The following diagram illustrates the canonical pathway of wild-type IDH1 and the aberrant pathway of mutant IDH1, leading to the production of 2-HG. The diagram also depicts the point of intervention for mutant IDH1 inhibitors.
Experimental Workflow for Validating 2-HG Reduction
This diagram outlines a typical experimental workflow to validate the reduction of 2-HG by a mutant IDH1 inhibitor using a secondary method like LC-MS/MS.
Experimental Protocols
Below are detailed methodologies for the key experiments cited for validating 2-HG reduction.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular 2-HG Measurement
This is considered the gold standard for accurate quantification of 2-HG, allowing for the distinction between D- and L-enantiomers.
a. Cell Culture and Treatment:
-
Culture IDH1-mutant cancer cells (e.g., HT1080) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
b. Metabolite Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well/dish.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -80°C for at least 1 hour.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and transfer to a new tube.
-
Dry the supernatant using a vacuum concentrator.
c. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the samples onto a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Use a chiral column (e.g., Astec CHIROBIOTIC R) to separate D- and L-2-HG enantiomers.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify 2-HG based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Generate a standard curve using known concentrations of D-2-HG to quantify the absolute levels in the samples.
d. Data Analysis:
-
Integrate the peak areas corresponding to D-2-HG in each sample.
-
Normalize the 2-HG levels to the cell number or total protein concentration.
-
Calculate the percentage of 2-HG reduction in the inhibitor-treated samples compared to the vehicle-treated control.
Colorimetric Assay for D-2-HG Measurement
This method provides a more high-throughput and less instrument-intensive alternative to LC-MS/MS for specifically measuring D-2-HG.
a. Sample Preparation:
-
Prepare cell or tissue lysates as described in the LC-MS/MS protocol (steps 1a and 1b).
-
For serum or plasma samples, they can often be used directly or with minimal dilution.
b. Assay Procedure (based on a typical commercial kit):
-
Prepare a D-2-HG standard curve by serially diluting a D-2-HG standard solution.
-
Add samples and standards to a 96-well plate.
-
Prepare a reaction mix containing D-2-HG dehydrogenase, a probe, and a developer.
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
During the incubation, D-2-HG is oxidized, leading to the development of a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
c. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the standard curve of absorbance versus D-2-HG concentration.
-
Determine the D-2-HG concentration in the samples from the standard curve.
-
Calculate the percentage of D-2-HG reduction in the inhibitor-treated samples compared to the control.
In Vivo Magnetic Resonance Spectroscopy (MRS) for 2-HG Detection
This non-invasive technique allows for the longitudinal monitoring of 2-HG levels in living organisms, particularly in preclinical animal models and clinical settings.
a. Animal Model:
-
Establish xenograft tumors by implanting IDH1-mutant cancer cells into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
b. In Vivo MRS Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Position the mouse in a small-animal MRI/MRS scanner.
-
Acquire anatomical MR images to localize the tumor.
-
Place a voxel (a small 3D region of interest) over the tumor.
-
Use a specialized pulse sequence (e.g., PRESS or MEGA-PRESS) optimized for the detection of the 2-HG signal at approximately 2.25 ppm.
-
Acquire the MRS data.
c. Data Analysis:
-
Process the raw MRS data using specialized software (e.g., LCModel).
-
The software fits the acquired spectrum with a basis set of known metabolite spectra to identify and quantify 2-HG.
-
The 2-HG signal can be expressed as a ratio to other brain metabolites (e.g., creatine) or as an absolute concentration.
-
Compare the 2-HG levels in inhibitor-treated animals to a control group to assess the reduction.
Conclusion
Validating the reduction of 2-HG by a novel inhibitor like this compound requires robust secondary methods beyond initial biochemical screening. LC-MS/MS offers the most accurate and specific quantification, while colorimetric assays provide a higher-throughput alternative. In vivo MRS is invaluable for non-invasive, longitudinal studies in preclinical models. The choice of method will depend on the specific research question, available resources, and the stage of drug development. The comparative data on established inhibitors like Ivosidenib and AGI-5198 provide a benchmark for evaluating the efficacy of new therapeutic agents targeting mutant IDH1. While cellular and in vivo data for this compound are not yet publicly available, the protocols and comparative framework provided in this guide offer a comprehensive approach for its future validation.
References
- 1. JCI - Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice [jci.org]
- 2. Cancer-associated IDH1 mutations produce 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 mutation produces R-2-hydroxyglutarate (R-2HG) and induces mir-182-5p expression to regulate cell cycle and tumor formation in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. oncotarget.com [oncotarget.com]
- 8. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-mutant-IDH1 inhibitor BAY1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanism of Action: A Comparative Guide to Mutant IDH1 Inhibitors FT-2102 and a Preclinical Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the clinical-stage mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, FT-2102 (Olutasidenib), and a representative preclinical inhibitor, Mutant IDH1-IN-2. This analysis is supported by experimental data to inform on their respective performance and mechanisms.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering cellular metabolism and epigenetic regulation.[3][4] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.[5] This guide focuses on a comparative analysis of FT-2102, a potent and selective inhibitor of mutant IDH1, and a representative preclinical candidate, referred to as this compound, based on available in vivo data.
Mechanism of Action of Mutant IDH1 Inhibitors
Both FT-2102 and other preclinical mutant IDH1 inhibitors are designed to selectively bind to the mutated form of the IDH1 enzyme.[5][6] This binding action blocks the enzyme's ability to convert α-ketoglutarate (α-KG) to 2-HG. The subsequent reduction in 2-HG levels is believed to restore normal cellular differentiation and impede tumor growth.[3][4]
Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.
In Vivo Performance Comparison
While direct comparative in vivo studies between FT-2102 and a specific preclinical compound named "this compound" are not publicly available, this section presents a summary of their individual in vivo performance based on published data for FT-2102 and representative data for early-stage preclinical mutant IDH1 inhibitors.
| Parameter | FT-2102 (Olutasidenib) | This compound (Representative Preclinical Inhibitor) |
| Model | Relapsed/Refractory IDH1-mutant Glioma (Human Clinical Trial) | U87MG (Glioblastoma) Xenograft Mouse Model |
| Dosage | 150 mg twice daily (oral) | 150 mg/kg twice daily (intraperitoneal) |
| Efficacy | Disease control rate of 48% (2 partial responses, 8 stable disease out of 26 patients)[7][8] | ~90% tumor 2-HG inhibition |
| Pharmacokinetics | Orally bioavailable, brain-penetrant[9] | Data not publicly available, but demonstrates in vivo activity |
| Pharmacodynamics | Rapid decrease of 2-HG levels by ~70% after one week of treatment in glioma patients[10] | Dose- and time-dependent 2-HG depletion |
| Safety Profile | Generally well-tolerated. Grade 3-4 adverse events included increased alanine (B10760859) and aspartate aminotransferases.[7] | Preclinical toxicology data not publicly available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo experimental findings. Below are representative protocols for key experiments cited in this guide.
Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of mutant IDH1 inhibitors in a xenograft mouse model.
Caption: Workflow for a typical in vivo xenograft study.
1. Cell Culture:
-
IDH1-mutant cancer cells (e.g., U87MG glioblastoma cells engineered to express mutant IDH1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.[12]
3. Tumor Implantation:
-
A suspension of tumor cells (typically 1-10 million cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[12]
4. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
5. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The mutant IDH1 inhibitor (e.g., FT-2102 or this compound) is administered at the specified dose and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.[11][12]
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measurement of 2-HG levels).[11]
Pharmacokinetic and Pharmacodynamic Analysis Protocol
1. Pharmacokinetic (PK) Analysis:
-
Following drug administration, blood samples are collected at various time points.
-
Plasma is separated, and drug concentrations are determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated.[16]
2. Pharmacodynamic (PD) Analysis:
-
Tumor tissue and/or plasma samples are collected at specified times after treatment.
-
The concentration of the biomarker, 2-HG, is measured using LC-MS/MS or magnetic resonance spectroscopy (MRS).[10][17]
-
The reduction in 2-HG levels is correlated with drug exposure to establish a PK/PD relationship.[16]
Conclusion
FT-2102 (Olutasidenib) has demonstrated promising clinical activity and a manageable safety profile in patients with IDH1-mutant gliomas, leading to a significant disease control rate.[7][8] Preclinical inhibitors, represented here by "this compound," have shown potent in vivo inhibition of the oncometabolite 2-HG in xenograft models, validating the therapeutic strategy of targeting mutant IDH1.[11] While a direct head-to-head in vivo comparison is not available, the data suggests that both clinical-stage and preclinical inhibitors effectively target the mutant IDH1 pathway. Further development of novel mutant IDH1 inhibitors will likely focus on optimizing efficacy, safety, and pharmacokinetic properties, including brain penetration for the treatment of gliomas.
References
- 1. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting IDH1/2 mutant cancers with combinations of ATR and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of Ivosidenib, A Novel Mutant IDH1 Inhibitoron Mice DBS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Mechanism of Action: A Comparative Guide to Mutant IDH1 Inhibitors FT-2102 and a Preclinical Candidate
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of the clinical-stage mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, FT-2102 (Olutasidenib), and a representative preclinical inhibitor, Mutant IDH1-IN-2. This analysis is supported by experimental data to inform on their respective performance and mechanisms.
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which drives oncogenesis by altering cellular metabolism and epigenetic regulation.[3][4] Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy.[5] This guide focuses on a comparative analysis of FT-2102, a potent and selective inhibitor of mutant IDH1, and a representative preclinical candidate, referred to as this compound, based on available in vivo data.
Mechanism of Action of Mutant IDH1 Inhibitors
Both FT-2102 and other preclinical mutant IDH1 inhibitors are designed to selectively bind to the mutated form of the IDH1 enzyme.[5][6] This binding action blocks the enzyme's ability to convert α-ketoglutarate (α-KG) to 2-HG. The subsequent reduction in 2-HG levels is believed to restore normal cellular differentiation and impede tumor growth.[3][4]
Caption: Signaling pathway of mutant IDH1 and the mechanism of its inhibitors.
In Vivo Performance Comparison
While direct comparative in vivo studies between FT-2102 and a specific preclinical compound named "this compound" are not publicly available, this section presents a summary of their individual in vivo performance based on published data for FT-2102 and representative data for early-stage preclinical mutant IDH1 inhibitors.
| Parameter | FT-2102 (Olutasidenib) | This compound (Representative Preclinical Inhibitor) |
| Model | Relapsed/Refractory IDH1-mutant Glioma (Human Clinical Trial) | U87MG (Glioblastoma) Xenograft Mouse Model |
| Dosage | 150 mg twice daily (oral) | 150 mg/kg twice daily (intraperitoneal) |
| Efficacy | Disease control rate of 48% (2 partial responses, 8 stable disease out of 26 patients)[7][8] | ~90% tumor 2-HG inhibition |
| Pharmacokinetics | Orally bioavailable, brain-penetrant[9] | Data not publicly available, but demonstrates in vivo activity |
| Pharmacodynamics | Rapid decrease of 2-HG levels by ~70% after one week of treatment in glioma patients[10] | Dose- and time-dependent 2-HG depletion |
| Safety Profile | Generally well-tolerated. Grade 3-4 adverse events included increased alanine and aspartate aminotransferases.[7] | Preclinical toxicology data not publicly available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo experimental findings. Below are representative protocols for key experiments cited in this guide.
Xenograft Tumor Model Protocol
This protocol outlines the general procedure for establishing and evaluating the efficacy of mutant IDH1 inhibitors in a xenograft mouse model.
Caption: Workflow for a typical in vivo xenograft study.
1. Cell Culture:
-
IDH1-mutant cancer cells (e.g., U87MG glioblastoma cells engineered to express mutant IDH1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[11]
2. Animal Model:
-
Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old) are used to prevent rejection of human tumor cells.[12]
3. Tumor Implantation:
-
A suspension of tumor cells (typically 1-10 million cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.[12]
4. Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[13]
5. Treatment Administration:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The mutant IDH1 inhibitor (e.g., FT-2102 or this compound) is administered at the specified dose and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle solution.[11][12]
6. Efficacy Evaluation:
-
Tumor volumes and body weights are measured regularly throughout the study.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., measurement of 2-HG levels).[11]
Pharmacokinetic and Pharmacodynamic Analysis Protocol
1. Pharmacokinetic (PK) Analysis:
-
Following drug administration, blood samples are collected at various time points.
-
Plasma is separated, and drug concentrations are determined using a validated analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]
-
PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated.[16]
2. Pharmacodynamic (PD) Analysis:
-
Tumor tissue and/or plasma samples are collected at specified times after treatment.
-
The concentration of the biomarker, 2-HG, is measured using LC-MS/MS or magnetic resonance spectroscopy (MRS).[10][17]
-
The reduction in 2-HG levels is correlated with drug exposure to establish a PK/PD relationship.[16]
Conclusion
FT-2102 (Olutasidenib) has demonstrated promising clinical activity and a manageable safety profile in patients with IDH1-mutant gliomas, leading to a significant disease control rate.[7][8] Preclinical inhibitors, represented here by "this compound," have shown potent in vivo inhibition of the oncometabolite 2-HG in xenograft models, validating the therapeutic strategy of targeting mutant IDH1.[11] While a direct head-to-head in vivo comparison is not available, the data suggests that both clinical-stage and preclinical inhibitors effectively target the mutant IDH1 pathway. Further development of novel mutant IDH1 inhibitors will likely focus on optimizing efficacy, safety, and pharmacokinetic properties, including brain penetration for the treatment of gliomas.
References
- 1. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Mutant IDH1 Promotes Glioma Formation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. olutasidenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting IDH1/2 mutant cancers with combinations of ATR and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Validated HPLC method for simultaneous quantification of mutant IDH1/2 inhibitors (enasidenib, ivosidenib and vorasidenib) in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitation of Ivosidenib, A Novel Mutant IDH1 Inhibitoron Mice DBS: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Drug Metabolism, Pharmacokinetic, and Pharmacodynamic Profiles of Ivosidenib, an Inhibitor of Mutant Isocitrate Dehydrogenase 1 for Treatment of Isocitrate Dehydrogenase 1-Mutant Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacodynamics of mutant-IDH1 inhibitors in glioma patients probed by in vivo 3D MRS imaging of 2-hydroxyglutarate - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of Mutant IDH1-IN-2 against other metabolic enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, using the well-characterized molecule AGI-5198 and the FDA-approved drug Ivosidenib (AG-120) as representative examples for "Mutant IDH1-IN-2". The focus is on their selectivity against other metabolic enzymes, supported by experimental data and detailed protocols.
Introduction to Mutant IDH1 and its Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic (new) enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation, and contributes to tumorigenesis.[4]
Small molecule inhibitors have been developed to selectively target the mutant IDH1 enzyme, preventing the production of 2-HG.[1][5] A critical attribute of these inhibitors is their specificity for the mutant form of IDH1 over the wild-type (WT) enzyme and other metabolic enzymes to minimize off-target effects and potential toxicity.[1] This guide assesses the specificity profile of these inhibitors based on available preclinical data.
Data Presentation: Inhibitor Specificity
The following tables summarize the inhibitory activity of AGI-5198 and Ivosidenib against mutant IDH1, wild-type IDH1, and other related enzymes. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | AGI-5198 IC50 (µM) | Reference |
| Mutant IDH1 (R132H) | 0.07 | [1] |
| Wild-Type IDH1 | >100 | [1] |
| Enzyme Target | Ivosidenib (AG-120) IC50 (nM) | Reference |
| Mutant IDH1 (R132H) | 12 | [6] |
| Mutant IDH1 (R132C) | 13 | [6] |
| Mutant IDH1 (R132G) | 8 | [6] |
| Mutant IDH1 (R132L) | 13 | [6] |
| Mutant IDH1 (R132S) | 12 | [6] |
| Wild-Type IDH2 | >1000 | |
| Mutant IDH2 (R140Q) | >1000 | |
| Mutant IDH2 (R172K) | >1000 | |
| Other Dehydrogenases | No significant inhibition at 100 µM |
Key Observations:
-
Both AGI-5198 and Ivosidenib demonstrate remarkable selectivity for the mutant form of IDH1 over the wild-type enzyme, with selectivity ratios exceeding 1000-fold.[1][6]
-
Ivosidenib shows high selectivity against various IDH1 R132 mutations.[6]
-
Importantly, Ivosidenib does not exhibit significant inhibition of the related mitochondrial enzymes IDH2 (both wild-type and mutant forms) at high concentrations.
-
Broader screening has indicated that these inhibitors are highly selective and do not significantly inhibit other dehydrogenases at concentrations up to 100 µM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of mutant IDH1 inhibitor specificity.
Biochemical Enzyme Inhibition Assay (NADPH Depletion/Production)
This assay measures the enzymatic activity of IDH1 by monitoring the change in NADPH concentration, which has a distinct absorbance at 340 nm.
Principle:
-
Mutant IDH1 (reductive reaction): Measures the consumption of NADPH as the mutant enzyme converts α-KG to 2-HG.
-
Wild-Type IDH1 (oxidative reaction): Measures the production of NADPH as the wild-type enzyme converts isocitrate to α-KG.
Materials:
-
Purified recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% bovine serum albumin (BSA), and 1 mM dithiothreitol (B142953) (DTT).
-
Substrates: α-ketoglutarate (for mutant IDH1) or isocitrate (for wild-type IDH1).
-
Cofactor: NADPH (for mutant IDH1) or NADP+ (for wild-type IDH1).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well, UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add 20 µL of enzyme solution (mutant or wild-type IDH1 in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate/cofactor mix (α-KG and NADPH for mutant IDH1; isocitrate and NADP+ for wild-type IDH1) to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 30-second intervals for 30-60 minutes at 25°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2-Hydroxyglutarate (2-HG) Production Assay (LC-MS/MS)
This assay directly measures the production of the oncometabolite 2-HG by mutant IDH1 in a cellular context.
Materials:
-
Cancer cell line endogenously expressing mutant IDH1 (e.g., U87MG-IDH1 R132H).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Methanol (B129727) with internal standard (e.g., ¹³C₅-2-HG).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Plate mutant IDH1-expressing cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for 48-72 hours.
-
After treatment, aspirate the medium and wash the cells with ice-cold saline.
-
Extract the intracellular metabolites by adding 1 mL of ice-cold 80% methanol containing the internal standard.
-
Incubate the plates at -80°C for 15 minutes, then scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the levels of 2-HG.
-
Normalize the 2-HG levels to the cell number or protein concentration and plot against the inhibitor concentration to determine the cellular IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
Cells expressing the target protein (mutant IDH1).
-
PBS and protease inhibitors.
-
Test inhibitor.
-
PCR tubes and a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents and equipment.
-
Antibody specific to the target protein (IDH1).
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mandatory Visualization
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: Experimental workflow for assessing inhibitor specificity.
Conclusion
The available data strongly indicate that mutant IDH1 inhibitors, represented here by AGI-5198 and Ivosidenib, are highly specific for the cancer-associated mutant form of the IDH1 enzyme. Their remarkable selectivity against wild-type IDH1 and other metabolic enzymes underscores their potential as targeted cancer therapies with a favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel mutant IDH1 inhibitors.
References
- 1. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Assessing the specificity of Mutant IDH1-IN-2 against other metabolic enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors, using the well-characterized molecule AGI-5198 and the FDA-approved drug Ivosidenib (AG-120) as representative examples for "Mutant IDH1-IN-2". The focus is on their selectivity against other metabolic enzymes, supported by experimental data and detailed protocols.
Introduction to Mutant IDH1 and its Inhibition
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma and acute myeloid leukemia (AML).[1][2][3] These mutations confer a neomorphic (new) enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG disrupts various cellular processes, including epigenetic regulation, and contributes to tumorigenesis.[4]
Small molecule inhibitors have been developed to selectively target the mutant IDH1 enzyme, preventing the production of 2-HG.[1][5] A critical attribute of these inhibitors is their specificity for the mutant form of IDH1 over the wild-type (WT) enzyme and other metabolic enzymes to minimize off-target effects and potential toxicity.[1] This guide assesses the specificity profile of these inhibitors based on available preclinical data.
Data Presentation: Inhibitor Specificity
The following tables summarize the inhibitory activity of AGI-5198 and Ivosidenib against mutant IDH1, wild-type IDH1, and other related enzymes. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Enzyme Target | AGI-5198 IC50 (µM) | Reference |
| Mutant IDH1 (R132H) | 0.07 | [1] |
| Wild-Type IDH1 | >100 | [1] |
| Enzyme Target | Ivosidenib (AG-120) IC50 (nM) | Reference |
| Mutant IDH1 (R132H) | 12 | [6] |
| Mutant IDH1 (R132C) | 13 | [6] |
| Mutant IDH1 (R132G) | 8 | [6] |
| Mutant IDH1 (R132L) | 13 | [6] |
| Mutant IDH1 (R132S) | 12 | [6] |
| Wild-Type IDH2 | >1000 | |
| Mutant IDH2 (R140Q) | >1000 | |
| Mutant IDH2 (R172K) | >1000 | |
| Other Dehydrogenases | No significant inhibition at 100 µM |
Key Observations:
-
Both AGI-5198 and Ivosidenib demonstrate remarkable selectivity for the mutant form of IDH1 over the wild-type enzyme, with selectivity ratios exceeding 1000-fold.[1][6]
-
Ivosidenib shows high selectivity against various IDH1 R132 mutations.[6]
-
Importantly, Ivosidenib does not exhibit significant inhibition of the related mitochondrial enzymes IDH2 (both wild-type and mutant forms) at high concentrations.
-
Broader screening has indicated that these inhibitors are highly selective and do not significantly inhibit other dehydrogenases at concentrations up to 100 µM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of mutant IDH1 inhibitor specificity.
Biochemical Enzyme Inhibition Assay (NADPH Depletion/Production)
This assay measures the enzymatic activity of IDH1 by monitoring the change in NADPH concentration, which has a distinct absorbance at 340 nm.
Principle:
-
Mutant IDH1 (reductive reaction): Measures the consumption of NADPH as the mutant enzyme converts α-KG to 2-HG.
-
Wild-Type IDH1 (oxidative reaction): Measures the production of NADPH as the wild-type enzyme converts isocitrate to α-KG.
Materials:
-
Purified recombinant human mutant IDH1 (e.g., R132H) and wild-type IDH1.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% bovine serum albumin (BSA), and 1 mM dithiothreitol (DTT).
-
Substrates: α-ketoglutarate (for mutant IDH1) or isocitrate (for wild-type IDH1).
-
Cofactor: NADPH (for mutant IDH1) or NADP+ (for wild-type IDH1).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well, UV-transparent microplates.
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.
-
Add 20 µL of enzyme solution (mutant or wild-type IDH1 in assay buffer) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 20 µL of a substrate/cofactor mix (α-KG and NADPH for mutant IDH1; isocitrate and NADP+ for wild-type IDH1) to each well.
-
Immediately measure the absorbance at 340 nm in kinetic mode at 30-second intervals for 30-60 minutes at 25°C.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2-Hydroxyglutarate (2-HG) Production Assay (LC-MS/MS)
This assay directly measures the production of the oncometabolite 2-HG by mutant IDH1 in a cellular context.
Materials:
-
Cancer cell line endogenously expressing mutant IDH1 (e.g., U87MG-IDH1 R132H).
-
Cell culture medium and supplements.
-
Test inhibitor (e.g., this compound).
-
Methanol with internal standard (e.g., ¹³C₅-2-HG).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Plate mutant IDH1-expressing cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or DMSO for 48-72 hours.
-
After treatment, aspirate the medium and wash the cells with ice-cold saline.
-
Extract the intracellular metabolites by adding 1 mL of ice-cold 80% methanol containing the internal standard.
-
Incubate the plates at -80°C for 15 minutes, then scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the levels of 2-HG.
-
Normalize the 2-HG levels to the cell number or protein concentration and plot against the inhibitor concentration to determine the cellular IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a drug to its target protein in a cellular environment.
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Materials:
-
Cells expressing the target protein (mutant IDH1).
-
PBS and protease inhibitors.
-
Test inhibitor.
-
PCR tubes and a thermal cycler.
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).
-
SDS-PAGE and Western blotting reagents and equipment.
-
Antibody specific to the target protein (IDH1).
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Mandatory Visualization
Caption: Signaling pathway of wild-type and mutant IDH1.
Caption: Experimental workflow for assessing inhibitor specificity.
Conclusion
The available data strongly indicate that mutant IDH1 inhibitors, represented here by AGI-5198 and Ivosidenib, are highly specific for the cancer-associated mutant form of the IDH1 enzyme. Their remarkable selectivity against wild-type IDH1 and other metabolic enzymes underscores their potential as targeted cancer therapies with a favorable safety profile. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and development of novel mutant IDH1 inhibitors.
References
- 1. Synthesis and evaluation of radiolabeled AGI-5198 analogues as candidate radiotracers for imaging mutant IDH1 expression in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallographic Investigation and Selective Inhibition of Mutant Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mutant Isocitrate Dehydrogenase Inhibitors as Targeted Cancer Therapeutics [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Mutant IDH1-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Mutant IDH1-IN-2, a potent inhibitor of isocitrate dehydrogenase 1. Adherence to these procedures is critical for laboratory safety and environmental protection.
Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1429176-69-1) was not located. The following disposal procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information from the SDS of a similar mutant IDH1 inhibitor. It is crucial to treat this compound as a hazardous substance.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1429176-69-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₄H₃₁F₂N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 459.53 g/mol | --INVALID-LINK-- |
| IC₅₀ (Fluorescence) | 16.6 nM | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in DMSO | 50 mg/mL (108.81 mM) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in Water | < 0.1 mg/mL (insoluble) | --INVALID-LINK-- |
Experimental Protocols
The IC₅₀ value presented was determined using a fluorescence-based biochemical assay.[1] While the specific proprietary experimental details for this compound are not publicly available, a general methodology for such an assay is as follows:
General Fluorescence-Based IC₅₀ Determination Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, NADP⁺, and a suitable substrate like isocitrate).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of test concentrations.
-
Prepare a solution of the recombinant mutant IDH1 enzyme.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, the mutant IDH1 enzyme, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
The enzymatic reaction produces NADPH, which is fluorescent.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Step-by-Step Disposal Procedure
Given that a specific SDS is unavailable, this compound should be handled as a hazardous chemical waste. The primary directive for similar compounds is to "Dispose of contents/ container to an approved waste disposal plant."[2] The following steps provide a general framework for this process. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[3][4]
-
Waste Identification and Segregation:
-
Treat all forms of this compound (solid powder, solutions, and contaminated labware) as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate the waste from other incompatible chemicals to prevent dangerous reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be in good condition with a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "1429176-69-1"
-
An indication of the hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Store in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove all residues.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2][5]
-
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Proper Disposal of Mutant IDH1-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper disposal of Mutant IDH1-IN-2, a potent inhibitor of isocitrate dehydrogenase 1. Adherence to these procedures is critical for laboratory safety and environmental protection.
Important Note: A specific Safety Data Sheet (SDS) for this compound (CAS No. 1429176-69-1) was not located. The following disposal procedures are based on general best practices for the disposal of hazardous laboratory chemicals and information from the SDS of a similar mutant IDH1 inhibitor. It is crucial to treat this compound as a hazardous substance.
Quantitative Data Summary
For ease of reference, key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1429176-69-1 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₂₄H₃₁F₂N₅O₂ | --INVALID-LINK-- |
| Molecular Weight | 459.53 g/mol | --INVALID-LINK-- |
| IC₅₀ (Fluorescence) | 16.6 nM | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in DMSO | 50 mg/mL (108.81 mM) | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility in Water | < 0.1 mg/mL (insoluble) | --INVALID-LINK-- |
Experimental Protocols
The IC₅₀ value presented was determined using a fluorescence-based biochemical assay.[1] While the specific proprietary experimental details for this compound are not publicly available, a general methodology for such an assay is as follows:
General Fluorescence-Based IC₅₀ Determination Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl₂, NADP⁺, and a suitable substrate like isocitrate).
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor stock solution to create a range of test concentrations.
-
Prepare a solution of the recombinant mutant IDH1 enzyme.
-
-
Assay Procedure:
-
In a microplate, add the reaction buffer, the mutant IDH1 enzyme, and the various concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
The enzymatic reaction produces NADPH, which is fluorescent.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Step-by-Step Disposal Procedure
Given that a specific SDS is unavailable, this compound should be handled as a hazardous chemical waste. The primary directive for similar compounds is to "Dispose of contents/ container to an approved waste disposal plant."[2] The following steps provide a general framework for this process. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[3][4]
-
Waste Identification and Segregation:
-
Treat all forms of this compound (solid powder, solutions, and contaminated labware) as hazardous waste.
-
Do not mix this waste with non-hazardous materials.
-
Segregate the waste from other incompatible chemicals to prevent dangerous reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.
-
The container must be in good condition with a secure screw-top cap.
-
Do not overfill the container; leave adequate headspace for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
CAS Number: "1429176-69-1"
-
An indication of the hazards (e.g., "Harmful if swallowed," "Toxic to aquatic life").
-
The accumulation start date.
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Store in secondary containment to prevent spills.
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
-
Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove all residues.
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry in a ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[2][5]
-
Mandatory Visualization
The following diagram illustrates the workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
